Product packaging for Caffeine monohydrate(Cat. No.:CAS No. 5743-12-4)

Caffeine monohydrate

Cat. No.: B1196249
CAS No.: 5743-12-4
M. Wt: 212.21 g/mol
InChI Key: LCHGOKZNRDAXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Caffeine Monohydrate is a high-purity chemical reagent intended for research and laboratory applications. This compound is central to studies in biochemistry and physiology, primarily for its role as a central nervous system stimulant. Its principal mechanism of action is the non-selective antagonism of adenosine receptors (A1 and A2), which leads to increased neuronal activity and the release of neurotransmitters such as norepinephrine, dopamine, and acetylcholine . In research settings, caffeine is investigated for its wide-ranging biological effects. It is a proven ergogenic aid, studied for its ability to enhance physical performance in both aerobic and anaerobic exercise, improving endurance, strength, and repeated sprint performance . Furthermore, its cognitive effects, including improved alertness, reaction time, vigilance, and task performance, are key areas of scientific inquiry . Biochemical research also utilizes caffeine to study calcium mobilization from intracellular stores and the non-selective inhibition of phosphodiesterase enzymes, though these effects typically occur at higher, non-physiological concentrations . This product is classified as For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human consumption purposes. It is the responsibility of the purchasing organization to ensure that its use complies with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4O3 B1196249 Caffeine monohydrate CAS No. 5743-12-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,7-trimethylpurine-2,6-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2.H2O/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHGOKZNRDAXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206015
Record name Caffeine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5743-12-4
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5743-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caffeine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caffeine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAFFEINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T65I06326
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of Caffeine Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis and characterization of caffeine monohydrate, tailored for researchers, scientists, and professionals in drug development. It details experimental protocols, presents quantitative data in tabular format, and includes workflow visualizations to elucidate the key processes.

Introduction to Caffeine and its Hydrated Form

Caffeine (1,3,7-trimethylxanthine) is a well-known central nervous system stimulant belonging to the methylxanthine class.[1] It can exist in various solid forms, including two anhydrous polymorphs and a monohydrate.[2][3] The monohydrate form, which incorporates one molecule of water per molecule of caffeine, is of significant interest in pharmaceutical sciences as the hydration state of an active pharmaceutical ingredient (API) can influence its stability, solubility, and bioavailability.[1] The formation of this compound is readily achieved through crystallization from aqueous solutions.[4]

Synthesis of this compound

The most common and straightforward method for preparing this compound is through the recrystallization of anhydrous caffeine from an aqueous solution. This process leverages the difference in solubility of caffeine in hot versus cold water.[5]

Experimental Protocol: Recrystallization

This protocol details the steps for the synthesis of this compound from anhydrous caffeine.

Materials and Equipment:

  • Anhydrous caffeine

  • Distilled water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Beakers

Procedure:

  • Dissolution: Weigh a known amount of anhydrous caffeine and place it into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of distilled water. Caffeine's solubility in water is approximately 20 g/L at room temperature but increases significantly to 660 g/L at boiling temperature.[5] Heat the mixture on a hot plate with stirring until the caffeine is completely dissolved. If necessary, add small additional volumes of hot water to achieve full dissolution.

  • Cooling and Crystallization: Once the caffeine is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals. To further enhance crystallization, the flask can be subsequently placed in an ice bath.[6][7] If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.[6]

  • Isolation: Set up a vacuum filtration apparatus with a Buchner funnel and filter paper. Wet the filter paper with a small amount of cold distilled water to ensure a good seal.

  • Filtration: Pour the cooled caffeine slurry into the Buchner funnel with the vacuum applied. The crystals of this compound will be collected on the filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for 5-10 minutes to remove excess water.[6] For complete drying, the crystals can be transferred to a watch glass and left to air dry or placed in a desiccator. It is important to note that this compound can effloresce (lose water of hydration) in dry air.[8]

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: Anhydrous Caffeine Dissolution Dissolve in Minimal Hot Water Start->Dissolution Cooling Slow Cooling to Room Temperature Dissolution->Cooling IceBath Ice Bath Cooling Cooling->IceBath Filtration Vacuum Filtration IceBath->Filtration Washing Wash with Cold Water Filtration->Washing Drying Air Dry or Desiccator Washing->Drying End End: this compound Drying->End

Caption: Workflow for the synthesis of this compound via recrystallization.

Characterization of this compound

A variety of analytical techniques are employed to confirm the formation of this compound and to characterize its physicochemical properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic peaks for the caffeine molecule, with potential shifts due to the presence of water of hydration and intermolecular hydrogen bonding.

Methodology: An FTIR spectrum of the this compound sample is obtained using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[9] The spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.[9]

Data:

Functional Group Wavenumber (cm⁻¹) Reference
N-H Stretching ~3408 [10]
Aromatic C-H Stretching ~3111, ~2953 [10]
C=O Stretching ~1700, ~1658 [4][10]
C=N Ring Stretching ~1661 [10]

| C=C Stretching | ~1548 |[4][10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are used to characterize caffeine.

Methodology: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O), and the ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Data: ¹H NMR Chemical Shifts (δ, ppm): [11]

Protons Chemical Shift (ppm)
CH₃ (N1) ~3.4
CH₃ (N3) ~3.6
CH₃ (N7) ~4.0

| C8-H | ~7.5 |

¹³C NMR Chemical Shifts (δ, ppm): [2]

Carbon Atom Chemical Shift (ppm)
C8 ~141
C5 ~107
C4 ~148
C2 ~151
C6 ~155
N1-CH₃ ~28
N3-CH₃ ~30

| N7-CH₃ | ~34 |

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, such as dehydration and melting.

Methodology: A small, accurately weighed sample of this compound is placed in an aluminum pan. The sample is then heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[12] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample.

Data:

Thermal Event Temperature Range (°C) Technique Observation Reference
Dehydration ~50-100 TGA Mass loss corresponding to one water molecule (~8.5%) [4][12]
Dehydration ~78-86 DSC Endothermic peak [12]

| Melting (of anhydrous form) | ~236 | DSC | Sharp endothermic peak |[12][13] |

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a solid. The diffraction pattern of this compound is distinct from that of its anhydrous forms.

Methodology: A powdered sample of this compound is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

Data: this compound crystallizes in the monoclinic space group P2₁/a.[14]

Crystallographic ParameterValueReference
a14.8 Å[14]
b16.7 Å[14]
c3.97 Å[14]
β97°[14]
Space GroupP 1 2₁/a 1[14]

Characterization Workflow

Characterization_Workflow cluster_characterization Characterization of this compound Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Thermal Thermal Analysis (DSC & TGA) Sample->Thermal XRPD X-ray Powder Diffraction (XRPD) Sample->XRPD Data1 Functional Group Identification FTIR->Data1 Data2 Structural Elucidation NMR->Data2 Data3 Dehydration and Melting Point Thermal->Data3 Data4 Crystalline Form Confirmation XRPD->Data4

References

An In-depth Technical Guide to the Crystallization of Caffeine Monohydrate from Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallization process of caffeine monohydrate from an aqueous solution. It details the fundamental principles, experimental protocols, and critical parameters influencing crystal formation, offering valuable insights for professionals in pharmaceutical development and chemical research.

Introduction to Caffeine Crystallization

Caffeine (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance with various applications in the pharmaceutical and food industries. Its purification and formulation often involve a crystallization step. When crystallized from water at temperatures below 51.5°C, caffeine forms a stable monohydrate. The physical properties of the resulting crystals, such as size distribution, morphology, and purity, are crucial for downstream processing and product performance. This guide focuses on the controlled crystallization of this compound from an aqueous solution, a common and critical unit operation.

Physicochemical Properties of Caffeine

Understanding the fundamental physicochemical properties of caffeine is essential for designing and optimizing the crystallization process.

Solubility of Caffeine in Water

The solubility of caffeine in water is highly dependent on temperature. As the temperature of the water increases, the amount of caffeine that can be dissolved also increases significantly. This property is the driving force behind cooling crystallization. A saturated solution at a high temperature becomes supersaturated upon cooling, leading to the precipitation of caffeine crystals.

Table 1: Solubility of Caffeine in Water at Various Temperatures [1][2][3]

Temperature (°C)Solubility ( g/100 mL)
00.6[2]
252.17[1]
8018.0
10067.0[1]

The Crystallization Process of this compound

The crystallization of this compound from an aqueous solution is a complex process governed by thermodynamics and kinetics. It involves two main stages: nucleation and crystal growth.

Signaling Pathway of Crystallization

The transition from a supersaturated solution to a crystalline solid phase can be conceptually represented as a signaling pathway. The initial signal is the creation of a supersaturated state, which then triggers a cascade of events leading to the final crystalline product.

Crystallization Signaling Pathway Supersaturation Supersaturated Caffeine Solution Nucleation Nucleation (Primary & Secondary) Supersaturation->Nucleation  Induction Time CrystalGrowth Crystal Growth Nucleation->CrystalGrowth FinalCrystals This compound Crystals CrystalGrowth->FinalCrystals

Figure 1: Conceptual signaling pathway of this compound crystallization.

Experimental Protocols for Cooling Crystallization

This section provides a detailed methodology for the controlled cooling crystallization of this compound from an aqueous solution.

Materials and Equipment
  • Anhydrous caffeine (USP grade or equivalent)

  • Distilled or deionized water

  • Jacketed glass crystallizer

  • Circulating water bath with temperature control

  • Overhead stirrer with a suitable impeller

  • Temperature probe

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask)

  • Drying oven

Experimental Workflow

The following diagram illustrates the general workflow for a laboratory-scale cooling crystallization experiment.

Experimental Workflow cluster_0 Solution Preparation cluster_1 Crystallization cluster_2 Product Recovery cluster_3 Analysis Dissolution Dissolve Caffeine in Hot Water Cooling Controlled Cooling (e.g., 0.5°C/min) Dissolution->Cooling Agitation Constant Agitation (e.g., 150 rpm) Filtration Vacuum Filtration Agitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Drying (e.g., 50°C) Washing->Drying Characterization Crystal Characterization (PSD, Morphology, Purity) Drying->Characterization

Figure 2: General experimental workflow for cooling crystallization of this compound.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Calculate the amount of caffeine and water required to prepare a saturated solution at a desired high temperature (e.g., 70°C) using the solubility data from Table 1.

    • Add the calculated amount of water to the jacketed crystallizer and heat it to the target temperature using the circulating water bath.

    • Gradually add the caffeine powder to the hot water while stirring until it is completely dissolved.

  • Cooling Crystallization:

    • Once the caffeine is fully dissolved, set the circulating water bath to a programmed cooling profile. A linear cooling rate of 0.5°C per minute is a common starting point.

    • Maintain a constant agitation speed (e.g., 150 rpm) throughout the cooling process to ensure a uniform temperature and suspension of crystals.

    • Continue cooling until the desired final temperature is reached (e.g., 10°C).

  • Crystal Recovery and Drying:

    • Once the crystallization is complete, filter the crystal slurry under vacuum using a Büchner funnel.

    • Wash the collected crystals with a small amount of cold distilled water to remove any residual mother liquor.

    • Dry the crystals in an oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Critical Parameters Influencing Crystallization

The properties of the final crystalline product are highly sensitive to several process parameters. Understanding and controlling these parameters is key to achieving the desired crystal attributes.

Logical Relationship of Influencing Factors

The interplay of various factors ultimately determines the characteristics of the this compound crystals.

Influencing Factors cluster_ProcessParameters Process Parameters cluster_CrystalProperties Crystal Properties CoolingRate Cooling Rate Supersaturation Supersaturation CoolingRate->Supersaturation PSD Crystal Size Distribution (CSD) CoolingRate->PSD Agitation Agitation Agitation->PSD Morphology Crystal Morphology (Habit) Agitation->Morphology Supersaturation->PSD Supersaturation->Morphology ImpurityProfile Impurity Profile ImpurityProfile->Morphology Purity Crystal Purity ImpurityProfile->Purity

Figure 3: Logical relationship of factors influencing this compound crystallization.

Table 2: Impact of Key Process Parameters on Crystal Attributes

ParameterEffect on Crystal SizeEffect on Crystal Morphology
Cooling Rate Faster cooling generally leads to smaller crystals due to increased nucleation rates.Can influence the aspect ratio of the needle-like crystals.
Agitation Higher agitation can lead to smaller crystals due to secondary nucleation and crystal breakage.Can affect the formation of agglomerates.
Supersaturation Higher levels of supersaturation tend to produce smaller crystals.Can impact the crystal habit, potentially leading to more irregular shapes.
Impurities Can inhibit or promote crystal growth, affecting the final size.Can significantly alter the crystal habit by adsorbing to specific crystal faces.

Characterization of this compound Crystals

A thorough characterization of the crystallized this compound is essential to ensure product quality and consistency.

Table 3: Analytical Techniques for Crystal Characterization

TechniquePurpose
Melting Point Analysis To determine the purity of the crystalline product. The melting point of pure caffeine is around 238°C.[4]
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the identity of the compound and the presence of water of hydration by identifying characteristic functional group vibrations.[4]
High-Performance Liquid Chromatography (HPLC) To accurately quantify the purity of the caffeine and to detect and quantify any impurities.
Differential Scanning Calorimetry (DSC) To study the thermal properties of the crystals, including melting point and phase transitions.
Powder X-ray Diffraction (PXRD) To identify the crystalline form (polymorph) and to assess the degree of crystallinity.
Microscopy (Optical, SEM) To visually inspect the crystal morphology (shape and habit) and to estimate the crystal size.
Laser Diffraction To determine the particle size distribution (PSD) of the crystalline powder.

Conclusion

The crystallization of this compound from an aqueous solution is a multifaceted process that requires careful control of various parameters to achieve the desired product attributes. This guide has provided a comprehensive overview of the key aspects of this process, from the fundamental principles of solubility and crystallization kinetics to detailed experimental protocols and analytical characterization techniques. By leveraging the information presented, researchers, scientists, and drug development professionals can optimize their crystallization processes to produce high-quality this compound crystals with consistent and desirable properties.

References

A Technical Guide to the Physicochemical Properties of Caffeine Monohydrate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of caffeine monohydrate (C₈H₁₀N₄O₂·H₂O), a widely used central nervous system stimulant in the pharmaceutical industry. Understanding these characteristics is critical for formulation development, quality control, and ensuring therapeutic efficacy and stability of the final drug product.

Chemical and Physical Properties

This compound is the hydrated crystalline form of caffeine, belonging to the methylxanthine class of alkaloids.[1][2] It presents as a white, crystalline powder with a bitter taste.[1] The presence of a single water molecule per caffeine molecule in its crystal lattice differentiates it from its anhydrous forms and influences its physical properties such as solubility and stability.[1]

Structural and Crystal Properties

This compound crystallizes in the monoclinic space group P2₁/a.[1] The incorporation of water molecules into the crystal lattice results in a lower density compared to its anhydrous polymorphs.[1]

PropertyValueReferences
Molecular Formula C₈H₁₀N₄O₂·H₂O[3]
Molecular Weight 212.21 g/mol [3]
Crystal System Monoclinic[1]
Space Group P2₁/a[1]
Density 1.23 g/cm³[1]
Unit Cell Dimensions a = 14.8 ± 0.1 Å, b = 16.7 ± 0.1 Å, c = 3.97 ± 0.03 Å, β = 97 ± 5°[1]
Thermal Properties

The thermal behavior of this compound is crucial for pharmaceutical processing, such as drying and milling. The melting point of caffeine is consistently reported to be around 235-238°C.[1][4][5] Thermogravimetric analysis (TGA) of this compound shows a characteristic weight loss corresponding to the loss of the water molecule upon heating.[1]

PropertyValueReferences
Melting Point 235 - 238 °C[4][5]
Dehydration Temperature ~80 °C (desorption of water of crystallization)[6]
Enthalpy of Fusion 19.6 ± 0.2 kJ/mol[7]
Solubility

The solubility of caffeine is a key determinant of its bioavailability. This compound is sparingly soluble in cold water but its solubility increases significantly in hot water.[1][5] It is also soluble in various organic solvents.

SolventSolubilityTemperature (°C)References
Water20 g/L20[5]
Boiling WaterFreely soluble100[5]
EthanolSlightly solubleRoom Temperature[5]
ChloroformFreely solubleRoom Temperature[8]
PBS (pH 7.2)~5 mg/mLRoom Temperature[9]
Water21.6 g/L25[10]

Polymorphism and Stability

Caffeine is known to exist in different polymorphic forms, including two anhydrous forms (α and β) and a hydrated form.[11][12] Phase transitions between these forms can be influenced by factors such as temperature and relative humidity (RH), which can impact the stability and dissolution characteristics of the final product.[11] this compound can dehydrate at low relative humidities to a metastable anhydrous form.[11][13]

PolymorphCrystal SystemDensity (g/cm³)Stability NotesReferences
Monohydrate Monoclinic1.23Dehydrates at low RH (<30%)[1][11]
β-anhydrous Monoclinic1.37Stable anhydrous form at room temperature[1]
α-anhydrous Trigonal1.35Metastable, can be formed by sublimation of the β-phase[1][8]

Dissolution and Bioavailability

The dissolution rate of caffeine from a solid dosage form is a critical factor affecting its absorption and onset of action. Studies have shown that the dissolution rate can be influenced by the crystalline form and the formulation excipients.[14][15] For instance, solid dispersions of caffeine with polymers like PVP K-30 have been shown to enhance its solubility and dissolution rate.[14]

Pharmacological Mechanism of Action

The primary mechanism of action of caffeine is the antagonism of adenosine receptors in the central nervous system.[1] Adenosine is a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine receptors, caffeine leads to increased neuronal firing, resulting in its characteristic stimulant effects.

caffeine_signaling_pathway cluster_neuron Neuron Caffeine Caffeine AdenosineReceptor Adenosine Receptors (A1, A2A) Caffeine->AdenosineReceptor Blocks AC Adenylyl Cyclase AdenosineReceptor->AC Inhibits (A1) Activates (A2A) Adenosine Adenosine Adenosine->AdenosineReceptor Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., neurotransmitter release) PKA->Downstream

Figure 1: Simplified signaling pathway of caffeine as an adenosine receptor antagonist.

Experimental Protocols

Accurate characterization of this compound is essential for pharmaceutical development. The following are outlines of common experimental protocols.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These thermal analysis techniques are used to determine the melting point, dehydration, and thermal stability of this compound.

thermal_analysis_workflow start Start sample_prep Accurately weigh ~3-5 mg of caffeine monohydrate into an aluminum pan start->sample_prep instrument_setup Place pan in DSC/TGA instrument under a nitrogen atmosphere sample_prep->instrument_setup heating Heat sample at a controlled rate (e.g., 10°C/min) from ambient to ~300°C instrument_setup->heating data_acquisition Record heat flow (DSC) and weight change (TGA) as a function of temperature heating->data_acquisition analysis Analyze thermograms to determine dehydration events, melting point, and degradation temperature data_acquisition->analysis end End analysis->end xrpd_workflow start Start sample_prep Pack this compound powder into a sample holder start->sample_prep instrument_setup Place sample holder in the XRPD instrument sample_prep->instrument_setup data_collection Expose sample to monochromatic X-rays and collect diffraction data over a range of 2θ angles instrument_setup->data_collection pattern_analysis Process the diffraction data to generate a diffractogram data_collection->pattern_analysis comparison Compare the experimental diffractogram to reference patterns for known caffeine polymorphs pattern_analysis->comparison end End comparison->end hplc_workflow start Start std_prep Prepare standard solutions of caffeine of known concentrations start->std_prep sample_prep Accurately weigh and dissolve the this compound sample in a suitable solvent start->sample_prep chromatography Inject a defined volume of the sample and standard solutions onto an HPLC system with a C18 column std_prep->chromatography sample_prep->chromatography elution Elute with a mobile phase (e.g., methanol:water) at a constant flow rate chromatography->elution detection Detect caffeine using a UV detector at its λmax (around 272 nm) elution->detection quantification Quantify caffeine concentration in the sample by comparing its peak area to the calibration curve generated from the standards detection->quantification end End quantification->end

References

Unveiling the Thermal Behavior of Caffeine Monohydrate: A Technical Guide to DSC and TGA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal analysis of caffeine monohydrate, a critical assessment in pharmaceutical development for understanding its stability, purity, and physical properties. By employing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we can precisely characterize the phase transitions and degradation profile of this widely used compound. This document provides detailed experimental protocols and summarizes key quantitative data, offering a comprehensive resource for laboratory application.

Introduction to the Thermal Analysis of Caffeine

Caffeine (C₈H₁₀N₄O₂) can exist in various solid forms, including anhydrous polymorphs and a monohydrate. The stability and bioavailability of a pharmaceutical product are intrinsically linked to the solid-state properties of its active pharmaceutical ingredient (API). Thermal analysis techniques are indispensable tools for characterizing these properties.

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies of events like melting, crystallization, and polymorphic transitions.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is essential for quantifying mass loss associated with processes such as dehydration and decomposition.

This compound, when subjected to heating, undergoes a series of well-defined thermal events: dehydration, polymorphic transformation of the resulting anhydrous form, melting, and ultimately, decomposition. Understanding these transitions is paramount for controlling the manufacturing process and ensuring the quality of the final drug product.

Experimental Protocols

The following tables outline typical experimental methodologies for the DSC and TGA analysis of this compound. These protocols are derived from established practices in the field.[1][2]

Table 1: Detailed Methodology for Differential Scanning Calorimetry (DSC)

ParameterDescription
Sample Preparation Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. For analyzing the melting behavior of the anhydrous form and suppressing sublimation, it is recommended to use a sealed pan.[3] For observing dehydration, an open or pierced pan is suitable.
Heating Rate A standard heating rate of 10°C/min is commonly employed.[2]
Temperature Program Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the melting point, typically up to 270-300°C.[1][3]
Atmosphere A dry, inert atmosphere, such as nitrogen, is typically used with a purge rate of 50-100 mL/min to prevent oxidative degradation.[2]
Reference An empty, sealed aluminum pan is used as the reference.

Table 2: Detailed Methodology for Thermogravimetric Analysis (TGA)

ParameterDescription
Sample Preparation Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.[2][3]
Heating Rate A heating rate of 10°C/min is standard for TGA analysis of caffeine.[2]
Temperature Program Heat the sample from ambient temperature to a point beyond complete decomposition, for instance, up to 300°C or higher.[3]
Atmosphere A controlled atmosphere, typically inert (nitrogen) or air, with a consistent purge rate (e.g., 100 mL/min) is used.[2]

Quantitative Data Summary

The thermal analysis of this compound yields reproducible quantitative data that are crucial for its characterization. The table below summarizes the key thermal events and their corresponding temperature ranges and enthalpy values as reported in the literature.

Table 3: Summary of Quantitative Thermal Analysis Data for this compound

Thermal EventTechniqueTemperature Range (°C)Enthalpy Change (ΔH)Mass Loss (%)Description
Dehydration DSC / TGA70 - 100[2]Endothermic~8.5% (theoretical for monohydrate)Loss of one molecule of water of crystallization. The DSC curve shows an endothermic peak corresponding to the desorption and evaporation of water.[2]
Polymorphic Transition DSC140 - 163[1][3][4]Endothermic (3.43 ± 0.02 kJ·mol⁻¹)[5]-Solid-solid phase transition of anhydrous caffeine from the stable Form II (β-form) to the metastable Form I (α-form).[1][6]
Melting DSC235 - 240[1][4][5]Endothermic (19.6 ± 0.2 kJ·mol⁻¹ or ~108 J/g)[3][5]-Melting of the anhydrous Form I. The melting point is a key indicator of purity.[7]
Sublimation/Decomposition TGA> 175-Gradual to complete mass lossCaffeine begins to sublime and then decompose at temperatures above its melting point.[3][8] A total mass loss is observed at around 300°C.[3]

Visualization of Thermal Analysis Workflow and Events

To better illustrate the process and the expected results, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_params Experimental Conditions cluster_data Data Acquisition & Interpretation start This compound Sample weigh Weigh 3-10 mg of sample start->weigh pan Place in DSC/TGA Pan (Open/Sealed) weigh->pan dsc DSC Analysis pan->dsc tga TGA Analysis pan->tga params Heating Rate: 10°C/min Atmosphere: Nitrogen Temp Range: 25-300°C dsc->params dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data tga->params tga_data TGA Curve (Mass vs. Temp) tga->tga_data interpretation Identify & Quantify Thermal Events dsc_data->interpretation tga_data->interpretation dehydration Dehydration interpretation->dehydration transition Polymorphic Transition interpretation->transition melting Melting interpretation->melting decomposition Decomposition interpretation->decomposition

Caption: Experimental workflow for the thermal analysis of this compound.

G cluster_events Sequence of Thermal Events Initial State Initial State Temperature Increase → Temperature Increase → Caff_H2O This compound (Solid) Dehydration Dehydration (~70-100°C) Caff_H2O->Dehydration Anhydrous_II Anhydrous Caffeine Form II (Solid) Dehydration->Anhydrous_II Transition Polymorphic Transition (~140-163°C) Anhydrous_II->Transition Anhydrous_I Anhydrous Caffeine Form I (Solid) Transition->Anhydrous_I Melting Melting (~235-240°C) Anhydrous_I->Melting Liquid Liquid Caffeine Melting->Liquid Decomposition Decomposition (>175°C) Liquid->Decomposition Products Gaseous Products Decomposition->Products

Caption: Logical relationship of thermal events for this compound upon heating.

Conclusion

The combined application of DSC and TGA provides a robust analytical framework for the comprehensive characterization of this compound. The distinct thermal events—dehydration, polymorphic transition, melting, and decomposition—are readily identified and quantified. The data and protocols presented in this guide serve as a foundational reference for researchers and professionals in the pharmaceutical industry, aiding in formulation development, quality control, and stability studies of caffeine-containing products. Accurate thermal analysis is a cornerstone of ensuring the safety, efficacy, and quality of pharmaceutical dosage forms.

References

A Technical Guide to Single Crystal X-ray Diffraction of Caffeine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the single crystal X-ray diffraction (XRD) analysis of caffeine monohydrate. Caffeine (1,3,7-trimethylxanthine), a widely consumed psychoactive substance, can crystallize with one water molecule per caffeine molecule to form a monohydrate.[1] Understanding its three-dimensional structure is crucial for pharmaceutical formulation, as physical properties like solubility and stability are dictated by the crystal lattice.[1] Single crystal XRD is the definitive method for elucidating this atomic-level arrangement. The pioneering work on the crystallographic structure of this compound was conducted by Sutor in 1958.[1]

Crystallographic Data of this compound

The crystallographic parameters of this compound have been determined through single-crystal X-ray diffraction studies. The compound crystallizes in a monoclinic system.[1][2] This data is fundamental for phase identification and quality control in pharmaceutical manufacturing.

Parameter Value Reference
Chemical Formula C₈H₁₀N₄O₂ · H₂O[1]
Systematic Name 1,3,7-trimethylpurine-2,6-dione monohydrate[1]
Crystal System Monoclinic[1][2][3][4]
Space Group P2₁/a[1][4]
Formula Units (Z) 4[1][4]
a 14.8 ± 0.1 Å[1][2]
b 16.7 ± 0.1 Å[1][2]
c 3.97 ± 0.03 Å[1][2]
α 90°[2]
β 97 ± 5°[1][2]
γ 90°[2]
Unit Cell Volume 973.91 ų[1][2]
Calculated Density (Dc) ~1.44 g/cm³[3][4]

Experimental Protocols

The determination of a crystal structure via single crystal XRD follows a well-defined workflow, from sample preparation to data analysis.

  • Synthesis : Single crystals of this compound are typically grown from an aqueous solution. A saturated solution of caffeine is prepared in water and allowed to cool slowly or evaporate at room temperature. Needle-like crystals are characteristic of this monohydrate form.[5]

  • Crystal Selection : A suitable single crystal, typically 0.1-0.4 mm in size, free of visible defects, is selected under a microscope.[3]

  • Mounting : The selected crystal is mounted on a goniometer head using a cryo-loop and a minimal amount of oil (e.g., Paratone-N) to secure it. The assembly is then placed on the diffractometer.

  • Instrumentation : Data is collected using a single-crystal X-ray diffractometer, such as a Rigaku Oxford Diffraction Gemini A Ultra or a Stoe STADI4 four-circle diffractometer.[3][6] These instruments are typically equipped with a MoKα (λ ≈ 0.71073 Å) or CuKα (λ ≈ 1.5418 Å) X-ray source.[3][6]

  • Data Acquisition : The crystal is cooled to a low temperature (e.g., 100 K or 180 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.

  • Strategy : A data collection strategy is calculated to ensure complete and redundant data are measured. This involves a series of scans (e.g., ω and φ scans) where the crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., CCD or CMOS).

  • Software : Instrument control and data acquisition are managed by specialized software like CrysAlisPro.[6]

  • Data Reduction : The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz-polarization effects and absorption.

  • Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This step is often performed with software packages like SHELXS.[7]

  • Structure Refinement : The initial model is refined against the experimental data using full-matrix least-squares on F².[3] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between observed and calculated structure factors. Non-hydrogen atoms are typically refined with anisotropic displacement parameters.[7]

  • Hydrogen Atoms : Hydrogen atoms attached to carbon are usually placed in geometrically calculated positions, while those involved in hydrogen bonding (like on the water molecule) are located from the difference Fourier map and refined freely.[7]

  • Validation : The final structure is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF) to assess the quality of the model. The final atomic coordinates are saved in a Crystallographic Information File (CIF).

Visualizations: Workflow and Molecular Structure

Diagrams are essential for visualizing complex processes and molecular interactions.

experimental_workflow cluster_prep Preparation cluster_data Data Collection cluster_analysis Structure Determination prep1 Crystal Growth (Aqueous Solution) prep2 Crystal Selection & Mounting prep1->prep2 data1 Diffractometer Setup (Cryo-cooling) prep2->data1 data2 X-ray Data Collection (Diffraction Images) data1->data2 analysis1 Data Reduction & Correction data2->analysis1 analysis2 Structure Solution (Direct Methods) analysis1->analysis2 analysis3 Structure Refinement (Least-Squares on F²) analysis2->analysis3 analysis4 Validation & Final CIF analysis3->analysis4

Caption: Experimental workflow for single crystal X-ray diffraction.

The crystal structure reveals a key hydrogen bond that stabilizes the lattice. The water molecule acts as a hydrogen bond donor to the N9 nitrogen of the caffeine's imidazole ring.[3][5]

Caption: Hydrogen bonding between caffeine's N9 atom and a water molecule.

Structural Analysis and Significance

The single crystal structure confirms that this compound is a distinct polymorphic form from its anhydrous counterparts.[1] The water molecule is integral to the crystal packing, forming a specific hydrogen bond with the N9 atom of the imidazole ring, with an O···N distance of 2.816 Å.[3] This interaction is a defining feature of the monohydrate. The caffeine molecules themselves are observed to stack, a common feature in purine crystal structures.[5]

For drug development, this structural information is critical. The presence and nature of the hydrogen bonding network influence the material's physicochemical properties:

  • Solubility : The monohydrate form has different solubility characteristics compared to anhydrous caffeine.[1]

  • Stability : The hydrate can be sensitive to humidity and temperature. Under ambient conditions, it may effloresce (lose water) to transform into an anhydrous β-phase.[3] Thermogravimetric analysis (TGA) typically shows a weight loss corresponding to the water molecule between 100-120°C.[1]

  • Polymorphism : Understanding the stable crystalline form under various conditions is essential to prevent unwanted phase transformations in the final drug product, which could impact bioavailability and shelf-life.

References

An In-Depth Technical Guide to FTIR Spectroscopy Analysis of Caffeine Monohydrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (1,3,7-trimethylxanthine) is a ubiquitous psychoactive compound and a key active pharmaceutical ingredient (API) in numerous therapeutic formulations. In the solid state, caffeine can exist in different crystalline forms, including anhydrous and monohydrate states. The degree of hydration within the crystal lattice profoundly influences the physicochemical properties of the API, such as its solubility, dissolution rate, stability, and bioavailability. Consequently, the accurate characterization and quantification of the hydration state of caffeine are of paramount importance in pharmaceutical research, development, and quality control.

Fourier-Transform Infrared (FTIR) spectroscopy stands out as a powerful, non-destructive, and highly sensitive analytical technique for the molecular-level characterization of materials. By probing the vibrational modes of functional groups, FTIR spectroscopy provides a unique molecular fingerprint of the sample, enabling the differentiation between various crystalline forms. In the context of caffeine, FTIR is particularly adept at distinguishing between the anhydrous and monohydrate forms due to the distinct vibrational signatures of water molecules present in the hydrated crystal structure.

This technical guide provides a comprehensive overview of the application of FTIR spectroscopy for the analysis of caffeine monohydrate crystals. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the principles, experimental methodologies, data interpretation, and visualization of the analytical workflow pertinent to the characterization of this important pharmaceutical compound.

Principles of FTIR Spectroscopy in this compound Analysis

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a sample is irradiated with a broad range of infrared frequencies, its constituent functional groups will absorb energy and transition to a higher vibrational state. The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) provides a detailed profile of the sample's molecular composition and structure.

For this compound, the FTIR spectrum is a composite of the vibrational modes of the caffeine molecule itself and the water molecule integrated into its crystal lattice. The key to differentiating the monohydrate from the anhydrous form lies in the identification of the vibrational bands associated with the water of hydration. These include:

  • O-H Stretching Vibrations: The most prominent feature of the this compound spectrum is a broad absorption band typically observed in the 3000-3500 cm⁻¹ region, which is absent in the spectrum of anhydrous caffeine.[1] This band arises from the symmetric and asymmetric stretching vibrations of the O-H bonds in the water molecules.

  • H-O-H Bending (Scissoring) Vibrations: A weaker absorption band around 1600-1650 cm⁻¹ can be attributed to the bending vibration of the water molecule.

  • Water Librational Modes: In the far-infrared or terahertz region (below 1000 cm⁻¹), librational (rocking, wagging, and twisting) modes of the water molecules can be observed, providing further confirmation of the hydrated state.[2][3]

Beyond the water-specific bands, the presence of water molecules in the crystal lattice can also induce subtle shifts in the vibrational frequencies of the caffeine molecule's functional groups due to hydrogen bonding interactions. These shifts are most noticeable in the regions corresponding to the C=O (carbonyl) and C=N stretching vibrations.[4]

Data Presentation: FTIR Spectral Bands of this compound

The following table summarizes the characteristic FTIR absorption bands for caffeine, with a specific focus on the features that distinguish the monohydrate form. The precise peak positions and intensities can vary slightly depending on the experimental conditions and the specific crystalline form.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
~3400 - 3500Broad, StrongO-H Stretching (ν O-H) of waterKey indicator of this compound.
~3111MediumAromatic C-H Stretching (ν C-H)
~2953MediumAliphatic C-H Stretching (ν C-H)
~1700StrongC=O Stretching (Amide I)May show slight shifts upon hydration.
~1650StrongC=O Stretching (Amide I) and C=C StretchingOverlaps with H-O-H bending in monohydrate.
~1548MediumImidazole Ring C=N Stretching (ν C=N)
~1480MediumCH₃ Bending (δ CH₃)
~1240MediumC-N Stretching (ν C-N)
~975MediumRing Vibrations
~745MediumCH out-of-plane bending (γ CH)
Below 1000Weak to MediumWater Librational ModesConfirmatory for monohydrate in the far-IR region.[2][3]

Experimental Protocols

The following provides a detailed methodology for the analysis of this compound crystals using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. ATR is a convenient technique for solid samples as it requires minimal sample preparation.

4.1 Instrumentation

  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector is suitable for this analysis.

  • ATR Accessory: A single-reflection diamond ATR accessory is recommended for its durability and broad spectral range.

4.2 Sample Preparation and Handling

Proper handling of this compound crystals is crucial to prevent dehydration during sample preparation and analysis.

  • Sample Acquisition: Obtain a representative sample of the this compound crystals.

  • Minimal Grinding: If the crystals are large, gently grind a small amount in an agate mortar and pestle to ensure good contact with the ATR crystal. Avoid excessive grinding, as the heat generated can lead to water loss.

  • Controlled Environment: Whenever possible, handle the sample in an environment with controlled humidity to minimize changes in the hydration state.

4.3 Data Acquisition

  • Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Placement: Place a small amount of the prepared this compound powder onto the diamond ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the ATR's pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the ATR crystal.

  • Spectral Acquisition: Collect the FTIR spectrum of the sample. Typical acquisition parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 to 64 scans are typically co-added to improve the signal-to-noise ratio.[5]

4.4 Data Processing and Analysis

  • Background Subtraction: The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

  • ATR Correction: Apply an ATR correction to the spectrum. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that is more comparable to a traditional transmission spectrum.

  • Baseline Correction: If necessary, perform a baseline correction to remove any broad, underlying features from the spectrum.

  • Peak Picking and Identification: Identify the wavenumbers of the key absorption bands and compare them to the reference data in the table above to confirm the presence of this compound.

Mandatory Visualizations

5.1 Experimental Workflow for FTIR Analysis of this compound

The following diagram illustrates the logical flow of the experimental procedure for analyzing this compound crystals using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample Receive this compound Sample Grind Gentle Grinding (if necessary) Sample->Grind Load_Sample Place Sample on ATR Crystal Grind->Load_Sample Background Record Background Spectrum Background->Load_Sample Apply_Pressure Apply Consistent Pressure Load_Sample->Apply_Pressure Collect_Spectrum Acquire FTIR Spectrum Apply_Pressure->Collect_Spectrum Correction ATR & Baseline Correction Collect_Spectrum->Correction Peak_Pick Peak Identification & Assignment Correction->Peak_Pick Comparison Compare with Reference Spectra Peak_Pick->Comparison Interpretation Interpretation of Results Comparison->Interpretation Report Generate Final Report Interpretation->Report

Caption: Experimental workflow for the FTIR analysis of this compound.

5.2 Dehydration of this compound and its Spectral Signature

This diagram illustrates the dehydration process of this compound to its anhydrous form and the corresponding key changes observed in the FTIR spectrum.

Dehydration_Process cluster_hydrated This compound cluster_anhydrous Anhydrous Caffeine Hydrate This compound C₈H₁₀N₄O₂·H₂O Anhydrous Anhydrous Caffeine C₈H₁₀N₄O₂ Hydrate->Anhydrous Dehydration (Heat or Low Humidity) Hydrate_Spectrum FTIR Spectrum ~3400 cm⁻¹ Broad O-H Stretch ~1650 cm⁻¹ C=O Stretch Anhydrous_Spectrum FTIR Spectrum O-H band absent ~1650 cm⁻¹ C=O Stretch Hydrate_Spectrum:f0->Anhydrous_Spectrum:f0 Disappearance of O-H band Hydrate_Spectrum:f1->Anhydrous_Spectrum:f1 Subtle shift in C=O band

Caption: Dehydration of this compound and its effect on the FTIR spectrum.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of this compound crystals in the pharmaceutical industry. Its ability to directly probe the vibrational modes of water molecules provides a rapid, reliable, and non-destructive method for identifying the hydration state of caffeine and distinguishing it from its anhydrous counterpart. The characteristic broad O-H stretching band in the 3000-3500 cm⁻¹ region serves as a definitive marker for the monohydrate form.

By following the detailed experimental protocols outlined in this guide, researchers and scientists can obtain high-quality FTIR spectra of this compound. The provided data on characteristic vibrational bands and the visualized workflows for analysis and the dehydration process offer a comprehensive resource for accurate data interpretation. The careful application of this technique will ultimately contribute to ensuring the quality, stability, and efficacy of pharmaceutical products containing caffeine.

References

Raman spectroscopy for studying caffeine monohydrate polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Utilizing Raman Spectroscopy for the Study of Caffeine Monohydrate Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine, a widely consumed psychoactive substance, can exist in various solid-state forms, including a monohydrate and at least two anhydrous polymorphs (Form I and Form II).[1][2] The polymorphic form of an active pharmaceutical ingredient (API) is a critical quality attribute, as it can significantly influence key physicochemical properties such as solubility, stability, and bioavailability. Consequently, the accurate characterization and quantification of polymorphic forms are essential during drug development and manufacturing.[3][4] Raman spectroscopy has emerged as a powerful, non-destructive analytical technique for probing the subtle structural differences between polymorphs.[4] This guide provides a comprehensive overview of the application of Raman spectroscopy for studying this compound and its anhydrous polymorphic transformations, detailing experimental protocols, quantitative data analysis, and logical workflows.

Core Principles: Why Raman Spectroscopy is Effective

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of a molecule. While the high-frequency (intramolecular) spectral region offers information about covalent bonds within the molecule, the low-frequency (intermolecular) region, typically below 200 cm⁻¹, is particularly sensitive to the crystal lattice vibrations (phonon modes).[4][5] Since polymorphs differ in their crystal lattice structure and intermolecular interactions, their low-frequency Raman spectra exhibit distinct and often dramatic differences, making it an ideal region for polymorphic differentiation.[1][5]

The main crystalline forms of caffeine, including the anhydrous polymorphs and the hydrate phase, exhibit very similar local molecular structures.[2] As a result, their mid-frequency Raman spectra are nearly identical.[1] However, significant and distinguishable features appear in the low-frequency region, allowing for clear identification and quantification.[1][6]

Caffeine Polymorphs and Their Interconversion

Caffeine has one known monohydrate form and two primary anhydrous polymorphs:

  • This compound: A hydrated crystalline form. Dehydration of this form leads to the formation of an anhydrous phase.[7]

  • Anhydrous Form II (β-phase): The commercially available and most stable form at room temperature.[2]

  • Anhydrous Form I (α-phase): A metastable form at room temperature, which becomes the stable form at temperatures above 145°C up to its melting point of 236°C.[2]

These forms can interconvert under the influence of various factors such as temperature, pressure, and mechanical stress like grinding.[1][8] For instance, grinding can induce the transformation of each anhydrous phase into the other, while hydrostatic pressure can convert Form I into a state resembling Form II.[8]

Quantitative Data: Raman Spectral Fingerprints

The key to polymorphic analysis is identifying unique spectral markers for each form. The following tables summarize the characteristic Raman bands for caffeine hydrate and its anhydrous polymorphs.

Table 1: High-Frequency Raman Bands for Caffeine Polymorphs

Raman Shift (cm⁻¹)Assignment/Vibrational ModePolymorphic FormReference
~555Pyrimidine Ring Internal VibrationForm I & II (subtle differences)[6]
1327-1330Asymmetric BandForm I & II (used for ratio analysis)[9]
1659C=O StretchingAnhydrous[10]
1700C=O StretchingAnhydrous[10]
2952CH₃ StretchingAnhydrous[10]

Table 2: Low-Frequency Raman Bands for Caffeine Polymorphs

Raman Shift (cm⁻¹)Assignment/Vibrational ModePolymorphic FormReference
32-76Growing Shoulder/Lattice ModesForm II (distinct from Form I)[9]
< 100Lattice Modes / PhononsForm I & II (significant differences)[6][11]

Note: The low-frequency region provides the most definitive differentiation between Form I and Form II. Form I has distinct spectral features that differ from the metastable Form II in this region.[1]

Experimental Protocols

This section details a generalized methodology for the Raman analysis of caffeine polymorphism, based on common practices cited in the literature.

Sample Preparation
  • Starting Materials: Obtain commercially available anhydrous caffeine (typically Form II) and prepare this compound by crystallization from an aqueous solution. Form I can be obtained by heating Form II above its transition temperature (145°C).[2]

  • Inducing Transformation (Optional): To study phase transitions, samples can be subjected to:

    • Grinding: Manually or mechanically grind the sample for a specified duration to induce stress.[8]

    • Compression: Apply hydrostatic pressure using a suitable apparatus to observe pressure-induced transformations.[8]

    • Heating: Use a temperature-controlled stage on the Raman microscope to analyze thermal transitions.[7]

Raman Spectroscopy Parameters
  • Instrument: A high-resolution Raman spectrometer equipped with a microscope is recommended. For low-frequency measurements, the system must be equipped with ultra-low-frequency filters (e.g., Bragg-based notch filters) to acquire spectra close to the laser line.

  • Laser Excitation: A non-destructive laser wavelength, such as 785 nm, is commonly used to minimize fluorescence.

  • Laser Power: Use low laser power at the sample (e.g., 5-20 mW) to avoid laser-induced thermal effects that could trigger polymorphic transitions.

  • Objective: A high numerical aperture objective (e.g., 50x or 100x) is used to focus the laser and collect the scattered light efficiently.

  • Acquisition Time & Accumulations: Typical acquisition times range from a few seconds to several minutes, with multiple accumulations averaged to improve the signal-to-noise ratio.

  • Spectral Range:

    • For comprehensive analysis, collect spectra covering both low and high-frequency regions (e.g., 10 cm⁻¹ to 3500 cm⁻¹).

    • Focus on the 10-200 cm⁻¹ range for clear polymorphic discrimination.[5]

Data Analysis and Quantification
  • Preprocessing: Acquired spectra should be preprocessed, including cosmic ray removal and baseline correction.

  • Qualitative Analysis: Compare the low-frequency region of the sample spectrum to reference spectra of pure Form I, Form II, and the monohydrate to identify the polymorphic forms present.

  • Quantitative Analysis: The degree of transformation from one form to another can be estimated using ratiometric methods:

    • Low-Frequency Method: Calculate the integrated area of a characteristic growing peak or shoulder for the emerging form. For the Form I to Form II transition, this involves integrating the shoulder that appears between 32 and 76 cm⁻¹.[9]

    • High-Frequency Method: Determine the area ratio of two characteristic peaks that show intensity changes upon transformation, such as those in the 1327-1330 cm⁻¹ range.[9]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the physical relationships between caffeine's solid forms.

G start_node start_node process_node process_node decision_node decision_node output_node output_node start Start: Obtain Caffeine Sample prep Sample Preparation (Grinding, Heating, Compression) start->prep Optional Stress Application raman Raman Spectroscopy Acquire Spectrum (10-3500 cm-1) start->raman prep->raman preprocess Data Preprocessing (Cosmic Ray Removal, Baseline Correction) raman->preprocess analysis Qualitative Analysis (Compare Low-Frequency Region) preprocess->analysis is_pure Pure Polymorph? analysis->is_pure quant Quantitative Analysis (Peak Ratio / Area Integration) is_pure->quant No identify Identify Polymorphic Form (I, II, or Hydrate) is_pure->identify Yes quantify Quantify Mixture Composition (% Form I vs % Form II)

Caption: Experimental workflow for polymorphic analysis of caffeine.

G hydrate_node hydrate_node form1_node form1_node form2_node form2_node hydrate This compound form2 Anhydrous Form II (Stable at RT) hydrate->form2 Dehydration (Heat) form2->hydrate Hydration (High Humidity) form1 Anhydrous Form I (Metastable at RT) form2->form1 Heating > 145°C Grinding

Caption: Interconversion pathways of caffeine polymorphs.

Conclusion

Raman spectroscopy, particularly when leveraging the low-frequency spectral region, is an indispensable tool for the characterization of this compound and its anhydrous polymorphs. Its non-destructive nature, minimal sample preparation requirements, and high sensitivity to crystalline structure make it ideal for both qualitative identification and quantitative analysis. By following robust experimental protocols and employing ratiometric data analysis, researchers and drug development professionals can effectively monitor and control the polymorphic form of caffeine, ensuring product quality, stability, and performance.

References

An In-Depth Technical Guide to 1H and 13C NMR Spectroscopy of Caffeine Monohydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical aspects of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy as applied to the analysis of caffeine monohydrate in solution. This document details experimental protocols, presents key spectral data, and offers visual representations of the analytical workflow to aid researchers in obtaining and interpreting high-quality NMR data for this ubiquitous compound.

Introduction to NMR Spectroscopy of Caffeine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and purity. For a molecule like caffeine (1,3,7-trimethylxanthine), NMR provides unambiguous characterization through the analysis of its hydrogen (¹H) and carbon (¹³C) nuclei. This compound, the hydrated crystalline form, is often the subject of study in pharmaceutical and food science research. Understanding its behavior in solution is critical for quality control, formulation development, and interaction studies.

This guide focuses on the two most common deuterated solvents used for caffeine analysis: deuterated chloroform (CDCl₃), a non-polar aprotic solvent, and deuterated water (D₂O), a polar protic solvent. The choice of solvent can significantly influence the chemical shifts and relaxation properties of the caffeine molecule.

Data Presentation: 1H and 13C NMR of Caffeine

The chemical shift (δ) is the most fundamental parameter obtained from an NMR experiment, providing information about the electronic environment of each nucleus. The following tables summarize the reported ¹H and ¹³C chemical shifts for caffeine in CDCl₃ and D₂O.

Table 1: ¹H NMR Chemical Shifts (δ) of Caffeine in Solution

Proton AssignmentStructure PositionChemical Shift (ppm) in CDCl₃[1]Chemical Shift (ppm) in D₂O[1][2]
H-8Imidazole Ring7.537.87 - 7.88
N₇-CH₃Methyl Group4.003.88 - 3.90
N₃-CH₃Methyl Group3.573.43 - 3.44
N₁-CH₃Methyl Group3.403.21 - 3.27

Note: Chemical shifts can be influenced by concentration, temperature, and pH.

Table 2: ¹³C NMR Chemical Shifts (δ) of Caffeine in Solution

Carbon AssignmentStructure PositionChemical Shift (ppm) in D₂O[3]
C-6Carbonyl156.4
C-2Carbonyl152.9
C-4Imidazole Ring149.8
C-8Imidazole Ring142.9
C-5Imidazole Ring108.9
N₇-CH₃Methyl Group36.3
N₃-CH₃Methyl Group29.8
N₁-CH₃Methyl Group28.0

Note: A complete, experimentally verified ¹³C NMR spectrum for caffeine in CDCl₃ was not consistently available across the reviewed literature.

Nuclear Relaxation: T₁ and T₂ Times

Spin-lattice (T₁) and spin-spin (T₂) relaxation times are crucial parameters that provide insights into molecular dynamics and are essential for setting up quantitative NMR (qNMR) experiments. T₁ relaxation describes the return of the net magnetization to its equilibrium state along the z-axis, while T₂ relaxation describes the decay of transverse magnetization in the xy-plane.

Table 3: ¹³C Spin-Lattice (T₁) Relaxation Times of Caffeine in D₂O

Carbon AssignmentStructure PositionT₁ Relaxation Time (s) in D₂O[3]
C-6Carbonyl10.9
C-2Carbonyl10.8
C-4Imidazole Ring12.3
C-8Imidazole Ring5.0
C-5Imidazole Ring11.2
N₇-CH₃Methyl Group2.5
N₃-CH₃Methyl Group3.1
N₁-CH₃Methyl Group3.2

Note: Relaxation times are dependent on factors such as solvent viscosity, temperature, and the presence of paramagnetic impurities.

Experimental Protocols

This section provides a detailed methodology for the preparation and NMR analysis of this compound in solution.

Sample Preparation

A standardized and careful sample preparation is paramount for acquiring high-quality and reproducible NMR spectra.

Figure 1: Sample Preparation Workflow for NMR Analysis of this compound cluster_prep Preparation Steps cluster_materials Materials weigh 1. Weigh this compound dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve vortex 3. Vortex to Ensure Homogeneity dissolve->vortex filter 4. Filter into NMR Tube vortex->filter tube 5 mm NMR Tube filter->tube Final Sample caffeine This compound caffeine->weigh solvent Deuterated Solvent (CDCl3 or D2O) solvent->dissolve pipette Glass Pasteur Pipette with Glass Wool pipette->filter

Caption: Workflow for preparing a this compound sample for NMR analysis.

Methodology:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. For quantitative analysis, the mass should be recorded with high precision.

  • Dissolution: Add approximately 0.6-0.7 mL of the desired deuterated solvent (CDCl₃ or D₂O) to the vial.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a glass Pasteur pipette plugged with a small amount of glass wool directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition and Processing

The following workflow outlines the key steps in acquiring and processing ¹H and ¹³C NMR data for this compound.

Figure 2: General Workflow for NMR Data Acquisition and Processing cluster_acq Data Acquisition cluster_proc Data Processing insert 1. Insert Sample into Spectrometer lock 2. Lock on Deuterium Signal insert->lock shim 3. Shim Magnetic Field lock->shim tune 4. Tune and Match Probe shim->tune setup 5. Set Acquisition Parameters tune->setup acquire 6. Acquire Free Induction Decay (FID) setup->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase Correction ft->phase baseline 9. Baseline Correction phase->baseline reference 10. Chemical Shift Referencing baseline->reference integrate 11. Integration and Peak Picking reference->integrate

References

solubility of caffeine monohydrate in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Caffeine Monohydrate in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) like caffeine is fundamental to formulation, purification, and extraction processes. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, presenting quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of caffeine in various organic solvents has been investigated across different temperatures. The following table summarizes the mole fraction solubility (x) of caffeine in several organic solvents at temperatures ranging from 298 K to 323 K.[1][2] It is generally observed that the solubility of caffeine increases with a rise in temperature across these solvents.[1][2]

SolventTemperature (K)Mole Fraction Solubility (x) x 10^4
Chloroform 298745.2
303856.4
308982.1
3131125.8
3181289.3
3231475.6
Dichloromethane 298689.5
303785.3
308894.7
3131019.2
3181159.6
3231318.4
Acetone 298158.3
303179.8
308204.2
313231.9
318263.4
323299.1
Ethyl Acetate 29885.6
30399.8
308116.4
313135.8
318158.5
323184.9
Methanol 29878.2
30391.5
308106.9
313124.9
318146.1
323170.8
Ethanol 29865.4
30377.2
30891.1
313107.5
318126.9
323150.0
Carbon Tetrachloride 2985.7
3036.9
3088.4
31310.2
31812.4
32315.0

Data sourced from Shalmashi, A., and Golmohammad, F. (2010). SOLUBILITY OF CAFFEINE IN WATER, ETHYL ACETATE, ETHANOL, CARBON TETRACHLORIDE, METHANOL, CHLOROFORM, DICHLOROMETHANE, AND ACETONE BETWEEN 298 AND 323 K. Latin American Applied Research, 40(1), 45-48.[1][2]

Based on the provided data, the solubility of caffeine decreases in the following order: chloroform > dichloromethane > acetone > ethyl acetate > methanol > ethanol > carbon tetrachloride.[1] Chloroform and dichloromethane exhibit the highest solvating power for caffeine among the tested solvents.[1][2]

Experimental Protocols

The determination of caffeine solubility is typically achieved through well-established laboratory methods. The following protocols are based on methodologies cited in the literature.

Isothermal Equilibrium Method

This is a common and reliable method for determining the solubility of a solid in a liquid.

Materials and Apparatus:

  • Anhydrous caffeine (purity > 98%)

  • Organic solvents (analytical grade)

  • Equilibrium cell or jacketed glass vessel with a magnetic stirrer

  • Constant temperature water bath

  • Analytical balance

  • Warmed pipette

  • Drying oven

  • Vials

Procedure:

  • An excess amount of caffeine is added to a known mass of the selected organic solvent in the equilibrium cell.[1][2]

  • The cell is sealed and placed in a constant temperature water bath, maintained at the desired temperature.

  • The mixture is continuously stirred for a sufficient period, typically 48 hours, to ensure that equilibrium is reached.[1][2]

  • After the initial equilibration period, stirring is stopped, and the solution is left undisturbed for another 48 hours to allow the undissolved solid to settle.[1][2]

  • A sample of the clear supernatant is carefully withdrawn using a warmed pipette to prevent premature crystallization of the solute.[1]

  • The withdrawn sample is transferred to a pre-weighed vial, which is then tightly sealed.

Analytical Methods for Quantification

Once the saturated solution is obtained, the concentration of caffeine needs to be determined.

a) Gravimetric Method:

  • The mass of the vial containing the sample of the saturated solution is accurately determined.[1]

  • The vial is then placed in a drying oven at a suitable temperature to evaporate the solvent completely.

  • After the solvent has evaporated, the vial containing the solid caffeine residue is dried for an extended period (e.g., 5 hours) to ensure all solvent is removed.[1]

  • The vial is reweighed to determine the mass of the dissolved caffeine.[1]

  • The solubility is then calculated as the mass of the caffeine divided by the mass of the solvent.

b) High-Performance Liquid Chromatography (HPLC):

  • The saturated solution sample is appropriately diluted with a suitable mobile phase.

  • The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector.[3]

  • Caffeine is detected based on its characteristic UV absorbance, typically around 272-273 nm.[3]

  • The concentration is quantified by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known caffeine concentrations.

c) UV-Vis Spectrophotometry:

  • A sample of the saturated solution is diluted to a concentration that falls within the linear range of the spectrophotometer.

  • The absorbance of the diluted solution is measured at the wavelength of maximum absorbance for caffeine (around 274 nm).[4]

  • The concentration is determined using a calibration curve generated from standard caffeine solutions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical experiment to determine the solubility of caffeine in an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Weigh excess caffeine C Combine in equilibrium cell A->C B Measure known mass of solvent B->C D Heat to target temperature C->D E Stir for 48 hours D->E F Settle for 48 hours E->F G Withdraw supernatant with warmed pipette F->G H Transfer to pre-weighed vial G->H I Determine mass of solution H->I J Evaporate solvent I->J K Dry caffeine residue J->K L Determine mass of caffeine K->L M Calculate solubility L->M

Caption: Workflow for determining caffeine solubility via the isothermal equilibrium and gravimetric method.

References

A Technical Guide to the Melting Point Determination of Caffeine Monohydrate vs. its Anhydrous Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the melting points of caffeine monohydrate and anhydrous caffeine. Understanding the thermal behavior of these forms is critical for quality control, formulation development, and ensuring the stability of pharmaceutical products. This document outlines the key differences between the two forms, details experimental protocols for accurate melting point determination, and presents the underlying physicochemical transformations.

Introduction: The Significance of Crystalline Form in Pharmaceuticals

Caffeine, a widely consumed psychoactive substance, can exist in different crystalline forms, primarily as an anhydrous crystal and as a hydrate.[1][2] The specific crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physicochemical properties, including solubility, dissolution rate, bioavailability, and stability. Therefore, accurate characterization of these forms is a fundamental requirement in drug development and manufacturing.

Caffeine Anhydrous is the pure form of caffeine, devoid of any water molecules within its crystal lattice.[1] It exists in two different polymorphic crystal forms, a stable β-form (Form II) at ambient temperature and a metastable α-form (Form I) at higher temperatures.[3]

This compound , on the other hand, incorporates one molecule of water per molecule of caffeine within its crystal structure. However, more recent studies suggest it is more accurately described as a 4/5 hydrate.[4] The presence of this water of hydration significantly alters its thermal behavior compared to the anhydrous form.

The Critical Role of Dehydration in Melting Point Analysis

A key distinction in the thermal analysis of this compound is its dehydration process. Before reaching its melting point, this compound loses its water of crystallization at a much lower temperature. This solid-state transformation is a critical event that must be understood to correctly interpret melting point data.

The dehydration of this compound typically begins at temperatures around 80°C.[5] This process can be influenced by factors such as heating rate and atmospheric conditions. The resulting anhydrous form may not be the most stable polymorphic form and can be a metastable, transient state.[6] This initial dehydration event can be easily mistaken for melting if not carefully observed and characterized using appropriate analytical techniques.

Quantitative Data Summary

The following tables summarize the key thermal events and experimental parameters for this compound and anhydrous caffeine.

Table 1: Thermal Properties of this compound and Anhydrous Caffeine

FormEventTemperature Range (°C)Notes
This compoundDehydration~78 - 86The loss of water of crystallization. This is an endothermic event.[5]
Anhydrous CaffeinePolymorphic Transition~136 - 160Transition from the stable β-form (Form II) to the metastable α-form (Form I).[3][7] This is also an endothermic event.
Anhydrous CaffeineMelting~235 - 238The melting point of the stable anhydrous form.[8] Impurities can lower and broaden this range.[9]

Table 2: Typical Experimental Parameters for Thermal Analysis

TechniqueParameterTypical Value
Differential Scanning Calorimetry (DSC)Heating Rate10°C/min[5]
Sample Weight~3 mg[5]
AtmosphereNitrogen flow (e.g., 100 ml/min) or static air[3][5]
Pan TypeOpen or sealed aluminum pans[3][5]
Thermogravimetric Analysis (TGA)Heating Rate10°C/min[5]
Sample Weight~10 mg[5]
AtmosphereNitrogen flow (e.g., 100 ml/min)[5]
Capillary Melting Point ApparatusHeating RateSlow ramp (e.g., 1-2°C/min) near the melting point
Sample PreparationFinely ground, dry powder in a capillary tube

Experimental Protocols

Accurate determination of the melting points of this compound and anhydrous caffeine requires precise experimental techniques. The following are detailed methodologies for the most common methods.

Capillary Melting Point Determination

This traditional method provides a visual determination of the melting range.

Methodology:

  • Sample Preparation: Ensure the caffeine sample is finely powdered and thoroughly dried if the anhydrous form is being analyzed. For this compound, use the sample as is.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • For this compound: Be cautious of changes in the sample's appearance around 80-100°C, which indicate dehydration (e.g., shrinkage, change in opacity) and should not be recorded as the melting point.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh approximately 3 mg of the caffeine sample into an aluminum DSC pan.[5]

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards.

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere.[5]

  • Data Analysis:

    • This compound: The DSC thermogram will show a broad endothermic peak around 78-86°C, corresponding to the dehydration of the monohydrate.[5] A second, sharp endothermic peak will appear at a much higher temperature, corresponding to the melting of the resulting anhydrous caffeine.

    • Anhydrous Caffeine: The thermogram will show a sharp endothermic peak at its melting point, around 236°C.[5] An additional, smaller endothermic peak may be observed around 160°C, indicating a polymorphic transition from Form II to Form I.[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about dehydration and decomposition.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the caffeine sample into a TGA pan.[5]

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature.

  • Experimental Setup: Place the sample pan into the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a controlled atmosphere, usually nitrogen.[5]

  • Data Analysis:

    • This compound: The TGA curve will show a distinct weight loss step corresponding to the loss of water of crystallization, typically starting around 80°C.[5] The percentage of weight loss can be used to confirm the hydration state.

    • Anhydrous Caffeine: The TGA curve will show no significant weight loss until the sublimation or decomposition temperature is reached, which is close to its melting point.[5]

Visualizing the Process

The following diagrams illustrate the experimental workflow and the dehydration process of caffeine.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_results Results Interpretation Caffeine Sample Caffeine Sample Anhydrous Anhydrous Caffeine Sample->Anhydrous Dry Sample Monohydrate Monohydrate Caffeine Sample->Monohydrate As Is DSC DSC Anhydrous->DSC TGA TGA Anhydrous->TGA Capillary MP Capillary MP Anhydrous->Capillary MP Monohydrate->DSC Monohydrate->TGA Monohydrate->Capillary MP Melting Point Melting Point DSC->Melting Point Dehydration Temp Dehydration Temp DSC->Dehydration Temp Polymorphic Transition Polymorphic Transition DSC->Polymorphic Transition TGA->Dehydration Temp Capillary MP->Melting Point

Caption: Experimental workflow for caffeine thermal analysis.

dehydration_process Caffeine_Monohydrate This compound (or 4/5 Hydrate) Heating Heating (e.g., >80°C) Caffeine_Monohydrate->Heating Low_RH Low Relative Humidity (<30% RH) Caffeine_Monohydrate->Low_RH Metastable_Anhydrous Metastable Anhydrous Caffeine Heating->Metastable_Anhydrous Low_RH->Metastable_Anhydrous Annealing Annealing (e.g., 50°C, 0% RH) Metastable_Anhydrous->Annealing High_RH High Relative Humidity (>65% RH, 20-30°C) Metastable_Anhydrous->High_RH Rehydration Stable_Anhydrous Stable Anhydrous Caffeine (β-form) Annealing->Stable_Anhydrous High_RH->Caffeine_Monohydrate Rehydration

Caption: Dehydration and transformation of this compound.

Conclusion

The accurate determination of the melting point of caffeine requires a clear understanding of its potential crystalline forms and their thermal behavior. For this compound, the dehydration event is a critical preceding step to melting and must be correctly identified. Techniques such as DSC and TGA provide comprehensive thermal profiles, allowing for the differentiation of dehydration, polymorphic transitions, and melting. By employing the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliable and accurate characterization of both this compound and its anhydrous forms, a crucial aspect of pharmaceutical quality control and formulation development.

References

Methodological & Application

Application Notes and Protocols for the Use of Caffeine Monohydrate as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of caffeine monohydrate as a reference standard for the quantitative analysis of caffeine in various samples using High-Performance Liquid Chromatography (HPLC). This document provides detailed methodologies, data presentation, and visual workflows to ensure accurate and reproducible results in research, quality control, and drug development settings.

Application Notes

Introduction to Caffeine Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely adopted analytical technique for the separation, identification, and quantification of components in a mixture. In the pharmaceutical and food industries, HPLC is the gold standard for determining caffeine content due to its high sensitivity, accuracy, and reproducibility. A reliable reference standard is paramount for accurate quantification, and caffeine, in its various forms, serves this critical role.

This compound vs. Anhydrous Caffeine as a Reference Standard

Caffeine can exist in two common forms: anhydrous and monohydrate. Understanding the difference is crucial for the accurate preparation of standard solutions and subsequent quantification.

  • Anhydrous Caffeine (C₈H₁₀N₄O₂): This form contains no water molecules in its crystal structure. Its molecular weight is 194.19 g/mol .

  • This compound (C₈H₁₀N₄O₂ · H₂O): This form contains one molecule of water per molecule of caffeine, which is known as the water of hydration.[1] Its molecular weight is 212.21 g/mol .[1]

The United States Pharmacopeia (USP) recognizes both hydrous and anhydrous forms for its reference standard (USP Caffeine RS).[1][2] When preparing a standard solution, it is imperative to know which form is being used. If using this compound, the weight must be adjusted to account for the water content to accurately reflect the concentration of anhydrous caffeine. Failure to do so will result in an underestimation of the caffeine concentration in the sample.

Correction for Water Content:

To prepare a standard solution of a specific concentration of anhydrous caffeine using this compound, the following formula should be used:

Weight of this compound (g) = (Desired Concentration of Anhydrous Caffeine (g/L) * Volume of Solution (L) * 212.21 g/mol ) / 194.19 g/mol

Method Validation in Accordance with ICH Guidelines

The analytical methods employing caffeine as a reference standard should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the results.[3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.999 is typically desired.[3]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of caffeine using HPLC with this compound as the reference standard. This protocol is a synthesis of validated methods found in the scientific literature.[3][4][5][6]

Materials and Reagents
  • This compound Reference Standard (USP grade or equivalent)

  • Methanol (HPLC grade)[7]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade/deionized)[7]

  • Formic acid (optional, for mobile phase modification)

  • Sample containing caffeine (e.g., pharmaceutical formulation, beverage)

  • 0.45 µm or 0.22 µm syringe filters

Instrumentation
  • HPLC system equipped with:

    • Degasser

    • Quaternary or Binary Pump

    • Autosampler or Manual Injector

    • Column Oven

    • UV-Vis or PDA Detector

Chromatographic Conditions

The following are examples of validated chromatographic conditions. The choice of column and mobile phase may be optimized based on the specific sample matrix and available instrumentation.

ParameterCondition 1Condition 2Condition 3
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µmC18, 250 mm x 4.5 mm, 5 µm
Mobile Phase Acetonitrile:Water:Methanol (15:84:1 v/v/v)[5]Methanol:Water (50:50 v/v)[3]Methanol:Water (40:60 v/v)[4]
Flow Rate 1.0 mL/min[5]1.0 mL/min[3]1.0 mL/min[4]
Injection Volume 20 µL10 µL20 µL
Column Temperature Ambient30°CAmbient
Detection UV at 254 nm[5]UV at 272 nm[3]UV at 272 nm[4]
Preparation of Solutions

4.1. Mobile Phase Preparation

  • Prepare the desired mobile phase by mixing the specified volumes of the solvents.

  • Degas the mobile phase using a vacuum degasser or by sonication for at least 15 minutes to remove dissolved gases.

4.2. Standard Stock Solution Preparation (e.g., 1000 µg/mL of anhydrous caffeine)

  • Accurately weigh the appropriate amount of this compound reference standard, correcting for the water content. For example, to prepare 100 mL of a 1000 µg/mL (1 mg/mL) anhydrous caffeine stock solution, weigh: (1 mg/mL * 100 mL * 212.21 mg/mmol) / 194.19 mg/mmol = 109.3 mg of this compound.

  • Quantitatively transfer the weighed standard to a 100 mL volumetric flask.

  • Add approximately 50 mL of the mobile phase or a suitable solvent (e.g., a mixture of methanol and water) and sonicate or vortex until the standard is completely dissolved.

  • Bring the solution to volume with the same solvent and mix thoroughly.

4.3. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples. For example, to create standards of 10, 25, 50, 100, and 150 µg/mL.

4.4. Sample Preparation

  • Solid Samples (e.g., tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of caffeine.

    • Transfer the powder to a volumetric flask of appropriate size.

    • Add a portion of the mobile phase or a suitable solvent, and sonicate for a specified time to ensure complete extraction of caffeine.

    • Bring the solution to volume, mix well, and allow any excipients to settle.

    • Filter an aliquot of the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[6]

  • Liquid Samples (e.g., beverages):

    • Degas carbonated beverages by sonication or stirring.

    • Accurately dilute the liquid sample with the mobile phase or a suitable solvent to bring the caffeine concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions. It is recommended to inject a standard solution periodically to monitor system suitability.

  • After the analysis, flush the column with a strong solvent (e.g., methanol or acetonitrile) and then store it in an appropriate solvent as recommended by the manufacturer.

Data Analysis
  • Identify the caffeine peak in the chromatograms based on the retention time of the standard.

  • Integrate the peak area of the caffeine peak for all standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate the concentration of caffeine in the sample solutions using the regression equation.

  • Account for any dilution factors used during sample preparation to determine the final concentration of caffeine in the original sample.

Data Presentation

The following tables summarize typical quantitative data from validated HPLC methods for caffeine analysis.

Table 1: Linearity Data for Caffeine Analysis

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (R²)Reference
0.122 - 125.0y = 25686x + 213320.9995[5]
1 - 10Not Provided0.9998[5]
20 - 100y = 14751x - 398.87> 0.999[3]
12 - 28Not Provided0.9992[4]

Table 2: Method Validation Parameters for Caffeine Analysis

ParameterMethod 1Method 2Method 3
LOD (µg/mL) 0.00910.50.152
LOQ (µg/mL) 0.03031.50.461
Accuracy (% Recovery) 97.87> 9097.35 - 100.02
Precision (% RSD) < 2% (Intra-day & Inter-day)1.9% (Intra-day), 1.93% (Inter-day)< 2%
Reference [5][5][4]

Mandatory Visualization

The following diagrams illustrate the key workflows in the HPLC analysis of caffeine.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation & Degassing SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep This compound Standard Preparation (with correction factor) Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation (Extraction/Dilution & Filtration) SamplePrep->Injection SystemEquilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection PeakIntegration Peak Identification & Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Caffeine in Sample CalibrationCurve->Quantification

Caption: Overall workflow for the HPLC analysis of caffeine.

Standard_Preparation_Workflow Start Weigh this compound Reference Standard Correction Apply Correction Factor for Water of Hydration Start->Correction Dissolve Dissolve in Volumetric Flask with Mobile Phase/Solvent Correction->Dissolve StockSolution Prepare Stock Solution (e.g., 1000 µg/mL) Dissolve->StockSolution SerialDilution Perform Serial Dilutions StockSolution->SerialDilution WorkingStandards Prepare Working Standard Solutions SerialDilution->WorkingStandards End Ready for Injection WorkingStandards->End

Caption: Workflow for preparing caffeine standard solutions.

References

Application Note: Preparation and Use of Caffeine Monohydrate Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Caffeine, a methylxanthine alkaloid, is one of the most widely consumed psychoactive substances globally. In cell biology research, it is frequently used as a versatile tool to investigate a variety of cellular processes. Caffeine is known to act as a central nervous system stimulant, an antagonist of adenosine receptors, and an inhibitor of phosphodiesterases.[1][2] It also plays a significant role in modulating cellular responses to DNA damage by overriding cell cycle checkpoints, inhibiting DNA repair mechanisms, and influencing apoptosis.[3][4] Its ability to sensitize cells to anti-cancer agents makes it a compound of interest in drug development.[4]

This document provides detailed protocols for the preparation of caffeine monohydrate stock solutions and their application in cell culture experiments. It also summarizes key quantitative data and illustrates relevant cellular pathways and workflows.

Data Presentation

Quantitative data regarding the properties, solubility, and common working concentrations of caffeine are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Name 1,3,7-Trimethylxanthine monohydrate [3]
Molecular Formula C₈H₁₀N₄O₂·H₂O [3][5]
Molecular Weight 212.21 g/mol [5][6][7]
CAS Number 5743-12-4 [5][6][7]

| Appearance | Odorless, white crystalline powder or needles |[8] |

Table 2: Solubility of Caffeine

Solvent Reported Solubility Calculated Molarity (approx.) Reference
Water ~15 mg/mL ~70.7 mM
Water Soluble to 100 mM 100 mM [2]
PBS (pH 7.2) ~5 mg/mL ~23.6 mM [9]
DMSO ~3 mg/mL ~14.1 mM [9]
DMSO Soluble to 50 mM 50 mM [2]

| Ethanol | ~0.2 mg/mL | ~0.94 mM |[9] |

Table 3: Examples of Working Concentrations in Cell Culture Studies

Cell Line Concentration Range Observed Effect Reference
NCI-H23 (Lung Cancer) 250 - 500 µM Inhibition of cell migration and invasion [10]
U87MG (Human Glioma) 1 - 5 mM G₀/G₁ phase cell cycle arrest [1]
JB6 Cl41 (Mouse Epidermal) 0.25 - 1 mM G₀/G₁ phase cell cycle arrest [4]
A549 & MLE 12 (Lung Epithelial) 0.05 - 1 mM Differential effects on cell viability and cell cycle [11]

| CHO AA8 (Chinese Hamster Ovary) | 10 - 20 mM | Induction of mitotic catastrophe |[12] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution (Aqueous)

This protocol describes the preparation of a highly concentrated aqueous stock solution, which is suitable for most cell culture applications.

Materials:

  • This compound (MW: 212.21 g/mol )

  • Cell culture grade water or Phosphate Buffered Saline (PBS)

  • Sterile 50 mL conical tube

  • 0.22 µm sterile syringe filter

  • Sterile syringe

  • Analytical balance and weigh boat

  • Vortex mixer or magnetic stirrer

Methodology:

  • Calculation: To prepare 10 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 212.21 g/mol = 0.2122 g

    • Weigh out 212.2 mg of this compound powder.

  • Dissolution:

    • Add the weighed this compound to a 50 mL conical tube.

    • Add approximately 8 mL of cell culture grade water or PBS.

    • Vortex vigorously or use a magnetic stirrer until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution but avoid overheating.

    • Once dissolved, adjust the final volume to 10 mL with water or PBS.

  • Sterilization:

    • Draw the caffeine solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube or cryovials for aliquoting. This step is critical to prevent contamination of cell cultures.

  • Storage and Stability:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100-500 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for long-term use.

    • Aqueous caffeine solutions have been shown to be stable for extended periods when stored properly.[13][14] For maximum reproducibility, it is recommended to use a fresh aliquot for each experiment.

Note: For concentrations exceeding aqueous solubility, a stock solution can be prepared in DMSO.[2] However, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) as it can have physiological effects on cells.[9]

Protocol 2: General Protocol for Treating Cultured Cells with Caffeine

This protocol provides a general workflow for applying the caffeine stock solution to adherent cells in culture.

Materials:

  • Prepared sterile caffeine stock solution (from Protocol 1)

  • Cultured cells in multi-well plates, flasks, or dishes

  • Complete cell culture medium appropriate for the cell line

  • Sterile micropipette and tips

  • Humidified incubator (37°C, 5% CO₂)

Methodology:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere and recover overnight.

  • Preparation of Working Solution:

    • Thaw an aliquot of the caffeine stock solution.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in your culture medium.

    • Example for a 500 µM final concentration in 2 mL of medium:

      • V₁ = (M₂ x V₂) / M₁

      • V₁ = (500 µM x 2 mL) / 100,000 µM (100 mM)

      • V₁ = 0.01 mL = 10 µL

    • Pre-dilute the stock solution in fresh, pre-warmed complete culture medium. For the example above, add 10 µL of the 100 mM stock to 1990 µL of medium to get 2 mL of 500 µM caffeine-containing medium.

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Gently add the caffeine-containing medium to the cells.

    • Include appropriate controls: a "vehicle control" (cells treated with medium containing the same concentration of the solvent, e.g., water or DMSO, as the treated cells) and an "untreated control".

  • Incubation: Return the cells to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).[10]

  • Downstream Analysis: Following incubation, cells can be harvested and processed for various assays, such as cell viability (MTT assay), cell cycle analysis (flow cytometry), protein expression (Western blotting), or migration assays.[1][10]

Visualizations

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh 1. Weigh this compound dissolve 2. Dissolve in Solvent (e.g., Water, PBS) weigh->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter store 4. Aliquot & Store at -20°C filter->store treat 6. Dilute Stock & Treat Cells store->treat Use in Experiment seed 5. Seed Cells seed->treat incubate 7. Incubate treat->incubate analyze 8. Downstream Analysis incubate->analyze G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_effects Cellular Effects caffeine Caffeine ar Adenosine Receptors caffeine->ar Antagonist pde Phosphodiesterase (PDE) caffeine->pde Inhibitor pi3k PI3K caffeine->pi3k Inhibitor dna_repair Inhibition of DNA Repair caffeine->dna_repair Inhibitor akt Akt pi3k->akt p53 p53 akt->p53 Regulates arrest Cell Cycle Arrest (G0/G1 or G2/M) p53->arrest apoptosis Apoptosis Modulation p53->apoptosis

References

Caffeine Monohydrate: Applications in In Vitro Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine, a methylxanthine alkaloid, is one of the most widely consumed psychoactive substances globally. Beyond its well-known effects on the central nervous system, caffeine has garnered significant interest in biomedical research for its potential as an anti-cancer agent. In vitro studies have demonstrated that caffeine can modulate cell viability and proliferation in a dose-dependent manner across various cell lines. These effects are often attributed to its ability to interfere with key signaling pathways that regulate the cell cycle and apoptosis. This document provides detailed application notes and protocols for utilizing caffeine monohydrate in in vitro cell viability and proliferation assays, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Caffeine's impact on cell viability and proliferation is multifaceted, primarily involving the modulation of cell cycle progression and the induction of apoptosis. At the molecular level, caffeine is known to inhibit Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, which are crucial for DNA damage checkpoint signaling.[1][2][3] By inhibiting these kinases, caffeine can disrupt cell cycle arrest, particularly at the G2/M checkpoint, and sensitize cancer cells to DNA-damaging agents.[4] Furthermore, caffeine has been shown to influence other critical signaling pathways, including the PI3K/Akt/mTOR and FAK/Akt/c-Myc pathways, which are central to cell growth, proliferation, and survival.[5][6]

Effects on Cell Viability and Proliferation

The response of cells to this compound is highly dependent on the cell type and the concentration of caffeine used. Generally, at lower concentrations, caffeine may have minimal effects or even promote proliferation in some cell types.[7] However, at higher concentrations (typically in the millimolar range), caffeine has been shown to inhibit cell proliferation and reduce cell viability in numerous cancer cell lines.[8][9][10] A common mechanism for this inhibition is the induction of cell cycle arrest, most notably at the G0/G1 phase.[5][11][12][13][14] This arrest prevents cells from entering the S phase, thereby halting proliferation.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of caffeine on cell viability and proliferation in various cell lines as reported in the literature.

Table 1: IC50 Values of Caffeine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeAssayReference
JB6 Cl41Mouse Epidermal0.7 mMNot SpecifiedProliferation Assay[11]
HeLaCervical Cancer7.18 µM48 hoursMTT Assay[9]
HCT116Colorectal Cancer4720 µMNot SpecifiedMTT Assay[15]
HT-29Colorectal Adenocarcinoma~0.25 mM24 hoursAlamar Blue Assay[16]

Table 2: Dose-Dependent Effects of Caffeine on Cell Proliferation and Viability

Cell LineConcentrationEffectReference
NCI-H230-500 µMNo significant alteration in cell viability. Inhibition of proliferation at 48h.[5]
JB6 Cl410.25–1 mMSuppression of cell cycle progression at G0/G1 phase.[11]
Rat C6 & Human U87MGUp to 0.5 mMNo effect on cell viability.[17][18]
Rat C6 & Human U87MG1 mMReduced cell viability to less than 70%.[17]
MCF-710 µM - 40 µMIncreased cell proliferation.[7]
MCF-780 µMPotential start of cytotoxic effect.[7]
MCF-75 mMCytotoxic.[7]
KYSE-30 & HN520, 50, and 70 mMSignificant inhibitory effect on cell proliferation.[8][10]
A549 & MLE 121 mMDecreased cell viability at 72h.[19]
RT2 Glioma Cells0.5, 1, and 2 mMSignificant decrease in cell viability.[20]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[22][23]

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[21][23]

  • Cell culture medium (serum-free for incubation step)[21][23]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[24]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[24] Incubate overnight to allow for cell attachment.

  • Caffeine Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired caffeine concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[24]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[21][24]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[24] Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[21][23]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[23]

Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells.[25] Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[26][27]

Materials:

  • This compound

  • Trypan Blue solution (0.4%)[26]

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate vessels and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: For adherent cells, detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation. Resuspend the cell pellet in a known volume of PBS or culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[26]

  • Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Microscopic Examination: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculation of Viability:

    • Percent Viability = (Number of viable cells / Total number of cells) x 100[26]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and WST-1 ((2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium)) Assays

XTT and WST-1 assays are similar to the MTT assay but offer the advantage of producing a soluble formazan product, eliminating the need for a solubilization step.[21]

Materials:

  • This compound

  • XTT or WST-1 reagent kit (containing the tetrazolium salt and an electron coupling reagent)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Reagent Addition: After the caffeine treatment period, prepare the XTT or WST-1 working solution according to the manufacturer's instructions. Add the appropriate volume of the working solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[21]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 450 nm) using a microplate reader.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by caffeine and a general experimental workflow for assessing its effects on cell viability.

G cluster_0 Experimental Workflow A Cell Seeding (96-well plate) B This compound Treatment (24-72h) A->B C Viability/Proliferation Assay (MTT, XTT, etc.) B->C D Data Acquisition (Absorbance Reading) C->D E Data Analysis (IC50, % Viability) D->E G cluster_1 Caffeine's Effect on ATM/ATR Pathway Caffeine Caffeine ATM_ATR ATM/ATR Kinases Caffeine->ATM_ATR inhibits p53 p53 ATM_ATR->p53 activates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis G cluster_2 Caffeine's Effect on FAK/Akt/c-Myc Pathway Caffeine Caffeine Integrins Integrins αv, β3 Caffeine->Integrins downregulates FAK p-FAK Integrins->FAK Akt p-Akt FAK->Akt cMyc c-Myc Akt->cMyc Proliferation Cell Proliferation & Migration cMyc->Proliferation

References

Application of Caffeine Monohydrate in Drug Formulation and Delivery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of caffeine monohydrate in drug formulation and delivery research. This compound, a well-characterized and readily available compound, serves as an excellent model drug for a variety of studies, including solubility enhancement, dissolution testing, controlled release, and topical delivery. Its established analytical methods and known physicochemical properties make it a valuable tool for developing and evaluating new drug delivery systems.

Solubility Enhancement of Caffeine

Caffeine, while considered moderately soluble, can exhibit dissolution rate-limited absorption under certain conditions. Various techniques can be employed to enhance its aqueous solubility, providing valuable models for poorly soluble drugs.

Hydrotropic Solubilization

Hydrotropy is a solubilization phenomenon whereby the addition of a large amount of a second solute (hydrotrope) results in an increase in the aqueous solubility of a sparingly soluble solute.

Quantitative Data: Solubility of Caffeine with Hydrotropes

HydrotropeConcentrationTemperature (°C)Caffeine Solubility (% w/v)
None-50.93
None-252.12
Niacinamide5%5.9~4.0
Niacinamide + Betaine5% each39.9~25.0

Data compiled from a study on the aqueous solubility of caffeine using hydrotropes.[1]

Solid Dispersions

Solid dispersion is a technique used to improve the dissolution rate of poorly water-soluble drugs by dispersing the drug in a solid hydrophilic carrier at the molecular level.

Quantitative Data: Solubility and Dissolution of Caffeine-PVP K-30 Solid Dispersions [2][3]

FormulationDrug-to-Polymer RatioSolubility (mg/mL)Dissolution after 30 min (%)
Pure Caffeine-16.3 ± 0.361.6
Solid Dispersion1:117.7 ± 0.489.2
Solid Dispersion1:222.3 ± 0.397.6
Solid Dispersion2:118.8 ± 0.395.8

Dissolution testing was conducted in phosphate buffer (pH 6.8).[2]

Co-crystals

Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. This technique can be used to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and dissolution rate.

Quantitative Data: Dissolution of Caffeine Co-crystals

Co-formerDissolution MediumTime (min)% Caffeine Released
Pure CaffeinePhosphate Buffer (pH 7.4)20> 90
Xinafoic AcidPhosphate Buffer (pH 7.4)20~60

Data suggests that the caffeine-xinafoic acid cocrystal reduces the dissolution rate compared to pure caffeine.[4]

Dissolution Profile Analysis

Dissolution testing is a critical quality control measure and a tool for predicting in vivo drug performance. This compound is frequently used as a model drug to evaluate the release characteristics of various dosage forms.

Quantitative Data: Comparative Dissolution of Caffeine Formulations

FormulationDissolution MediumTime (min)% Caffeine Released
Immediate-Release Tablet0.1 N HCl10> 85
Immediate-Release TabletPhosphate Buffer (pH 4.5)10> 85
Immediate-Release TabletPhosphate Buffer (pH 6.8)10> 85
Controlled-Release Capsule (Brand A)Water480< 5
Controlled-Release Capsule (Brand B)Water480~90

Data compiled from studies on immediate and controlled-release caffeine formulations.[5][6][7]

Topical and Transdermal Delivery

Caffeine's ability to penetrate the skin barrier makes it a popular active ingredient in dermatological and cosmetic formulations, as well as a model for studying topical and transdermal drug delivery.

Quantitative Data: Caffeine Permeation with Chemical Enhancers

EnhancerConcentrationPretreatment Time (min)Permeability Enhancement Ratio
Sodium Lauryl Sulfate1 g5Data not specified
Sodium Lauryl Sulfate1 g15Data not specified
Sodium Lauryl Sulfate1 g30Data not specified
Transcutol + Oleic Acid20% + 10%-40-fold increase in flux
Arlasolve DMI5% w/w-Maximum drug permeation of 26.28 ± 0.03%
Transcutol P5% w/w-18.78 ± 0.01% permeation
Ethanol5% w/w-16.5 ± 0.04% permeation
DMSO5% w/w-15.16 ± 0.07% permeation

Data compiled from studies on the effect of chemical enhancers on caffeine skin permeability.[4][8][9]

Stability Studies

Stability testing is essential to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life.

Quantitative Data: Stability of Caffeine Oral Solution (10 mg/mL) [10]

Storage ConditionDuration (months)Caffeine Concentration (% of initial)
4°C6Within 5% of expected
25°C6Within 5% of expected

This study demonstrates the stability of an extemporaneously compounded enteral caffeine base solution.[10]

Experimental Protocols

Protocol 1: Preparation of Caffeine-PVP K-30 Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of caffeine with Polyvinylpyrrolidone (PVP) K-30 to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • PVP K-30

  • Ethanol

  • Rotary evaporator

  • Water bath

  • Dessicator

Procedure:

  • Accurately weigh this compound and PVP K-30 to achieve the desired drug-to-polymer mass ratio (e.g., 1:1, 1:2, 2:1).[2]

  • Dissolve both the caffeine and PVP K-30 in a sufficient volume of ethanol in a round-bottom flask with stirring to form a clear and homogeneous solution.[2]

  • Attach the flask to a rotary evaporator.

  • Evaporate the ethanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • Grind the resulting solid dispersion into a fine powder using a mortar and pestle and store it in a tightly sealed container.

Protocol 2: In Vitro Dissolution Testing of Caffeine Tablets (USP Apparatus 2 - Paddle Method)

Objective: To determine the in vitro dissolution rate of caffeine from an immediate-release tablet formulation.

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution vessels (900 mL)

  • Paddles

  • Water bath

  • Caffeine tablets

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl, phosphate buffer pH 4.5, or phosphate buffer pH 6.8)[5][6]

  • Syringes and filters for sampling

  • HPLC system for analysis

Procedure:

  • Prepare the dissolution medium and equilibrate it to 37 ± 0.5°C in the dissolution vessels.

  • Set the paddle speed to the specified rate (e.g., 50 or 100 rpm).[2][5]

  • Place one caffeine tablet in each dissolution vessel.

  • Start the dissolution apparatus.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analyze the concentration of caffeine in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Quantification of Caffeine by High-Performance Liquid Chromatography (HPLC)

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of caffeine in a pharmaceutical formulation.

Materials and Equipment:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Mobile phase: A suitable mixture of methanol and water (e.g., 40:60 v/v)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in the desired ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation: For tablets, crush a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of caffeine and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve the caffeine, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol:Water (e.g., 40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 273 nm

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the caffeine peak based on its retention time. Calculate the concentration of caffeine in the sample by comparing the peak area with the peak areas of the standard solutions.

Visualizations

Signaling Pathway: Caffeine Antagonism of Adenosine A2A Receptor

Caffeine_Adenosine_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Caffeine Caffeine A2A_Receptor Adenosine A2A Receptor Caffeine->A2A_Receptor Antagonist (Blocks) Adenosine Adenosine Adenosine->A2A_Receptor Agonist (Activates) G_Protein G Protein (Gs) A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK Signaling PKA->ERK Activates Cellular_Response Decreased Sleepiness & Increased Alertness ERK->Cellular_Response

Caption: Caffeine acts as an antagonist to the adenosine A2A receptor, blocking the action of adenosine.

Experimental Workflow: Controlled-Release Tablet Formulation Development

Formulation_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_evaluation Evaluation of Tablets cluster_optimization Optimization API_Char API Characterization (this compound) Excipient_Comp Excipient Compatibility Studies API_Char->Excipient_Comp Blending Blending of API and Excipients Excipient_Comp->Blending Granulation Granulation (Wet or Dry) Blending->Granulation Drying Drying of Granules Granulation->Drying Lubrication Lubrication Drying->Lubrication Compression Tablet Compression Lubrication->Compression Physical_Tests Physical Tests (Hardness, Friability) Compression->Physical_Tests Content_Uniformity Content Uniformity Physical_Tests->Content_Uniformity Dissolution_Testing In Vitro Dissolution Testing Content_Uniformity->Dissolution_Testing DOE Design of Experiments (DoE) Dissolution_Testing->DOE Iterate & Optimize Final_Formulation Final Formulation Selection DOE->Final_Formulation

Caption: A typical workflow for the development of controlled-release caffeine tablets.

Logical Relationship: HPLC Method Development and Validation

HPLC_Validation_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application Select_Column Select Column & Mobile Phase Optimize_Conditions Optimize Chromatographic Conditions (Flow Rate, Temp.) Select_Column->Optimize_Conditions Detector_Settings Set Detector Wavelength Optimize_Conditions->Detector_Settings Specificity Specificity Detector_Settings->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Routine_Analysis Routine Analysis of Samples System_Suitability->Routine_Analysis Stability_Studies Stability Indicating Method System_Suitability->Stability_Studies

Caption: The logical workflow for developing and validating a stability-indicating HPLC method.

References

developing an HPLC method for caffeine monohydrate quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method for the quantification of caffeine monohydrate in human plasma has been developed and validated, providing a reliable tool for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. This application note details the complete protocol, from sample preparation to data analysis, and presents the validation results in a clear, tabular format.

Introduction

Caffeine, a widely consumed central nervous system stimulant, is frequently the subject of clinical and research investigations.[1] Accurate quantification of its concentration in plasma is crucial for understanding its pharmacokinetics and pharmacodynamics. This document describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of caffeine in human plasma. The method is sensitive, specific, and has been validated following international guidelines.[2]

Materials and Reagents

  • Chemicals and Solvents:

    • This compound (Reference Standard)

    • Antipyrine (Internal Standard - IS)[3][4]

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Perchloric Acid

    • Potassium Phosphate Monobasic

    • Orthophosphoric Acid

    • Water (Ultrapure, 18.2 MΩ·cm)

  • Biological Matrix:

    • Drug-free human plasma (or synthetic plasma/fetal bovine serum to avoid endogenous caffeine)[2][3][5]

Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: Waters Atlantis C18 column (or equivalent), with dimensions of 4.6 x 150 mm and a particle size of 5 µm.[3]

  • Data Acquisition: Chromatography data station for data acquisition and processing.

Table 1: Chromatographic Conditions
ParameterCondition
Mobile Phase 15 mM Potassium Phosphate (pH 3.5) : Acetonitrile (83:17, v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 20 µL
Detection Wavelength 274 nm[3][4]
Internal Standard Antipyrine[3][4]
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions:

    • Accurately weigh and dissolve this compound and antipyrine (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the caffeine primary stock solution with the mobile phase to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution:

    • Dilute the antipyrine primary stock solution with the mobile phase to a final concentration of 40 µg/mL.

  • Calibration Standards and Quality Control Samples:

    • Spike drug-free plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 0.05, 0.1, 0.5, 1, 5, 10, and 20 µg/mL.[3]

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 7.5, and 15 µg/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (40 µg/mL Antipyrine).

  • Vortex for 30 seconds.

  • Add 50 µL of perchloric acid to precipitate plasma proteins.[3][4]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial.

  • Inject 20 µL into the HPLC system.

G cluster_sample_prep Sample Preparation Workflow plasma 200 µL Plasma Sample add_is Add 50 µL Internal Standard (Antipyrine) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_pca Add 50 µL Perchloric Acid vortex1->add_pca vortex2 Vortex (1 min) add_pca->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial inject Inject 20 µL into HPLC hplc_vial->inject

Sample Preparation Workflow

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and stability.

Linearity

The calibration curve was constructed by plotting the peak area ratio of caffeine to the internal standard against the nominal concentration. The linearity was evaluated by linear regression analysis.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed by analyzing six replicates of QC samples at three concentration levels on the same day and on three different days, respectively.

Recovery

The extraction recovery of caffeine and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations.

Stability

The stability of caffeine in plasma was evaluated under various conditions, including short-term (room temperature), long-term (-20 °C), and after three freeze-thaw cycles.[3]

Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 2: Calibration Curve and Linearity
ParameterResult
Linearity Range 0.05 - 20 µg/mL[3]
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.995
Table 3: Precision and Accuracy
QC LevelConcentration (µg/mL)Intra-day Precision (CV%)Intra-day Accuracy (Bias %)Inter-day Precision (CV%)Inter-day Accuracy (Bias %)
Low 0.15≤ 6.0%[3]≤ 7%[3]≤ 6.0%[3]≤ 7%[3]
Medium 7.5≤ 5.4%[3]≤ 3%[3]≤ 5.4%[3]≤ 3%[3]
High 15≤ 5.4%[3]≤ 3%[3]≤ 5.4%[3]≤ 3%[3]
Table 4: Recovery and Stability
ParameterCaffeineInternal Standard
Mean Extraction Recovery (%) 91%[3]86%[3]
Stability at Room Temp. (24h) Stable[3]Stable
Long-term Stability (-20°C, 12 weeks) Stable[3]Stable
Freeze-Thaw Stability (3 cycles) Stable[3]Stable

System Workflow

The overall workflow of the HPLC system for caffeine quantification is depicted below.

G cluster_hplc_system HPLC System Workflow mobile_phase Mobile Phase Reservoir (Phosphate Buffer:ACN) pump HPLC Pump (1.0 mL/min) mobile_phase->pump autosampler Autosampler (20 µL Injection) pump->autosampler column C18 Column (40 °C) autosampler->column detector PDA/UV Detector (274 nm) column->detector data_system Data Acquisition System detector->data_system

HPLC System Workflow

Conclusion

This application note provides a detailed and validated HPLC-UV method for the quantification of caffeine in human plasma. The method is simple, rapid, and reliable, making it suitable for routine analysis in a research or clinical setting. The use of protein precipitation for sample preparation is efficient, and the chromatographic conditions provide good separation and sensitivity. The validation data demonstrates that the method is linear, precise, accurate, and robust.

References

Application Notes and Protocols for Caffeine Monohydrate in Neuroscience Research Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of caffeine monohydrate in neuroscience research, with a focus on its application in animal models of neurological and neurodegenerative diseases. Detailed protocols for key experiments are provided to facilitate experimental design and execution.

Introduction

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, primarily acting as a non-selective antagonist of adenosine A1 and A2A receptors in the central nervous system (CNS).[1][2][3] This antagonism leads to the modulation of various neurotransmitter systems, including dopamine, glutamate, and acetylcholine, resulting in its well-known stimulant effects.[2][4][5] In recent years, research has increasingly focused on the neuroprotective and therapeutic potential of caffeine in various neurological disorders. Animal models are indispensable tools for investigating these effects, providing insights into mechanisms of action and potential therapeutic applications.

Applications in Neuroscience Research

This compound is utilized in a wide range of neuroscience research areas using animal models, including:

  • Neurodegenerative Diseases: Studies in animal models of Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD) have shown that caffeine can offer neuroprotection.[6][7] It has been demonstrated to reduce the accumulation of amyloid-beta (Aβ) and tau hyperphosphorylation in AD models and protect dopaminergic neurons in PD models.[8][9]

  • Neuroinflammation: Caffeine exhibits anti-inflammatory properties by modulating microglial activation and reducing the production of pro-inflammatory cytokines in the brain.[10][11] This makes it a valuable tool for studying neuroinflammatory processes in various CNS disorders.

  • Cognitive Enhancement: At low to moderate doses, caffeine can improve learning and memory, attention, and motor coordination.[1][12] Animal studies often employ behavioral tests to assess these cognitive-enhancing effects.

  • Mood and Anxiety Disorders: The impact of caffeine on anxiety and depression is complex and dose-dependent.[13] Animal models are used to investigate the underlying mechanisms and behavioral outcomes of caffeine administration in these contexts.[5]

Mechanism of Action

Caffeine's primary mechanism of action in the CNS is the antagonism of adenosine receptors, primarily A1 and A2A subtypes.[7][14]

  • Adenosine Receptor Antagonism: By blocking these receptors, caffeine mitigates the inhibitory effects of adenosine on neuronal activity and neurotransmitter release.[1][15] This leads to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine.[4][15]

  • Downstream Signaling: The blockade of A2A receptors, in particular, can activate the cAMP/PKA/CREB signaling pathway, which is crucial for synaptic plasticity, memory formation, and neuroprotection.[7] Caffeine has also been shown to regulate the Nrf2 and NF-kB signaling pathways, contributing to its antioxidant and anti-inflammatory effects.[8][10]

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of caffeine in neuroscience research animal models.

Table 1: Caffeine Administration Protocols in Rodent Models

Animal ModelSpeciesRoute of AdministrationDosage RangeDurationReference
Alzheimer's Disease (Tg4-42)MouseOral (drinking water)300 mg/L4 months[16]
Parkinson's Disease (MPTP)MouseIntraperitoneal (i.p.)3-5 mg/kgVariable[6][7]
Neuroinflammation (LPS)MouseIntraperitoneal (i.p.)30 mg/kg/day4 weeks[17]
Anxiety/DepressionRodentVariableVariableVariable[13]
Cognitive FunctionMouseIntraperitoneal (i.p.)6.25 - 25 mg/kgAcute[18]
Sepsis-induced cognitive deficitsRatGavage10 mg/kg/day7 or 14 days[19]

Table 2: Behavioral Effects of Caffeine in Rodent Models

Behavioral TestAnimal ModelCaffeine DoseObserved EffectReference
Elevated Plus MazeWistar Rats10 mg/kg (gavage)Increased open arm entries and time (anxiolytic-like)[19]
Open Field TestMice6.25 - 25 mg/kg (i.p.)Increased locomotor activity[18]
Morris Water MazeMiceModerate dosesEnhanced learning and memory[12]
Rotarod TestMiceModerate dosesImproved motor coordination[12]
Forced Swim TestRats10 mg/kg (gavage)Reduced immobility time (antidepressant-like)[19]

Experimental Protocols

Protocol 1: Investigation of Neuroprotective Effects of Caffeine in a Mouse Model of Parkinson's Disease (MPTP-induced)

Objective: To assess the neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (Sigma-Aldrich)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Saline solution (0.9% NaCl)

  • Apparatus for behavioral testing (e.g., Rotarod)

  • Equipment for tissue processing and analysis (e.g., cryostat, microscope, antibodies for tyrosine hydroxylase)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Experimental Groups: Divide mice into four groups: (1) Vehicle + Saline, (2) Caffeine + Saline, (3) Vehicle + MPTP, (4) Caffeine + MPTP.

  • Caffeine Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle (saline) daily for a pre-determined period (e.g., 7 days) before MPTP administration.

  • MPTP Induction: On the designated days, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Administer saline to the control groups.

  • Behavioral Testing: Perform behavioral tests such as the Rotarod test to assess motor coordination at baseline and at specified time points after MPTP administration.

  • Tissue Collection and Processing: One week after the final MPTP injection, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Dissect the brains and post-fix them. Cryoprotect the brains in sucrose solution.

  • Immunohistochemistry: Section the brains (e.g., substantia nigra and striatum) and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

  • Data Analysis: Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum. Analyze behavioral data using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Evaluation of Anti-Neuroinflammatory Effects of Caffeine in a Lipopolysaccharide (LPS)-Induced Mouse Model

Objective: To determine the effect of this compound on LPS-induced neuroinflammation.

Materials:

  • Adult mice (e.g., C57BL/6)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution (0.9% NaCl)

  • Equipment for behavioral testing (e.g., Open Field Test)

  • Reagents and equipment for molecular analysis (e.g., ELISA kits for cytokines, Western blot reagents)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice and divide them into experimental groups: (1) Control (Saline), (2) LPS only, (3) Caffeine + LPS, (4) Caffeine only.

  • Caffeine Administration: Administer caffeine (e.g., 30 mg/kg, i.p.) daily for a specified period (e.g., four weeks).[17]

  • LPS Administration: Co-administer LPS (e.g., 250 µg/kg, i.p.) on alternate days for a shorter period (e.g., two weeks) within the caffeine treatment window.[17]

  • Behavioral Assessment: Conduct behavioral tests like the Open Field Test to assess locomotor activity and anxiety-like behavior.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).

  • Molecular Analysis:

    • Cytokine Measurement: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.

    • Western Blot: Analyze the expression of key inflammatory markers such as Iba-1 (microglia activation), GFAP (astrocyte activation), TLR4, and phospho-NF-kB.[20]

  • Data Analysis: Compare the levels of inflammatory markers and behavioral outcomes between the different groups using appropriate statistical methods.

Mandatory Visualizations

caffeine_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Caffeine Caffeine A2AR Adenosine A2A Receptor Caffeine->A2AR Antagonizes Adenosine Adenosine Adenosine->A2AR Activates AC Adenylyl Cyclase A2AR->AC Inhibits (via G protein) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotection & Synaptic Plasticity CREB->Neuroprotection Promotes Gene Transcription for

Caption: Caffeine's primary mechanism of action.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Randomization into Experimental Groups acclimatization->grouping caffeine_admin Caffeine/Vehicle Administration grouping->caffeine_admin disease_induction Disease Model Induction (e.g., MPTP, LPS) caffeine_admin->disease_induction behavioral Behavioral Testing disease_induction->behavioral molecular Molecular & Histological Analysis behavioral->molecular data_analysis Statistical Analysis and Interpretation molecular->data_analysis caffeine_neuroinflammation cluster_cell Microglia LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-kB Activation TLR4->NFkB Leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Promotes Transcription of Nrf2 Nrf2 Pathway Antioxidant Antioxidant Response Nrf2->Antioxidant Promotes Caffeine Caffeine Caffeine->NFkB Inhibits Caffeine->Nrf2 Activates

References

Application Notes and Protocols: Caffeine Monohydrate as a Probe in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance that also serves as a valuable and non-invasive probe for in vivo assessment of metabolic enzyme activity.[1] Its well-characterized metabolic pathways, primarily hepatic, make it an ideal candidate for phenotyping specific enzyme activities, most notably Cytochrome P450 1A2 (CYP1A2).[2][3][4] CYP1A2 is a key enzyme in the metabolism of numerous drugs and endogenous compounds, and its activity can vary significantly among individuals due to genetic polymorphisms, drug interactions, and lifestyle factors such as smoking.[5][6][7] These application notes provide detailed information and protocols for utilizing caffeine monohydrate as a metabolic probe, with a focus on CYP1A2 phenotyping.

Principle and Rationale

The use of caffeine as a metabolic probe is based on the principle that the rate of its metabolism and the relative concentrations of its various metabolites in biological fluids (plasma, saliva, and urine) reflect the in vivo activity of specific metabolic enzymes.[1] Over 95% of caffeine's primary metabolism is attributed to CYP1A2.[8][9] The main metabolic pathway involves N-demethylation to its primary metabolite, paraxanthine (1,7-dimethylxanthine), a reaction predominantly catalyzed by CYP1A2.[4][8][9][10][11][12] Therefore, by measuring the ratio of caffeine to its metabolites, researchers can obtain a reliable index of CYP1A2 activity.[2][13]

Data Presentation

Table 1: Pharmacokinetic Parameters of Caffeine
ParameterValueReference
AbsorptionRapid and complete (99% within 45 minutes)[11]
Half-life1.5 - 9.5 hours (mean ~5 hours)[11][14]
Total Plasma Clearance0.078 L/h/kg[11]
Primary Metabolizing EnzymeCytochrome P450 1A2 (CYP1A2)[5][10]
Primary Metabolic PathwayN-3 demethylation to paraxanthine (~80%)[4][8][9][10][11]
Unchanged Excretion in Urine≤ 3%[4][8]
Table 2: Common Metabolic Ratios for CYP1A2 Phenotyping
Biological MatrixMetabolic RatioReference
PlasmaParaxanthine / Caffeine (17X/137X)[13]
SalivaParaxanthine / Caffeine (17X/137X)[13]
Urine(AFMU + 1U + 1X) / 1,7-Dimethyluric Acid (17U)[15]
Urine(AFMU + 1U + 1X + 17U + 17X) / 1,3,7-Trimethylxanthine (137X)[13]

AFMU: 5-acetylamino-6-formylamino-3-methyluracil; 1U: 1-methyluric acid; 1X: 1-methylxanthine; 17X: Paraxanthine (1,7-dimethylxanthine); 17U: 1,7-dimethyluric acid; 137X: Caffeine (1,3,7-trimethylxanthine)

Signaling Pathways and Metabolism

The metabolism of caffeine is a multi-step process primarily occurring in the liver. The following diagram illustrates the main metabolic pathways.

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~80% CYP1A2 Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% CYP2E1 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% CYP2E1 TMU 1,3,7-Trimethyluric Acid Caffeine->TMU <5% Secondary_Metabolites Secondary Metabolites (e.g., 1-Methylxanthine, 1-Methyluric Acid, AFMU) Paraxanthine->Secondary_Metabolites Further Metabolism

Caption: Major metabolic pathways of caffeine.

Experimental Protocols

The following protocols provide a general framework for using caffeine as a probe for CYP1A2 activity. Researchers should adapt these protocols based on their specific study objectives and available resources.

Protocol 1: CYP1A2 Phenotyping using Plasma or Saliva

This protocol is advantageous due to its simplicity and the strong correlation between plasma/saliva metabolic ratios and caffeine clearance.[13]

plasma_saliva_protocol cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis Abstinence Subject abstains from methylxanthine-containing products for at least 24 hours Dose Administer a standard dose of This compound (e.g., 100-200 mg) Abstinence->Dose Collection Collect plasma or saliva sample 4-6 hours post-caffeine administration Dose->Collection Analysis Quantify caffeine and paraxanthine concentrations using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) Collection->Analysis Ratio Calculate the Paraxanthine/Caffeine (17X/137X) ratio Analysis->Ratio

Caption: Workflow for CYP1A2 phenotyping using plasma or saliva.

Methodology:

  • Subject Preparation: Instruct subjects to abstain from all sources of methylxanthines (coffee, tea, chocolate, certain sodas) for at least 24 hours prior to the study.

  • Caffeine Administration: Administer a standardized oral dose of this compound (typically 100-200 mg) to the subject.

  • Sample Collection: Collect a blood sample (for plasma) or a saliva sample 4 to 6 hours after caffeine administration. This time point is chosen to allow for sufficient metabolism to have occurred.

  • Sample Processing:

    • Plasma: Centrifuge the blood sample to separate plasma.

    • Saliva: Centrifuge the saliva sample to remove debris.

  • Analytical Quantification: Analyze the plasma or saliva samples for caffeine and paraxanthine concentrations using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the metabolic ratio of paraxanthine to caffeine. This ratio serves as an index of CYP1A2 activity.

Protocol 2: CYP1A2 Phenotyping using Urine

This protocol is non-invasive and allows for the assessment of multiple metabolic pathways simultaneously.

urine_protocol cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis Abstinence Subject abstains from methylxanthine-containing products for at least 24 hours Dose Administer a standard dose of This compound (e.g., 100-200 mg) Abstinence->Dose Collection Collect all urine for a specified period (e.g., 8-12 hours) post-caffeine administration Dose->Collection Analysis Quantify caffeine and its major metabolites (AFMU, 1U, 1X, 17U, 17X) using a validated analytical method Collection->Analysis Ratio Calculate the desired urinary metabolic ratio Analysis->Ratio

Caption: Workflow for CYP1A2 phenotyping using urine.

Methodology:

  • Subject Preparation: Instruct subjects to abstain from all sources of methylxanthines for at least 24 hours prior to the study.

  • Caffeine Administration: Administer a standardized oral dose of this compound (typically 100-200 mg).

  • Urine Collection: Collect all urine produced by the subject over a defined period, typically 8 to 12 hours, following caffeine administration. Record the total volume of urine collected.

  • Sample Processing: Take an aliquot of the pooled urine for analysis. Samples can be stored at -20°C or lower until analysis.

  • Analytical Quantification: Analyze the urine aliquot for caffeine and its relevant metabolites (e.g., AFMU, 1U, 1X, 17U, 17X) using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Data Analysis: Calculate the chosen urinary metabolic ratio (see Table 2). This ratio provides an index of CYP1A2 activity.

Applications in Research and Drug Development

  • Pharmacogenetic Studies: Investigate the influence of genetic variations in the CYP1A2 gene on drug metabolism and response.[10]

  • Drug-Drug Interaction Studies: Assess the potential of new chemical entities to induce or inhibit CYP1A2 activity.

  • Physiological and Pathophysiological Studies: Evaluate the impact of factors such as diet, smoking, and disease states on CYP1A2 activity.[7]

  • Personalized Medicine: Tailor drug selection and dosage based on an individual's metabolic phenotype.

Limitations and Considerations

  • Dietary and Lifestyle Factors: Smoking is a known inducer of CYP1A2 and can significantly influence caffeine metabolism.[7] Certain dietary components can also affect enzyme activity.

  • Co-administered Medications: Drugs that are substrates, inhibitors, or inducers of CYP1A2 can interfere with the caffeine metabolic ratio.

  • Genetic Polymorphisms: Individuals can be classified as "fast" or "slow" metabolizers of caffeine based on their CYP1A2 genotype, which will impact the metabolic ratio.[5][10]

  • Analytical Method Validation: It is crucial to use a validated and sensitive analytical method for the accurate quantification of caffeine and its metabolites.

Conclusion

This compound is a safe, cost-effective, and reliable probe for assessing in vivo CYP1A2 activity. The use of standardized protocols and validated analytical methods allows for reproducible and accurate phenotyping, which is invaluable in both basic research and clinical drug development. By understanding an individual's metabolic capacity, researchers and clinicians can make more informed decisions regarding drug therapy and disease risk.

References

Application Notes and Protocols for the Electrochemical Detection of Caffeine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of caffeine monohydrate. The methodologies outlined are based on established scientific literature and are intended to guide researchers in setting up sensitive and selective electrochemical assays for caffeine quantification in various matrices, including beverages and pharmaceutical formulations.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance found in numerous beverages, foods, and pharmaceuticals.[1][2][3] Accurate and rapid determination of caffeine concentration is crucial for quality control in the food and beverage industry, as well as for dosage verification in pharmaceutical manufacturing.[1][2] While traditional analytical methods like chromatography and spectroscopy are reliable, electrochemical techniques offer significant advantages, including high sensitivity, rapid analysis times, cost-effectiveness, and the potential for miniaturization and portability.[1][2][3][4]

Electrochemical sensors for caffeine typically rely on the oxidation of the caffeine molecule at the surface of a working electrode.[3] The resulting current is proportional to the caffeine concentration in the sample. To enhance the sensitivity and selectivity of these sensors, the working electrodes are often modified with various nanomaterials and polymers that facilitate electron transfer and promote the accumulation of caffeine at the electrode surface.[1][3][5] This document details protocols using modified glassy carbon electrodes (GCEs), which are commonly employed for this purpose.[1][5][6]

Data Presentation: Performance of Various Electrochemical Sensors for Caffeine Detection

The following table summarizes the quantitative performance of different modified electrodes for the electrochemical detection of caffeine, as reported in the scientific literature. This allows for a direct comparison of key analytical parameters.

Electrode ModifierElectrochemical TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Supporting ElectrolyteReference
Graphene Oxide (GO)Differential Pulse Voltammetry (DPV)3.2 - 1830.043Not Specified[6]
NafionDifferential Pulse Voltammetry (DPV)Not SpecifiedNot SpecifiedPhosphate Buffer Saline[5]
Graphene (Gr) and NafionDifferential Pulse Voltammetry (DPV)Not Specified0.12Not Specified[7]
Polymethyl OrangeCyclic Voltammetry (CV)10 - 50 and 60 - 1500.570.2 M PBS (pH 3.0)[8][9]
Copper-Metal Organic Framework & f-MWCNTDifferential Pulse Voltammetry (DPV)10 - 15007.9Not Specified[10]
Molecularly Imprinted Polymer (MIP) with PolypyrroleNot Specified30 - 1502.5Not Specified[11]
PolyglycineSquare Wave Voltammetry (SWV)50 - 900Not Specified0.2 M PBS (pH 12.0)[12]
Boron-Doped Diamond (BDD)Square Wave Voltammetry (SWV)Not SpecifiedNot Specified1 g/L NaCl[13]

Experimental Protocols

This section provides detailed methodologies for the preparation of modified electrodes and the electrochemical detection of caffeine.

Protocol for Graphene Oxide Modified Glassy Carbon Electrode (GO/GCE)

This protocol is based on the work of Murugan & Poongan (2021).[6]

3.1.1. Materials and Reagents

  • Glassy Carbon Electrode (GCE)

  • Graphene Oxide (GO) dispersion

  • This compound standard

  • Phosphate Buffer Solution (PBS)

  • Alumina slurry (0.05 µm)

  • Ethanol

  • Deionized (DI) water

  • Potentiostat/Galvanostat

  • Three-electrode cell (including Ag/AgCl reference electrode and Platinum counter electrode)

3.1.2. Electrode Preparation

  • GCE Polishing:

    • Polish the bare GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface.

    • Rinse thoroughly with DI water.

    • Sonciate the GCE in a 1:1 solution of ethanol and DI water for 2 minutes to remove any adsorbed alumina particles.

    • Rinse again with DI water and allow it to dry at room temperature.

  • GO Modification:

    • Disperse a known concentration of GO in DI water by sonication for at least 1 hour to obtain a homogeneous suspension.

    • Drop-cast a small volume (typically 5-10 µL) of the GO suspension onto the polished GCE surface.

    • Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen. The resulting electrode is designated as GO/GCE.

3.1.3. Electrochemical Measurement

  • Cell Assembly:

    • Assemble the three-electrode cell with the prepared GO/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[6]

    • Add a known volume of the supporting electrolyte (e.g., PBS) to the cell.

  • Voltammetric Analysis:

    • Perform Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) scans in the supporting electrolyte to obtain a stable background signal.

    • Add a known concentration of caffeine standard solution to the electrochemical cell.

    • Record the CV or DPV response. The oxidation of caffeine will produce a characteristic peak.

    • For quantitative analysis, construct a calibration curve by measuring the peak current at different caffeine concentrations. DPV is often preferred for its higher sensitivity and better resolution.[6]

Protocol for Nafion-Modified Glassy Carbon Electrode (Nafion/GCE)

This protocol is based on the work by Torres et al. (2014) and Sun et al. (2011).[5][7]

3.2.1. Materials and Reagents

  • Glassy Carbon Electrode (GCE)

  • Nafion solution (typically 5% v/v)

  • This compound standard

  • Phosphate Buffer Saline (PBS)

  • Alumina slurry (0.05 µm)

  • Ethanol

  • Deionized (DI) water

  • Potentiostat/Galvanostat

  • Three-electrode cell (including Ag/AgCl reference electrode and Platinum counter electrode)

3.2.2. Electrode Preparation

  • GCE Polishing:

    • Follow the same polishing procedure as described in section 3.1.2.1.

  • Nafion Coating:

    • Drop-cast a small volume (typically 5 µL) of the Nafion solution onto the polished GCE surface.[14]

    • Allow the solvent to evaporate at room temperature, forming a thin, uniform Nafion film on the electrode surface. The resulting electrode is designated as Nafion/GCE.

3.2.3. Electrochemical Measurement

  • Cell Assembly and Analysis:

    • Follow the same procedure for cell assembly and voltammetric analysis as described in section 3.1.3. The Nafion film can enhance the accumulation of caffeine at the electrode surface, leading to improved sensitivity.[3]

Mandatory Visualizations

Experimental Workflow for Caffeine Detection

G cluster_prep Electrode Preparation cluster_measure Electrochemical Measurement cluster_analysis Data Analysis p1 Polish GCE p2 Sonciate in Ethanol/Water p1->p2 p3 Dry GCE p2->p3 p4 Drop-cast Modifier (e.g., Graphene Oxide) p3->p4 p5 Dry Modified Electrode p4->p5 m1 Assemble 3-Electrode Cell p5->m1 m2 Add Supporting Electrolyte m1->m2 m3 Record Background Voltammogram m2->m3 m4 Add Caffeine Sample m3->m4 m5 Record Analytical Voltammogram m4->m5 a1 Measure Peak Current m5->a1 a2 Construct Calibration Curve a1->a2 a3 Determine Caffeine Concentration a2->a3

Caption: Workflow for electrochemical caffeine detection.

Logical Relationship of Sensor Components

G cluster_system Electrochemical Sensor System WE Working Electrode (GCE) MOD Modifier (e.g., GO, Nafion) WE->MOD Instrument Potentiostat WE->Instrument SE Supporting Electrolyte (e.g., PBS) SE->WE RE Reference Electrode (Ag/AgCl) SE->RE CE Counter Electrode (Platinum) SE->CE RE->Instrument CE->Instrument Analyte Caffeine Analyte->WE Output Current Signal Instrument->Output

Caption: Components of the electrochemical sensor system.

Caffeine Oxidation Signaling Pathway at the Electrode

G Caffeine Caffeine in Solution Adsorption Adsorption onto Modified Electrode Surface Caffeine->Adsorption Oxidation Electrochemical Oxidation (at applied potential) Adsorption->Oxidation Products Oxidized Products Oxidation->Products Electrons Electron Release (n e-) Oxidation->Electrons Current Measured Current (Proportional to Concentration) Electrons->Current

Caption: Signaling pathway of caffeine oxidation.

References

Application Notes and Protocols for Caffeine Monohydrate in Co-crystallization Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Caffeine, a widely consumed stimulant, also serves as a versatile co-former in the field of crystal engineering and pharmaceutical sciences.[1] Its ability to form co-crystals with a variety of active pharmaceutical ingredients (APIs) and other molecules has been extensively explored to modify and enhance their physicochemical properties.[2][3] Co-crystallization with caffeine has been shown to improve solubility, dissolution rates, bioavailability, and stability of APIs, making it a valuable tool in drug development.[2][4][5] These application notes provide an overview of the role of caffeine monohydrate in co-crystallization, along with detailed protocols for common experimental techniques.

The primary mechanism behind caffeine's effectiveness as a co-former lies in its molecular structure, which features hydrogen bond donors and acceptors. This allows it to form robust supramolecular synthons with various functional groups, particularly carboxylic acids.[6] The formation of these new crystalline structures alters the crystal lattice energy, leading to changes in the material's physical properties without modifying the chemical structure of the API.[2]

Key Applications of Caffeine Co-crystals

  • Enhanced Solubility and Dissolution: Co-crystallization of poorly soluble drugs with caffeine can significantly increase their aqueous solubility and dissolution rate. For instance, paracetamol-caffeine co-crystals have demonstrated a 2.84-fold faster dissolution rate compared to paracetamol alone.[7] Similarly, a baicalein-caffeine cocrystal showed a 2.5-fold improvement in solubility.[2]

  • Improved Stability: Caffeine co-crystals can exhibit enhanced physical and chemical stability. A notable example is the 2:1 caffeine-oxalic acid co-crystal, which shows superior stability against humidity compared to caffeine itself, which tends to form a hydrate.[4][5]

  • Modified Release Profiles: Co-crystallization can be used to control the release of caffeine. For example, a caffeine-xinafoic acid co-crystal was found to reduce the solubility of caffeine by approximately 80% and decrease its dissolution rate by up to 30% in the initial 20 minutes, offering a potential strategy to mitigate the "caffeine crash".[8]

  • Improved Mechanical Properties: Co-crystals involving caffeine can lead to better compaction and tabletability of pharmaceutical powders.[7]

Experimental Protocols

Several methods can be employed for the synthesis of caffeine co-crystals. The choice of method often depends on the properties of the API and the co-former, as well as the desired outcome.

Slurry Co-crystallization

This is a common and effective method for screening and producing co-crystals.

Protocol: Caffeine-Oxalic Acid (2:1) Co-crystal [8]

  • Materials: Caffeine (100 mg, 0.515 mmol), Oxalic Acid (23 mg, 0.258 mmol), Acetonitrile (ACN) (4 mL).

  • Procedure:

    • Suspend caffeine in 4 mL of ACN at room temperature in a sealed 10 mL vial.

    • In a separate vial, dissolve oxalic acid in ACN.

    • Transfer the oxalic acid solution to the caffeine suspension with constant stirring.

    • A solid precipitate should form immediately.

    • Allow the resulting suspension to slurry overnight under stirring.

    • After 24 hours, filter the solid product under vacuum.

    • Characterize the resulting white solid powder using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Protocol: Caffeine-Naringin Hydrate (1:1) Co-crystal [8]

  • Materials: Caffeine (100 mg, 0.515 mmol), Naringin (299 mg, 0.515 mmol), Acetonitrile (ACN) (4 mL).

  • Procedure:

    • Suspend caffeine and naringin in 4 mL of ACN at room temperature in a sealed 10 mL vial.

    • Stir the suspension magnetically for 24 hours.

    • Filter the residual solid under vacuum to obtain the co-crystal.

    • Characterize the solid product.

Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method that involves grinding the components together with a small amount of liquid.

Protocol: Paracetamol-Caffeine (1:1) Co-crystal [7]

  • Materials: Paracetamol, Caffeine (in a 1:1 weight ratio), a few drops of a suitable solvent (e.g., methanol or acetonitrile).[1]

  • Procedure:

    • Place the paracetamol and caffeine powders in a mortar.

    • Add 2-3 drops of the solvent.

    • Grind the mixture manually with a pestle for a specified period (e.g., 30 minutes).[1]

    • The resulting powder is the co-crystal, which should be characterized to confirm its formation.

Solvent Evaporation

This method involves dissolving the components in a common solvent and then allowing the solvent to evaporate slowly.

Protocol: Caffeine-Citric Acid Co-crystal [9]

  • Materials: this compound (212 mg), Citric acid (192 mg), Acetonitrile-ethanol mixture (1:1 v/v).

  • Procedure:

    • Dissolve the 1:1 molar stoichiometric mixture of this compound and citric acid in the acetonitrile-ethanol solvent mixture.

    • Allow the solution to evaporate slowly at approximately 30°C.

    • Collect the resulting crystals for characterization.

Protocol: Paracetamol-Caffeine (2:1) Co-crystal [7]

  • Materials: Paracetamol, Caffeine (in a 2:1 weight ratio), a suitable solvent.

  • Procedure:

    • Dissolve the starting materials in the solvent.

    • Allow the solvent to evaporate under controlled conditions (e.g., at room temperature).

    • Collect the formed co-crystals.

Ultrasound-Assisted Slurry Co-crystallization

Ultrasound can be used to accelerate the co-crystallization process in a slurry.

Protocol: Caffeine/Maleic Acid Co-crystal [10]

  • Materials: Caffeine, Maleic Acid, Water.

  • Procedure:

    • Create a slurry of caffeine and maleic acid in water.

    • Subject the slurry to high-power ultrasound.

    • The ultrasound will affect the ternary phase diagram, potentially leading to the formation of specific co-crystal polymorphs.

    • Isolate and characterize the resulting solid.

Data Presentation

The following tables summarize quantitative data from various caffeine co-crystallization experiments.

Table 1: Physicochemical Properties of Caffeine Co-crystals

Co-crystal SystemStoichiometry (Caffeine:Co-former)MethodChange in SolubilityChange in Dissolution RateReference
Caffeine-Xinafoic Acid1:1Slurry Crystallization~80% reductionUp to 30% reduction in first 20 min[8]
Paracetamol-Caffeine1:1 and 2:1LAG, Solvent Evaporation-Up to 2.84-fold faster[7]
Baicalein-Caffeine--~2.5-fold increase-[2]
Quercetin-Caffeine--~13-fold increase-[2]
pMCA-Caffeine1:1Solvent Evaporation3.12 times increase2.39 times increase[11][12]
pMCA-Caffeine1:1Microwave Radiation3.30 times increase2.50 times increase[11][12]
Chlorthalidone-Caffeine2:1Slurry MethodThreefold increaseFaster and more complete dissolution[13]

Table 2: Experimental Conditions for Caffeine Co-crystal Synthesis

Co-crystal SystemStoichiometryMethodSolvent(s)TimeTemperatureReference
Caffeine-Oxalic Acid2:1Slurry CrystallizationAcetonitrile24 hoursRoom Temperature[8]
Caffeine-Malonic Acid2:1Slurry CrystallizationAcetonitrileOvernightRoom Temperature[8]
Caffeine-Naringin Hydrate1:1Slurry CrystallizationAcetonitrile24 hoursRoom Temperature[8]
Paracetamol-Caffeine1:1Liquid-Assisted Grinding---[7]
Caffeine-Citric Acid1:1Solvent EvaporationAcetonitrile/EthanolSlow evaporation~30°C[9]

Visualizations

experimental_workflow cluster_prep Preparation of Starting Materials cluster_methods Co-crystallization Methods cluster_characterization Characterization cluster_analysis Property Analysis API Active Pharmaceutical Ingredient (API) Slurry Slurry Co-crystallization API->Slurry LAG Liquid-Assisted Grinding API->LAG Evaporation Solvent Evaporation API->Evaporation Ultrasound Ultrasound-Assisted Co-crystallization API->Ultrasound Caffeine This compound Caffeine->Slurry Caffeine->LAG Caffeine->Evaporation Caffeine->Ultrasound CoCrystal CoCrystal Slurry->CoCrystal Co-crystal Formation LAG->CoCrystal Co-crystal Formation Evaporation->CoCrystal Co-crystal Formation Ultrasound->CoCrystal Co-crystal Formation XRPD XRPD Solubility Solubility Studies XRPD->Solubility Dissolution Dissolution Studies XRPD->Dissolution Stability Stability Assessment XRPD->Stability DSC DSC DSC->Solubility DSC->Dissolution DSC->Stability TGA TGA TGA->Solubility TGA->Dissolution TGA->Stability NMR NMR NMR->Solubility NMR->Dissolution NMR->Stability CoCrystal->XRPD CoCrystal->DSC CoCrystal->TGA CoCrystal->NMR

Caption: Experimental workflow for caffeine co-crystallization.

logical_relationship Caffeine This compound (Co-former) CoCrystal Caffeine-API Co-crystal Caffeine->CoCrystal API Active Pharmaceutical Ingredient (API) API->CoCrystal Properties Altered Physicochemical Properties CoCrystal->Properties Solubility Enhanced Solubility Properties->Solubility Dissolution Improved Dissolution Rate Properties->Dissolution Stability Increased Stability Properties->Stability Bioavailability Enhanced Bioavailability Properties->Bioavailability Application Improved Drug Delivery & Formulation Solubility->Application Dissolution->Application Stability->Application Bioavailability->Application

Caption: Logical relationship of caffeine co-crystallization.

References

Troubleshooting & Optimization

how to dissolve caffeine monohydrate in DMSO for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeine monohydrate and dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of caffeine in DMSO can vary between different suppliers and publications. Generally, it is considered to be soluble in the range of 3 mg/mL to over 33.33 mg/mL.[1][2] Some sources report solubility in molar concentrations, such as 50 mM. It is crucial to consult the manufacturer's documentation for the specific lot of this compound you are using.

Q2: Is there a difference in solubility between caffeine anhydrous and this compound in DMSO?

A2: this compound has a slightly higher molecular weight than anhydrous caffeine due to the presence of a water molecule. This means that for the same mass, you will have fewer moles of this compound. While the overall solubility in mg/mL is not expected to differ significantly, it is essential to use the correct molecular weight for your calculations to achieve the desired molar concentration. Caffeine readily crystallizes in its monohydrate form.[3]

Q3: How should I prepare a stock solution of this compound in DMSO for cell culture experiments?

A3: To prepare a sterile stock solution, it is recommended to work in a laminar flow hood. Use sterile, high-purity DMSO. Since DMSO at high concentrations can be detrimental to many cell types, it is not always necessary to filter-sterilize a 100% DMSO stock solution as very few microorganisms can survive in it. However, if you are using a lower concentration of DMSO or your experimental protocol is particularly sensitive, you may consider filter sterilization with a DMSO-compatible filter (e.g., PTFE).

Q4: For how long and at what temperature can I store my this compound in DMSO stock solution?

A4: Stock solutions of caffeine in DMSO can be stored at -20°C for several months.[2] For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. One source suggests that the solid crystalline form of caffeine is stable for at least 4 years at -20°C.[1] In contrast, aqueous solutions of caffeine are not recommended for storage for more than one day.[1]

Troubleshooting Guide

Issue 1: this compound is not dissolving completely in DMSO at the desired concentration.

  • Possible Cause 1: Concentration exceeds solubility limit.

    • Solution: The desired concentration may be higher than the solubility of your specific batch of this compound in DMSO. Refer to the quantitative data table below for reported solubility ranges. Try preparing a more dilute solution.

  • Possible Cause 2: Insufficient mixing or time.

    • Solution: Ensure vigorous vortexing or agitation. Allow sufficient time for dissolution to occur.

  • Possible Cause 3: Low temperature.

    • Solution: Gently warm the solution in a water bath at 37°C for 10 minutes.[2] This can significantly increase the solubility of many compounds in DMSO.

  • Possible Cause 4: Particulate matter.

    • Solution: Use an ultrasonic bath to sonicate the solution for a few minutes.[2] This can help to break up any aggregates and facilitate dissolution.

  • Possible Cause 5: Water contamination in DMSO.

    • Solution: DMSO is highly hygroscopic and can absorb moisture from the air, which can affect its solvent properties.[4] Use a fresh, unopened bottle of high-purity, anhydrous DMSO.

Issue 2: The caffeine solution in DMSO appears cloudy or has precipitated after a short time.

  • Possible Cause 1: Supersaturation.

    • Solution: The solution may have been supersaturated, and the caffeine is precipitating out over time. If warming was used to dissolve the compound, it might precipitate as it cools to room temperature. Try preparing a slightly more dilute stock solution.

  • Possible Cause 2: Temperature fluctuations.

    • Solution: Store the stock solution at a constant temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Issue 3: Inconsistent experimental results using the caffeine-DMSO solution.

  • Possible Cause 1: Inaccurate concentration.

    • Solution: Double-check your calculations, ensuring you have used the correct molecular weight for this compound (212.21 g/mol ) versus anhydrous caffeine (194.19 g/mol ).[5]

  • Possible Cause 2: Degradation of the stock solution.

    • Solution: Although generally stable, prolonged storage at room temperature or exposure to light can potentially degrade the compound or the solvent. Store stock solutions properly at -20°C and protected from light.

Data Presentation

ParameterValueSource(s)
Molecular Weight (Anhydrous) 194.19 g/mol
Molecular Weight (Monohydrate) 212.21 g/mol [5]
Solubility in DMSO (molar) 50 mM
Solubility in DMSO (mass/volume) 3 mg/mL[1]
9.71 mg/mL
≥33.33 mg/mL[2]
Storage of DMSO Stock Solution -20°C for several months[2]
Storage of Aqueous Solution Not recommended for >1 day[1]

Experimental Protocols

Protocol for Preparing a 50 mM Stock Solution of this compound in DMSO

  • Calculate the required mass:

    • Molecular Weight of this compound = 212.21 g/mol

    • Desired Concentration = 50 mM = 0.050 mol/L

    • Desired Volume = 1 mL = 0.001 L

    • Mass = Concentration x Molecular Weight x Volume

    • Mass = 0.050 mol/L x 212.21 g/mol x 0.001 L = 0.01061 g = 10.61 mg

  • Weigh the this compound:

    • Accurately weigh 10.61 mg of this compound powder using an analytical balance.

  • Dissolve in DMSO:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • Troubleshooting Dissolution:

    • If the compound does not fully dissolve, warm the tube in a 37°C water bath for 10 minutes and vortex again.[2]

    • Alternatively, or in addition, place the tube in an ultrasonic bath for 5-10 minutes.[2]

  • Storage:

    • Store the stock solution at -20°C. For long-term use, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Mandatory Visualization

G start Start: This compound Undissolved in DMSO check_conc Is concentration within reported solubility limits? start->check_conc vortex Vortex vigorously for 2-3 minutes check_conc->vortex Yes reassess Re-evaluate required concentration or consult literature check_conc->reassess No dissolved1 Completely dissolved? vortex->dissolved1 warm Warm solution to 37°C for 10 minutes dissolved1->warm No end End: Solution Prepared Successfully dissolved1->end Yes dissolved2 Completely dissolved? warm->dissolved2 sonicate Sonicate in ultrasonic bath for 5-10 minutes dissolved2->sonicate No dissolved2->end Yes dissolved3 Completely dissolved? sonicate->dissolved3 check_dmso Is DMSO anhydrous and high-purity? dissolved3->check_dmso No dissolved3->end Yes use_new_dmso Use fresh, an unopened bottle of DMSO check_dmso->use_new_dmso No check_dmso->reassess Yes use_new_dmso->start

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G solubility This compound Solubility in DMSO concentration Concentration concentration->solubility temperature Temperature temperature->solubility dmso_quality DMSO Quality dmso_quality->solubility hygroscopic Hygroscopic Nature (Water Content) dmso_quality->hygroscopic mixing_energy Mixing Energy mixing_energy->solubility vortexing Vortexing mixing_energy->vortexing sonication Sonication mixing_energy->sonication compound_purity Compound Purity compound_purity->solubility

References

preventing dehydration of caffeine monohydrate during thermal analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of dehydration of caffeine monohydrate during thermal analysis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the thermal analysis of this compound.

Issue 1: Premature or Uncontrolled Dehydration in TGA

Symptom: A significant weight loss is observed at temperatures below the expected dehydration onset, or the dehydration step appears broad and poorly defined.

Possible Cause: The sample may be losing water before the analysis begins, especially under a dry purge gas.[1]

Solution:

  • Sub-Ambient Starting Temperature: Begin the TGA experiment at a temperature below ambient, such as 13 °C.[1] This minimizes the evaporation of loosely bound surface water under the dry nitrogen purge before the programmed heating starts.[1]

  • Controlled Humidity: If available, use a thermal analysis instrument with humidity control. Maintaining a specific relative humidity (RH) in the sample chamber can stabilize the hydrate form.[2][3] Caffeine hydrate is known to be stable at higher relative humidities.[2][3]

  • Optimize Purge Gas Flow Rate: While a purge gas is necessary to remove evolved gases, a high flow rate can accelerate dehydration. Use the lowest stable flow rate recommended for your instrument.

Issue 2: Dehydration Peak Overlapping with Other Thermal Events in DSC

Symptom: The endotherm corresponding to dehydration is broad and merges with other thermal events, such as melting or decomposition, making interpretation difficult.[4]

Possible Cause: The heating rate might be too high, or the sample pan configuration may not be optimal. A rapid heating rate can cause the dehydration to occur over a wider temperature range and potentially overlap with subsequent events.[5]

Solution:

  • Lower the Heating Rate: Reducing the heating rate (e.g., to 5 °C/minute or lower) can improve the resolution of the dehydration peak.[1]

  • Use a Sealed Pan: Employing a hermetically sealed pan can suppress the evaporation of water, shifting the dehydration event to a higher temperature and often making it sharper.[6] This can help to separate it from other thermal events.[7]

  • Temperature Modulated DSC (TMDSC): This technique can be used to separate overlapping thermal events. TMDSC can help to distinguish the heat capacity changes associated with dehydration from other processes.[4]

Issue 3: Inconsistent Dehydration Temperatures

Symptom: The onset temperature of dehydration varies significantly between different runs of the same sample.

Possible Cause: This can be due to variations in sample packing, particle size, or the atmospheric conditions within the instrument.

Solution:

  • Consistent Sample Preparation: Ensure that the sample mass and packing in the crucible are consistent for each experiment.

  • Control Atmosphere: As mentioned previously, controlling the humidity of the purge gas can lead to more reproducible results.[2][3]

  • Instrument Calibration: Regularly calibrate your thermal analyzer's temperature and weight signals to ensure accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the typical dehydration temperature of this compound?

A1: The dehydration of this compound is generally observed to begin around 78°C to 80°C.[6] In an open container, two peaks might be observed, one for the desorption of water of crystallization (around 78°C) and another for the evaporation of the water (around 86°C).[6]

Q2: How can I completely prevent the dehydration of this compound during a DSC experiment if I only want to observe its melting behavior?

A2: To observe the melting of the hydrated form without dehydration, you would need to create an environment where the water vapor pressure is high enough to stabilize the hydrate up to its melting point. This can be challenging. Using a hermetically sealed pan is the most common approach to suppress water loss.[6][7] However, the retained water can affect the crystal structure and melting behavior of the caffeine.[6]

Q3: What is the effect of using a sealed DSC pan versus an open one for this compound analysis?

A3: Using a sealed DSC pan will suppress the evaporation of water. This results in a single endothermic peak for dehydration at a slightly higher temperature compared to an open pan, where separate desorption and evaporation peaks may be seen.[6] The sealed pan can also prevent the sublimation of caffeine at higher temperatures.[7]

Q4: How does the heating rate affect the TGA curve of this compound?

A4: A higher heating rate can shift the dehydration event to a higher temperature.[5] It can also lead to a broader dehydration peak, potentially reducing the resolution between successive thermal events. For kinetic studies, varying the heating rate is a common practice.

Q5: Can I use a nitrogen purge during the analysis of this compound?

A5: Yes, a nitrogen purge is commonly used to provide an inert atmosphere and prevent oxidative degradation.[6] However, be aware that a dry nitrogen purge can promote dehydration.[1] Controlling the humidity of the nitrogen purge gas is an effective way to mitigate this.

Experimental Protocols

Protocol 1: TGA Analysis of this compound with Minimized Premature Dehydration

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Sample: 5-10 mg of this compound.

  • Crucible: Open ceramic or platinum crucible.

  • Temperature Program:

    • Equilibrate at 13 °C.[1]

    • Ramp from 13 °C to 250 °C at a heating rate of 10 °C/min.[6]

  • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

  • Data Analysis: Determine the weight loss associated with the dehydration step.

Protocol 2: DSC Analysis of this compound Using a Sealed Pan

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2-5 mg of this compound.

  • Crucible: Hermetically sealed aluminum pan.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp from 25 °C to 250 °C at a heating rate of 10 °C/min.[6]

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Observe the endothermic peak corresponding to dehydration and any subsequent thermal events like melting.

Data Presentation

Table 1: Comparison of Thermal Events for Caffeine and Anhydrous Caffeine in Open and Sealed DSC Pans

SamplePan TypeDehydration Peak(s) (°C)Melting Peak (°C)Reference
This compoundOpen78 and 86236[6]
This compoundSealed78Lower than 236[6]
Anhydrous CaffeineOpenNone236[6]
Anhydrous CaffeineSealedNone236[6]

Table 2: Influence of Starting Temperature on Measured Weight Loss in TGA

Starting Temperature (°C)Measured Weight Loss (%)Reference
134.96[1]
20Not specified[1]
30~3.96[1]
Note: Data in Table 2 is for microcrystalline cellulose but illustrates the principle of how starting temperature affects weight loss measurements for hydrates.[1]

Visualizations

experimental_workflow Workflow for Preventing Premature Dehydration in TGA cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Interpretation prep Accurately weigh 5-10 mg of this compound setup Set TGA to equilibrate at 13°C prep->setup Load sample purge Set N2 purge gas to low flow rate (e.g., 20 mL/min) setup->purge run Ramp temperature from 13°C to 250°C at 10°C/min purge->run Start experiment interpret Analyze weight loss curve for dehydration step run->interpret

Caption: TGA workflow to minimize early water loss.

logical_relationship Decision Tree for DSC Analysis of this compound q1 Primary Goal of Analysis? a1 Observe Dehydration q1->a1 a2 Observe Melting of Anhydrous Form q1->a2 a3 Separate Overlapping Peaks q1->a3 p1 Use Open Pan Low Heating Rate (e.g., 5°C/min) a1->p1 p2 Use Sealed Pan Standard Heating Rate (e.g., 10°C/min) a2->p2 p3 Use Temperature Modulated DSC (TMDSC) a3->p3

Caption: Choosing the right DSC method.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Caffeine Monohydrate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of caffeine monohydrate.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of caffeine, focusing on mobile phase optimization.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My caffeine peak is tailing (asymmetrical with a drawn-out latter half). What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.[1] The primary causes for caffeine peak tailing often relate to secondary interactions with the stationary phase or issues with the mobile phase.[2]

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with caffeine, causing tailing.[2][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[4][5] The addition of 0.1% formic acid to the mobile phase is a common practice.[4][6]

    • Solution 2: Use an End-Capped Column: Employing a highly deactivated, end-capped column reduces the number of available silanol groups for secondary interactions.[2][3]

  • Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.

    • Solution: Whenever possible, dissolve your caffeine standard and sample in the mobile phase itself.[7]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing or fronting.[5]

    • Solution: Try diluting your sample and re-injecting.[4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can result in poor peak shape.[1]

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.[1]

Issue 2: Unstable or Drifting Retention Times

Question: The retention time for my caffeine peak is shifting between injections or drifting over a sequence. What could be causing this?

Answer:

Consistent retention times are critical for reliable peak identification and quantification.[8] Drifting retention times can be caused by a variety of factors related to the HPLC system and the mobile phase.[7][8]

Possible Causes & Solutions:

  • Inadequately Equilibrated Column: The column requires sufficient time to equilibrate with the mobile phase before starting an analytical run.

    • Solution: Ensure the column is equilibrated with the mobile phase for an adequate amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved.[9]

  • Changes in Mobile Phase Composition:

    • Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[10]

    • Solution 2: Degassing: Degas the mobile phase to prevent air bubbles from entering the system, which can cause pressure fluctuations and retention time shifts.[11]

  • Fluctuations in Column Temperature:

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[9][10]

  • Pump and System Leaks: Leaks in the HPLC system can lead to changes in flow rate and, consequently, retention times.

    • Solution: Inspect the system for any leaks, paying close attention to fittings and pump seals.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A1: A common and effective mobile phase for separating caffeine on a C18 column is a mixture of water and an organic modifier like methanol or acetonitrile.[12][13] A typical starting point is a ratio of water to methanol of 50:50 (v/v) or water to acetonitrile with a buffer.[12][14] The exact ratio can be adjusted to optimize the retention time and resolution.

Q2: How does the mobile phase composition affect the retention time of caffeine?

A2: In reversed-phase HPLC, increasing the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase will decrease the retention time of caffeine, causing it to elute faster. Conversely, increasing the aqueous portion will increase the retention time.

Q3: Is it necessary to use a buffer in the mobile phase for caffeine analysis?

A3: While not always necessary, using a buffer can improve peak shape and reproducibility, especially if the sample matrix is complex.[15] A buffer helps to control the pH of the mobile phase, which can be important for minimizing secondary interactions with the stationary phase.[3] For example, a phosphate buffer at a pH of around 3.5 has been used effectively.[16]

Q4: What flow rate should I use for caffeine analysis?

A4: A typical flow rate for the HPLC analysis of caffeine on a standard 4.6 mm internal diameter column is 1.0 mL/min.[12][17] However, the optimal flow rate can depend on the column dimensions and particle size.

Q5: At what wavelength should I detect caffeine?

A5: Caffeine has a strong UV absorbance, and it is commonly detected at wavelengths between 270 nm and 275 nm.[6][12][18]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Caffeine Retention Time

Mobile Phase Composition (Water:Methanol:Acetonitrile, v/v/v)Retention Time (min)
80:5:153.265
85:5:103.332
75:10:153.421
84:1:153.127
80:1:193.233

Data adapted from a study by Alkhamaisah et al. (2020)[17]

Table 2: Example HPLC Method Parameters for Caffeine Analysis

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 250 x 4.6 mm[17]Kinetex C18, 5 µm, 150 x 4.6 mm[12]YMC ODS A C18, 5 µm, 250 x 4.6mm[13]
Mobile Phase Acetonitrile:Water:Methanol (15:84:1, v/v/v)[17]Water:Methanol (50:50, v/v)[12]Water:Methanol (80:20, v/v)[13]
Flow Rate 1.0 mL/min[17]1.0 mL/min[12]1.0 mL/min[13]
Detection Wavelength 254 nm[17]272 nm[12]210 nm[13]
Retention Time ~3.13 min[17]~2.50 min[12]~7.77 min[13]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (Water:Methanol, 50:50 v/v)

Objective: To prepare a 500 mL mobile phase solution for HPLC analysis.

Materials:

  • HPLC-grade methanol

  • HPLC-grade water

  • 500 mL volumetric flask

  • Graduated cylinder

  • Filtration apparatus with a 0.45 µm filter

Procedure:

  • Measure 250 mL of HPLC-grade methanol using a graduated cylinder and transfer it to a 500 mL volumetric flask.

  • Add HPLC-grade water to the flask until the volume reaches the 500 mL mark.

  • Stopper the flask and invert it several times to ensure thorough mixing.

  • Filter the mobile phase solution using a 0.45 µm filter to remove any particulate matter.

  • Degas the mobile phase by sonication for approximately 15 minutes before use.[17]

Mandatory Visualization

Troubleshooting_Workflow start Start: Chromatographic Issue Observed issue Identify the Issue start->issue peak_tailing Poor Peak Shape (Tailing) issue->peak_tailing Peak Shape Problem rt_shift Unstable Retention Time issue->rt_shift Retention Time Problem check_ph Adjust Mobile Phase pH (e.g., pH 3-5) peak_tailing->check_ph check_equilibration Ensure Adequate Column Equilibration rt_shift->check_equilibration check_solvent Ensure Sample Solvent Matches Mobile Phase check_ph->check_solvent If tailing persists check_concentration Dilute Sample to Check for Overload check_solvent->check_concentration If tailing persists check_column_health Flush or Replace Column check_concentration->check_column_health If tailing persists solution Issue Resolved check_column_health->solution If resolved check_mp_prep Prepare Fresh and Degassed Mobile Phase check_equilibration->check_mp_prep If shift persists check_temp Verify Consistent Column Temperature check_mp_prep->check_temp If shift persists check_leaks Inspect System for Leaks check_temp->check_leaks If shift persists check_leaks->solution If resolved

Caption: Troubleshooting workflow for common HPLC issues in caffeine analysis.

Mobile_Phase_Optimization start Start: Method Development select_column Select C18 Column start->select_column initial_mp Initial Mobile Phase: Water:Methanol (e.g., 50:50) select_column->initial_mp run_analysis Perform Initial Injection initial_mp->run_analysis evaluate Evaluate Chromatogram run_analysis->evaluate good_peak Acceptable Peak Shape and Retention Time evaluate->good_peak Good Separation tailing_peak Peak Tailing Observed evaluate->tailing_peak Poor Peak Shape rt_adjust Retention Time Needs Adjustment evaluate->rt_adjust Incorrect Retention finalize Finalize Method good_peak->finalize adjust_ph Add Acidifier (e.g., 0.1% Formic Acid) to Mobile Phase tailing_peak->adjust_ph adjust_ph->run_analysis adjust_ratio Adjust Water:Organic Ratio rt_adjust->adjust_ratio adjust_ratio->run_analysis

Caption: Logical workflow for mobile phase optimization in caffeine HPLC analysis.

References

Technical Support Center: Analysis of Synthetic Caffeine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic caffeine monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound?

A1: Common impurities in synthetic this compound can be categorized into two main groups:

  • Related Substances: These are structurally similar to caffeine and can be introduced through the manufacturing process or as degradation products.[1] Common related substances include Theophylline, Theobromine, Isocaffeine, and various uric acid derivatives.[2][]

  • Process-Related Impurities: These impurities originate from the synthetic route and purification process. They can include residual solvents, unreacted starting materials, and by-products of side reactions. The synthesis of caffeine can involve reagents such as urea and chloroacetic acid.[4]

Q2: What are the acceptable limits for impurities in pharmaceutical-grade this compound?

A2: The acceptable limits for impurities are defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). For instance, the USP specifies that for Caffeine, individual impurities should not be more than 0.1% and total impurities should not be more than 0.1%.[5][6]

Quantitative Data Summary

The following table summarizes the limits for common related substances in caffeine as specified by major pharmacopeias.

Impurity NameCommon Pharmacopeial Limit
Any Individual Unspecified Impurity≤ 0.10%
Total Impurities≤ 0.1%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This section details a typical HPLC method for the identification and quantification of impurities in synthetic this compound, based on pharmacopeial guidelines.[7][8][9]

1. Materials and Reagents:

  • This compound sample

  • Reference standards for caffeine and known impurities (e.g., Theophylline, Theobromine)

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Water (HPLC grade)

2. Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile, Tetrahydrofuran, and a buffer solution (e.g., 25:20:955 v/v/v). The buffer is typically prepared with anhydrous sodium acetate in water, with the pH adjusted to 4.5 using glacial acetic acid.[7][8]

  • Flow Rate: 1.0 mL/min[7][8]

  • Column Temperature: 25 °C[7][8]

  • Detection Wavelength: 275 nm[7][8][10]

  • Injection Volume: 10 µL[7][8]

4. Sample Preparation:

  • Test Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.2 mg/mL.[7]

  • Reference Solution (for system suitability): Prepare a solution containing a known concentration of a key impurity, such as Theophylline (e.g., 0.02 mg/mL), in the mobile phase.[7]

  • Standard Solution: Prepare a solution containing a known concentration of caffeine reference standard and the impurity reference standard in the mobile phase.[7]

5. System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results. Key parameters include:

  • Resolution: The resolution between the caffeine peak and the nearest eluting impurity peak (e.g., Theophylline) should be adequate (typically ≥ 6.0 according to USP).[7][11]

  • Tailing Factor: The tailing factor for the caffeine peak should be within an acceptable range (typically ≤ 2.0).[7]

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be below a specified limit (e.g., ≤ 2.0%).

6. Analysis and Calculation: Inject the sample solution into the HPLC system and record the chromatogram. Identify and quantify the impurities by comparing their peak areas to the peak area of the caffeine standard or a known impurity standard, taking into account their relative response factors if necessary.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the HPLC analysis of this compound impurities.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Wash the column with a strong solvent or replace it if necessary.- Ensure the mobile phase pH is correctly adjusted.- Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Inconsistent column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure a steady flow rate.[12]
Baseline Noise or Drift - Air bubbles in the detector or pump.- Contaminated mobile phase or detector cell.- Lamp nearing the end of its life.- Degas the mobile phase and purge the pump and detector.- Flush the system with a clean, strong solvent.- Replace the detector lamp.[13]
Split Peaks - Clogged frit or void at the column inlet.- Sample solvent incompatible with the mobile phase.- Replace the column inlet frit or the entire column.- Dissolve the sample in the mobile phase whenever possible.[14]
Failure to Meet System Suitability (e.g., low resolution) - Degraded column performance.- Incorrect mobile phase composition.- Replace the analytical column.- Carefully prepare a fresh batch of the mobile phase, ensuring accurate pH adjustment.

Visualizations

Experimental Workflow for HPLC Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase E Equilibrate HPLC System A->E B Prepare System Suitability Solution F Inject System Suitability Solution B->F C Prepare Standard Solution H Inject Standard and Sample Solutions C->H D Prepare Sample Solution D->H E->F Start Analysis G Verify System Suitability Criteria F->G G->H If Passed I Record Chromatograms H->I J Identify and Integrate Peaks I->J K Calculate Impurity Content J->K

Caption: Workflow for the HPLC analysis of impurities in this compound.

Logical Relationship of Impurity Identification

G A Synthetic this compound Sample B HPLC Analysis A->B C Chromatogram B->C D Peak Identification C->D F Quantification C->F D->F E Known Impurities (Reference Standards) E->D G Impurity Profile Report F->G

Caption: Logical steps for identifying and quantifying impurities.

References

Technical Support Center: Troubleshooting Peak Tailing in Reverse-Phase HPLC Analysis of Caffeine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of caffeine monohydrate.

Troubleshooting Guide: Resolving Peak Tailing for this compound

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Is your caffeine peak exhibiting tailing? A tailing factor greater than 1.2 is generally considered significant.[1] The United States Pharmacopeia (USP) specifies that the tailing factor for the caffeine peak should not be more than 2.0 in their monograph methods.[2][3]

Step 1: Evaluate the Mobile Phase

The mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of basic compounds like caffeine.

dot

cluster_MobilePhase Mobile Phase Evaluation check_pH Check Mobile Phase pH adjust_pH Adjust pH to 2.5-4.5 check_pH->adjust_pH pH near pKa? check_buffer Verify Buffer Concentration increase_buffer Increase Buffer Strength (10-50 mM) check_buffer->increase_buffer Low concentration? check_modifier Assess Organic Modifier change_modifier Consider Methanol vs. Acetonitrile check_modifier->change_modifier additives Consider Mobile Phase Additives add_tea Add Triethylamine (TEA) (e.g., 0.05%) additives->add_tea Persistent tailing?

Caption: Troubleshooting workflow for mobile phase optimization.

Why is mobile phase pH important? Caffeine is a weak base with a pKa of approximately 0.6 for the protonated form. In reverse-phase HPLC, interactions between the basic caffeine molecule and residual acidic silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[4] By lowering the mobile phase pH, the silanol groups become protonated and less likely to interact with the caffeine molecules, resulting in a more symmetrical peak.[1] It is recommended to work at a pH at least 2 units away from the analyte's pKa.

What should I do?

  • Adjust Mobile Phase pH: Ensure the mobile phase is buffered to a pH between 2.5 and 4.5.[5] The USP monograph for caffeine suggests a mobile phase pH of 4.5.[2]

  • Use a Buffer: A buffer is essential to maintain a stable pH throughout the analysis. Phosphate or acetate buffers are commonly used.

  • Consider Mobile Phase Additives: If adjusting the pH is not sufficient, the addition of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[1][6] However, be aware that TEA can shorten column lifetime.[7]

ParameterRecommendationExpected Outcome
Mobile Phase pH 2.5 - 4.5Reduced silanol interactions, leading to a more symmetrical peak.
Buffer Concentration 10-50 mMStable pH and improved peak symmetry.
Mobile Phase Additive 0.05% Triethylamine (TEA)Masking of active silanol sites, resulting in reduced peak tailing.
Step 2: Evaluate the HPLC Column

The choice and condition of the HPLC column play a significant role in achieving good peak symmetry for basic compounds.

dot

cluster_Column Column Evaluation check_column_type Review Column Chemistry use_endcapped Use End-capped C18 Column check_column_type->use_endcapped Standard C18? use_polar_embedded Consider Polar-Embedded/Hybrid Column check_column_type->use_polar_embedded Persistent Tailing? check_column_condition Assess Column Condition flush_column Flush with Strong Solvent check_column_condition->flush_column Contamination? replace_column Replace Column check_column_condition->replace_column Void/Degradation?

Caption: Decision tree for HPLC column troubleshooting.

What type of column is best for caffeine analysis? While standard C18 columns are commonly used, they often have residual silanol groups that can cause peak tailing with basic analytes like caffeine.[8] To mitigate this, consider the following:

  • End-capped C18 Columns: These columns have been treated to reduce the number of accessible silanol groups, leading to improved peak shape for basic compounds.

  • Polar-Embedded or Hybrid Silica Columns: These modern columns have stationary phases that are designed to shield the silica surface from basic analytes, further reducing silanol interactions and improving peak symmetry.

Column TypeDescriptionAdvantage for Caffeine Analysis
Standard C18 Octadecylsilane bonded to silica.Good hydrophobic retention.
End-capped C18 Residual silanols are chemically deactivated.Reduced peak tailing for basic compounds.
Polar-Embedded Contains a polar group within the alkyl chain.Excellent peak shape for basic compounds and compatibility with highly aqueous mobile phases.[9]
Hybrid Silica Silica particles with organic modifications.Improved pH stability and reduced silanol activity.

What if my column is old or contaminated? Column performance degrades over time. Contamination from sample matrices can also lead to peak tailing.

  • Column Flushing: Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reverse-phase) to remove contaminants.

  • Guard Column: Using a guard column can help protect the analytical column from strongly retained impurities in the sample.

  • Column Replacement: If flushing does not improve the peak shape, the column may be permanently damaged (e.g., void formation) and should be replaced.

Step 3: Evaluate Sample and Injection Parameters

The sample itself and how it is introduced into the HPLC system can also contribute to peak tailing.

dot

cluster_Sample Sample and Injection Evaluation check_concentration Check Sample Concentration dilute_sample Dilute Sample check_concentration->dilute_sample Overload? check_injection_volume Review Injection Volume reduce_injection Reduce Injection Volume check_injection_volume->reduce_injection Too high? check_sample_solvent Assess Sample Solvent use_mobile_phase Dissolve Sample in Mobile Phase check_sample_solvent->use_mobile_phase Stronger than mobile phase?

Caption: Flowchart for optimizing sample and injection parameters.

Could my sample be the problem?

  • Column Overload: Injecting too much caffeine can saturate the stationary phase, leading to peak distortion. Try diluting your sample and reinjecting.

  • Sample Solvent: The solvent used to dissolve the this compound sample should ideally be the same as the initial mobile phase. If a stronger solvent is used, it can cause peak fronting or tailing.

  • Injection Volume: A large injection volume, especially with a sample solvent stronger than the mobile phase, can lead to poor peak shape.[10] A good starting point is to keep the injection volume between 1% and 5% of the total column volume.

ParameterRecommendationExpected Outcome
Sample Concentration Dilute the sampleImproved peak shape by avoiding column overload.
Injection Volume Reduce the injection volumeMinimized peak distortion caused by large sample plugs.
Sample Solvent Dissolve sample in the initial mobile phaseImproved peak symmetry by avoiding solvent mismatch effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for caffeine in reverse-phase HPLC?

A1: The primary cause of peak tailing for caffeine, a basic compound, is the secondary interaction between the analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[4] These interactions lead to a mixed-mode retention mechanism, causing some caffeine molecules to be retained longer, resulting in an asymmetrical peak.

Q2: How does mobile phase pH affect caffeine peak shape?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like caffeine. At a higher pH, the residual silanol groups on the silica packing are deprotonated and negatively charged, leading to strong electrostatic interactions with the positively charged caffeine molecules, which causes significant peak tailing. By lowering the mobile phase pH (typically to between 2.5 and 4.5), the silanol groups are protonated and become neutral, minimizing these secondary interactions and resulting in a more symmetrical peak.[1][5]

Q3: Can the choice of organic modifier in the mobile phase impact peak tailing?

A3: Yes, the choice of organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are commonly used, their solvent properties differ and can affect the interaction of caffeine with the stationary phase. It is often beneficial to evaluate both during method development to determine which provides the best peak symmetry for your specific column and conditions.

Q4: What is a good starting point for an HPLC method for this compound to avoid peak tailing?

A4: A good starting point for a robust HPLC method for this compound that minimizes peak tailing would be:

  • Column: A modern, high-purity, end-capped C18 column or a polar-embedded column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A buffered mobile phase consisting of a mixture of water and methanol or acetonitrile. A common starting point is a 50:50 (v/v) mixture.[11] The aqueous portion should be buffered to a pH between 2.5 and 4.5 using a suitable buffer like phosphate or acetate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm.[11]

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended to avoid overload.

Q5: What is the USP Tailing Factor and what is an acceptable value for caffeine?

A5: The USP Tailing Factor (Tf) is a measure of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1 indicates peak tailing. The USP monograph for caffeine specifies a tailing factor of not more than 2.0 for the caffeine peak.[2] In a modernized USP method for acetaminophen and caffeine, a stricter tailing factor of not more than 1.2 was required for each analyte peak.[12]

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol is a general-purpose method suitable for the routine analysis of this compound and can be adapted as a starting point for troubleshooting.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Methanol and Water (50:50, v/v). The water should be HPLC grade and filtered. For improved peak shape, the aqueous portion can be buffered to pH 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 272 nm.[11]

  • Injection Volume: 10 µL.

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to cover the desired concentration range.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: USP Guideline-Based HPLC Method for Caffeine

This protocol is based on the principles outlined in the USP monographs for caffeine analysis, which emphasize system suitability.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: L1 packing (C18), 4.6-mm × 15-cm.[2]

  • Mobile Phase: A mixture of Acetonitrile, Tetrahydrofuran, and a buffer (25:20:955). The buffer is prepared by dissolving 0.82 g of anhydrous sodium acetate in 1 L of water and adjusting the pH to 4.5 with glacial acetic acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 275 nm.[2]

  • Injection Volume: 10 µL.[2]

System Suitability Solution:

  • Prepare a solution containing 0.02 mg/mL of theophylline in the mobile phase.

Standard Preparation:

  • Accurately weigh about 5.0 mg of USP Caffeine Reference Standard into a 25-mL volumetric flask.

  • Add 5.0 mL of the System Suitability Solution and 10 mL of the mobile phase.

  • Sonicate if necessary to dissolve, then dilute to volume with the mobile phase and mix.

Sample Preparation:

  • Prepare a solution of the caffeine sample in the mobile phase at a concentration of approximately 0.2 mg/mL.

System Suitability Requirements:

  • Resolution: The resolution between theophylline and caffeine peaks should be not less than 6.0.[2]

  • Tailing Factor: The tailing factor for the caffeine and theophylline peaks should not be more than 2.0.[2]

  • Relative Standard Deviation (RSD): The RSD for replicate injections should not be more than 2.0%.[2]

References

stability of caffeine monohydrate in aqueous solution at different pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of caffeine monohydrate in aqueous solutions at various pH levels. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of caffeine in aqueous solutions at different pH values?

A1: Caffeine is a relatively stable molecule in aqueous solutions, particularly under neutral and acidic conditions. However, its stability is pH-dependent, and it is susceptible to degradation under alkaline conditions. One study noted that in an electrochemical degradation context, caffeine maintains stability best at a pH close to neutral, with less stability in more acidic or alkaline environments.[1]

Q2: How does pH affect the solubility of caffeine?

A2: Caffeine is a weak base and is more soluble in acidic solutions where it can be protonated to form a more hydrophilic salt.[2] Despite this, it remains quite soluble in water even at higher pH levels.[2]

Q3: What is the primary degradation pathway for caffeine in aqueous solutions?

A3: The primary degradation pathway for caffeine in the absence of oxidative or photolytic stress is hydrolysis, which is most significant under alkaline conditions. This process involves the opening of the imidazole ring. Under strongly alkaline conditions, caffeine hydrolyzes to form caffeidine carboxylate.[3]

Q4: My caffeine solution appears to be degrading even at a neutral pH. What could be the cause?

A4: If you observe degradation at neutral pH, consider other factors such as exposure to light, elevated temperatures, or the presence of oxidizing agents. While caffeine is generally stable at neutral pH, these conditions can accelerate degradation.[1] Additionally, microbial contamination could also lead to degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected precipitation in acidic caffeine solution. The concentration of caffeine may exceed its solubility limit at the given temperature and pH. While solubility is higher in acidic solutions, it is not infinite.Gently warm the solution while stirring. If precipitation persists, consider diluting the solution or adjusting the pH slightly.
Discoloration of caffeine solution. Discoloration can indicate the formation of degradation products, possibly due to exposure to light, high temperatures, or contaminants.Prepare fresh solutions and store them protected from light in a temperature-controlled environment. Ensure high-purity water and this compound are used.
Inconsistent analytical results for caffeine concentration over time. This could be due to analytical method variability or actual degradation of caffeine. In alkaline solutions, hydrolysis is expected.Validate your analytical method for stability testing. For alkaline solutions, ensure time points for analysis are strictly adhered to. If instability is observed under neutral or acidic conditions, investigate potential stressors like light or temperature.
pH of the solution changes over time. Buffering capacity may be insufficient, or degradation may be occurring, leading to the formation of acidic or basic byproducts.Use appropriate buffer systems to maintain a constant pH throughout your experiment, especially for long-term stability studies.

Quantitative Stability Data

The stability of caffeine is significantly influenced by pH, with notable degradation occurring under alkaline conditions.

Table 1: pH-Dependent Stability of Caffeine in Aqueous Solution

pH ConditionStabilityObserved Degradation ProductsNotes
Acidic (0.1N - 2N HCl) Highly StableNo degradation observedA study exposing caffeine to 0.1N HCl at 80°C for 24 hours showed no degradation.[4]
Neutral (pH ≈ 7) Stable-Caffeine is generally considered stable at neutral pH. An oral formulation of caffeine citrate showed no significant change in caffeine content over a year at various temperatures.[5]
Alkaline UnstableCaffeidine carboxylateHydrolysis occurs, leading to the opening of the imidazole ring.[3]

Table 2: Kinetic Data for Caffeine Degradation

ConditionRate Constant (k)Half-life (t½)Method
Alkaline Hydrolysis (in 5M NaOH) 0.89 x 10⁻³ L mol⁻¹ s⁻¹Not specifiedSpectrophotometric assay[3]

Experimental Protocols

Protocol: Forced Degradation Study of Caffeine in Aqueous Solution

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.

1. Objective: To evaluate the stability of this compound in aqueous solution across a range of pH values under accelerated temperature conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate or citrate buffer systems

  • High-purity water

  • pH meter

  • HPLC with a UV detector

  • Temperature-controlled oven or water bath

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Preparation of pH-Adjusted Solutions:

    • Acidic Condition: Dilute the stock solution with 0.1N HCl.

    • Neutral Condition: Dilute the stock solution with high-purity water or a neutral buffer (pH 7.0).

    • Alkaline Condition: Dilute the stock solution with 0.1N NaOH.

  • Stress Conditions:

    • Incubate aliquots of each pH-adjusted solution at an elevated temperature (e.g., 60°C).

    • Protect all solutions from light to prevent photolytic degradation.

  • Time Points:

    • Withdraw samples at predetermined intervals (e.g., 0, 6, 12, 24, 48 hours).

    • Immediately neutralize the acidic and alkaline samples before analysis to prevent further degradation.

  • Analysis:

    • Analyze the caffeine concentration in each sample using a validated stability-indicating HPLC method.

    • Monitor for the appearance of degradation products.

4. Data Analysis:

  • Calculate the percentage of caffeine remaining at each time point relative to the initial concentration.

  • Determine the degradation rate constant (k) and half-life (t½) for each pH condition by plotting the natural logarithm of the concentration versus time.

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Caffeine Stock Solution (1 mg/mL) acid Acidic Solution (0.1N HCl) stock->acid Dilute neutral Neutral Solution (pH 7.0) stock->neutral Dilute alkaline Alkaline Solution (0.1N NaOH) stock->alkaline Dilute incubate Incubate at 60°C (Protected from Light) acid->incubate neutral->incubate alkaline->incubate sample Withdraw Samples at Time Points incubate->sample neutralize Neutralize Acidic/Alkaline Samples sample->neutralize hplc Analyze by HPLC neutralize->hplc data Calculate Degradation Rate hplc->data

Forced degradation experimental workflow.

G Caffeine Degradation Pathway in Alkaline Solution caffeine Caffeine hydrolysis Hydrolysis (OH⁻) caffeine->hydrolysis caffeidine_carboxylate Caffeidine Carboxylate hydrolysis->caffeidine_carboxylate

Alkaline hydrolysis of caffeine.

References

Technical Support Center: Caffeine Monohydrate Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on caffeine monohydrate. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stress conditions to consider for this compound forced degradation studies?

A1: The primary stress conditions for studying the stability of this compound, in line with ICH guidelines, are hydrolysis (acidic, basic, and neutral), oxidation, and photolysis. These conditions simulate the potential environmental stresses the drug substance may encounter during its shelf life.

Q2: What are the major degradation products of caffeine?

A2: Under various stress conditions, caffeine can degrade into several products. The most commonly identified degradation products include theophylline, theobromine, paraxanthine, and 1,3-dimethyl-5-azauracil. The specific products and their relative abundance depend on the nature and severity of the stress applied.

Q3: Does the "monohydrate" form significantly alter the degradation pathway compared to anhydrous caffeine?

A3: The degradation pathways for this compound and anhydrous caffeine are generally considered to be the same. The water molecule in the monohydrate is typically lost at temperatures above 80°C or when dissolved in a solvent during testing, leaving the caffeine molecule to react as it would in its anhydrous form.

Q4: What analytical techniques are most suitable for identifying and quantifying caffeine and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is the most common and effective technique for separating, identifying, and quantifying caffeine and its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the structural elucidation of unknown degradation products.

Troubleshooting Guide

Issue 1: No degradation is observed under acidic or basic hydrolysis.

  • Possible Cause: The stress conditions may not be sufficiently stringent. Caffeine is a purine alkaloid and is relatively stable, especially to acid hydrolysis.

  • Troubleshooting Steps:

    • Increase Temperature: Elevate the temperature of the reaction. Refluxing the solution is a common practice to accelerate degradation.

    • Increase Stressor Concentration: Use a higher concentration of acid (e.g., 1N to 5N HCl) or base (e.g., 0.1N to 1N NaOH).

    • Extend Exposure Time: Increase the duration of the stress test from hours to days if necessary.

Issue 2: The chromatogram shows many small, unidentified peaks after oxidative stress.

  • Possible Cause: The oxidative conditions may be too harsh, leading to extensive, non-specific degradation.

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration: Lower the concentration of the hydrogen peroxide solution (e.g., from 30% to 3-10%).

    • Control Temperature: Perform the experiment at a lower temperature (e.g., room temperature) to slow down the reaction rate.

    • Optimize Reaction Time: Sample at earlier time points to capture the primary degradation products before they degrade further.

Issue 3: Results from photostability testing are not reproducible.

  • Possible Cause: Inconsistent light exposure or sample preparation.

  • Troubleshooting Steps:

    • Standardize Light Source: Ensure the use of a calibrated photostability chamber that provides a consistent light intensity (measured in lux) and UV-A exposure (measured in W/m²), as specified by ICH Q1B guidelines.

    • Control Sample Presentation: Ensure the sample thickness and container type are consistent between experiments. Use a control sample shielded from light (e.g., with aluminum foil) to differentiate between photolytic and thermal degradation.

    • Ensure Solution Clarity: For solution-state studies, ensure the drug solution is clear and free of particulates that could scatter light.

Experimental Workflows and Degradation Pathways

The following diagrams illustrate a typical workflow for forced degradation studies and the degradation pathways of caffeine.

G cluster_analysis Phase 3: Analysis A Prepare this compound Stock Solution C Acid Hydrolysis (e.g., 1N HCl, 80°C) D Base Hydrolysis (e.g., 0.1N NaOH, 80°C) E Oxidation (e.g., 30% H₂O₂, RT) F Photolysis (ICH Q1B Light Exposure) G Neutral Hydrolysis (Water, 80°C) B Prepare Stress Reagents (HCl, NaOH, H₂O₂, H₂O) H Sample Neutralization & Dilution C->H D->H E->H F->H G->H I HPLC Analysis H->I J Peak Identification & Quantification I->J K Mass Balance Calculation J->K

Caption: Workflow for a typical forced degradation study of caffeine.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Caffeine Caffeine Theophylline Theophylline Caffeine->Theophylline Demethylation Theobromine Theobromine Caffeine->Theobromine Demethylation Paraxanthine Paraxanthine Caffeine->Paraxanthine Demethylation Dimethylallantoin Dimethylallantoin Caffeine->Dimethylallantoin Imidazole ring opening Methylurea Methylurea Dimethylallantoin->Methylurea

Caption: Simplified degradation pathways of caffeine under stress.

Quantitative Data Summary

The following tables summarize the degradation of caffeine under various stress conditions as reported in scientific literature.

Table 1: Degradation of Caffeine under Hydrolytic Conditions

ConditionTemperature (°C)Time (hours)% DegradationMajor Degradation ProductsReference
1 M HCl1008~10%Theophylline, 1,3,7-trimethyluric acid
0.1 M NaOH802~15%Caffeidine, Caffeidine carboxylic acid
Neutral (Water)10012< 5%Not significant

Table 2: Degradation of Caffeine under Oxidative and Photolytic Conditions

ConditionTemperature (°C)Time (hours)% DegradationMajor Degradation ProductsReference
30% H₂O₂Room Temp24~20%1,3-dimethyl-5-azauracil
Photolysis (Solid State)25240 (ICH Q1B)< 2%Not significant
Photolysis (Solution)2524~8%Theobromine, Paraxanthine

Detailed Experimental Protocols

Protocol 1: Acid and Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • Transfer 5 mL of the stock solution to a 25 mL round-bottom flask.

    • Add 5 mL of 1N HCl.

    • Reflux the mixture at 80°C for 8 hours.

    • Cool the solution to room temperature.

    • Carefully neutralize the solution with 1N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Transfer 5 mL of the stock solution to a 25 mL round-bottom flask.

    • Add 5 mL of 0.1N NaOH.

    • Reflux the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature.

    • Carefully neutralize the solution with 0.1N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with mobile phase for HPLC analysis.

  • Control: Prepare a control sample by refluxing 5 mL of the stock solution with 5 mL of purified water under the same conditions.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidation:

    • Transfer 5 mL of the stock solution to a 25 mL flask, protected from light.

    • Add 5 mL of 30% (v/v) hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute a sample to a final concentration of approximately 100 µg/mL with mobile phase for HPLC analysis.

  • Control: Prepare a control sample by keeping 5 mL of the stock solution at room temperature for 24 hours.

Protocol 3: Photolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in water or a suitable solvent.

  • Exposure:

    • Transfer the solution to a shallow, transparent dish (e.g., petri dish).

    • Place the dish in a photostability chamber.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, expose a control sample protected with aluminum foil to the same temperature and humidity conditions.

  • Analysis: After exposure, dilute the samples to a final concentration of approximately 100 µg/mL with mobile phase for HPLC analysis. Compare the chromatogram of the exposed sample to the dark control.

Technical Support Center: Bioanalysis of Caffeine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of caffeine monohydrate.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor reproducibility and accuracy in my caffeine quantification?

A1: Poor reproducibility and accuracy are often symptoms of unaddressed matrix effects. Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of caffeine, leading to ion suppression or enhancement.[1] This can cause significant variability in the analytical signal.

  • Potential Cause: Insufficient sample cleanup.

  • Solution: Enhance your sample preparation protocol. While simple protein precipitation (PPT) is fast, it may not adequately remove interfering substances like phospholipids.[2] Consider more rigorous techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3] For plasma samples, specialized phospholipid removal products (e.g., HybridSPE-Phospholipid cartridges) can be highly effective.[4][5]

  • Potential Cause: Inappropriate or lack of an internal standard (IS).

  • Solution: Use a stable isotope-labeled (SIL) internal standard, such as caffeine-d9 or ¹³C₃-caffeine.[6][7] A SIL IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction and more accurate quantification.[7][8][9]

  • Potential Cause: Suboptimal chromatographic conditions.

  • Solution: Optimize your liquid chromatography (LC) method to separate caffeine from matrix interferences.[3] Adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry can improve separation and minimize co-elution.[10]

Q2: My caffeine signal is significantly lower than expected (ion suppression). How can I fix this?

A2: Ion suppression is a common matrix effect, particularly in electrospray ionization (ESI) mass spectrometry. It is often caused by high concentrations of co-eluting compounds, especially phospholipids in plasma samples.

  • Potential Cause: Phospholipid interference.

  • Solution: Implement a phospholipid removal step in your sample preparation. Techniques include:

    • Solid-Phase Extraction (SPE): Use of specific SPE cartridges designed for phospholipid removal.[11][12]

    • HybridSPE-Phospholipid technology: This combines protein precipitation with phospholipid removal in a single device.[4][5]

    • Liquid-Liquid Extraction (LLE): A well-designed LLE protocol can effectively separate caffeine from phospholipids.

  • Potential Cause: High concentration of salts or other matrix components.

  • Solution: Improve sample cleanup using SPE or LLE to remove these interfering substances. Diluting the sample can also sometimes mitigate the effect, but this may compromise sensitivity.[6]

  • Potential Cause: Mobile phase composition.

  • Solution: The addition of a small amount of formic acid (e.g., 0.5% to 5 mM) to the mobile phase can sometimes help to reduce signal suppression for caffeine and its metabolites.[13]

Q3: I'm seeing unexpected peaks or a high baseline in my chromatogram. What could be the cause?

A3: A high baseline or extraneous peaks can indicate contamination or carryover.

  • Potential Cause: Sample carryover from a previous injection.

  • Solution: Optimize the wash solvent and injection needle cleaning procedure in your autosampler. Ensure your wash solvent is strong enough to remove all residues of caffeine and the matrix from the injection system.

  • Potential Cause: Contamination of the LC-MS system.

  • Solution: A dirty ion source or mass spectrometer can contribute to a high baseline. Perform routine cleaning and maintenance of the MS source. Inadequate sample cleanup can lead to the accumulation of non-volatile matrix components in the source.[2]

  • Potential Cause: Interference from the sample matrix.

  • Solution: Re-evaluate your sample preparation method to ensure it is effectively removing interfering components. Review the chromatograms of blank matrix samples to identify endogenous peaks that may be causing interference.

Frequently Asked Questions (FAQs)

Q1: What is the most significant source of matrix effects in plasma-based caffeine bioanalysis?

A1: Phospholipids are the primary source of matrix effects in plasma samples when using LC-MS/MS.[4] Due to their amphipathic nature, they are often co-extracted with analytes and can cause significant ion suppression in the ESI source.

Q2: What is the best type of internal standard to use for this compound bioanalysis?

A2: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis by LC-MS/MS.[7][8] For caffeine, commonly used SIL IS include caffeine-d9 and ¹³C₃-caffeine.[6][7] These compounds have nearly identical chemical and physical properties to caffeine, ensuring they behave similarly during sample preparation and chromatographic separation, and are affected by matrix effects in the same way.

Q3: How can I quantitatively assess the matrix effect for my caffeine assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of caffeine in a post-extraction spiked blank matrix sample to the peak area of caffeine in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor. A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[1]

Q4: Is protein precipitation alone sufficient for sample cleanup in caffeine bioanalysis from plasma?

A4: While protein precipitation is a simple and fast method, it is often insufficient for removing all interfering matrix components, especially phospholipids.[2] This can lead to significant matrix effects and compromise the accuracy and robustness of the assay. For reliable quantitative results, more selective sample preparation techniques like LLE or SPE are recommended.

Q5: Can I use a calibration curve prepared in a solvent instead of a biological matrix?

A5: Using a calibration curve prepared in a solvent (non-matched matrix) is generally not recommended due to the potential for significant matrix effects that would not be accounted for. However, some studies have shown that with the use of an appropriate stable isotope-labeled internal standard, it may be possible to obtain accurate and precise quantification of caffeine using a solvent-based calibration curve.[8][9][14] This approach must be thoroughly validated to demonstrate the absence of differential matrix effects between the analyte and the internal standard.

Quantitative Data Summary

The following tables summarize quantitative data related to matrix effects and recovery in caffeine bioanalysis from various studies.

Table 1: Matrix Effect and Recovery of Caffeine and its Metabolites with Different Mobile Phase Compositions [13]

AnalyteMobile Phase HCOOH ConcentrationAbsolute Matrix Effect (%)
Caffeine (CAF)5 mM85.2 - 112
Paraxanthine (PAR)5 mM85.2 - 112
Theobromine (THM)5 mM85.2 - 112
Theophylline (THY)5 mM85.2 - 112
Caffeine-d9 (IS)5 mM85.2 - 112
Paraxanthine-d3 (IS)5 mM85.2 - 112

Table 2: Extraction Efficiency of Caffeine and its Internal Standard from Human Plasma [7]

AnalyteExtraction Efficiency (%)
Caffeine73 - 79
¹³C₃-caffeine (IS)~78

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the solution into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
  • Conditioning: Condition a phospholipid removal SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (e.g., supernatant from protein precipitation) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the caffeine and internal standard with 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 3: Assessment of Matrix Effect
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike caffeine and the internal standard into the mobile phase at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank biological matrix using the validated sample preparation method. Spike caffeine and the internal standard into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike caffeine and the internal standard into the blank biological matrix before extraction at the same concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100

  • Calculate Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Add IS & Precipitating Agent cleanup Further Cleanup (SPE, LLE, or Phospholipid Removal) ppt->cleanup Supernatant evap Evaporation cleanup->evap reconstitution Reconstitution in Mobile Phase evap->reconstitution lcms LC-MS/MS Injection reconstitution->lcms data Data Acquisition lcms->data quant Quantification (using Internal Standard) data->quant result Final Concentration quant->result

Caption: Workflow for this compound bioanalysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inaccurate or Irreproducible Results matrix_effect Matrix Effect (Ion Suppression/Enhancement) issue->matrix_effect is_issue Inappropriate Internal Standard issue->is_issue cleanup_issue Insufficient Sample Cleanup issue->cleanup_issue lc_issue Suboptimal Chromatography issue->lc_issue improve_cleanup Enhance Sample Preparation (SPE, LLE, PLR) matrix_effect->improve_cleanup use_sil_is Use Stable Isotope-Labeled IS is_issue->use_sil_is cleanup_issue->improve_cleanup optimize_lc Optimize LC Method lc_issue->optimize_lc

Caption: Troubleshooting logic for bioanalytical issues.

References

Technical Support Center: Caffeine Monohydrate NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate interpretation of complex ¹H and ¹³C NMR spectra of caffeine monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for caffeine?

A1: The chemical shifts for caffeine can vary depending on the solvent and whether the sample is in a solution or solid state. The presence of the water molecule in this compound can also influence the local chemical environments compared to anhydrous forms. Below are reference chemical shifts in common deuterated solvents and in the solid state.

Data Presentation: ¹H NMR Chemical Shifts (ppm)

ProtonCDCl₃[1]D₂O[1]Description
H-87.537.88Imidazole ring proton
N₇-CH₃4.003.88Methyl group
N₃-CH₃3.573.38Methyl group
N₁-CH₃3.403.21Methyl group

Data Presentation: ¹³C NMR Chemical Shifts (ppm)

CarbonSolid-State (Monohydrate)[2]Description
C-6154.7Carbonyl
C-2151.7Carbonyl
C-4147.8Imidazole ring carbon
C-8144.6Imidazole ring carbon
C-5106.3Pyrimidine ring carbon
N₁-CH₃34.9Methyl group
N₇-CH₃30.6Methyl group
N₃-CH₃29.0Methyl group

Note: Chemical shifts are referenced to TMS. Solid-state NMR values are from Cross-Polarization/Magic Angle Spinning (CP/MAS) experiments.

Q2: Why do my observed chemical shifts differ from the reference values?

A2: Discrepancies in chemical shifts can arise from several factors:

  • Concentration: In solution, caffeine molecules can self-associate through stacking interactions, which can affect the chemical shifts.[3][4] More concentrated samples may show different shifts compared to dilute ones.[5]

  • Solvent Effects: The polarity and anisotropic effects of the solvent can significantly influence proton and carbon environments. Spectra taken in benzene-d₆ will look different from those in CDCl₃ or D₂O.[5]

  • Hydration State: Your sample may not be a pure monohydrate. It could be a mixture with anhydrous forms (α- or β-caffeine) or have a lower water content, especially since this compound can be unstable at room temperature.[6] The different crystal packing in anhydrous polymorphs leads to different solid-state NMR spectra.[2][7]

  • pH: The pH of the solution, particularly in D₂O, can affect the protonation state of the caffeine molecule, leading to shifts in resonance.[3]

  • Temperature: Temperature can affect molecular motion and intermolecular interactions, potentially causing shifts in peak positions.

Q3: How does the water of hydration affect the NMR spectrum?

A3: In the solid state, the water molecule in this compound is involved in hydrogen bonding within the crystal lattice. This creates a specific, ordered structure that gives rise to a clean ¹³C NMR spectrum where each chemically inequivalent carbon site results in a single peak (assuming a single molecule in the asymmetric unit).[2] In solution, the water of hydration is in rapid exchange with the solvent (e.g., D₂O), and its direct signal is usually not observed or is seen as a broad peak combined with the residual solvent peak. Its primary influence is on the dissolution properties and potentially on the conformation and aggregation of caffeine in solution.

Troubleshooting Guide

Problem: My peaks are unexpectedly broad.

  • Possible Cause 1: Sample Aggregation. At higher concentrations, caffeine tends to self-associate, which can lead to line broadening.

    • Solution: Dilute your sample and re-acquire the spectrum.

  • Possible Cause 2: Paramagnetic Impurities. The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.

    • Solution: Ensure all glassware is scrupulously clean. If impurities are suspected in the sample, purification may be necessary.

  • Possible Cause 3 (Solid-State NMR): Static Disorder. In some crystalline forms or co-crystals, caffeine molecules can be disordered, leading to a distribution of chemical environments and broader lines.[8][9]

    • Solution: This is an intrinsic property of the crystal. High-field NMR spectrometers can sometimes improve resolution.[2][6]

  • Possible Cause 4: Poor Shimming. An inhomogeneous magnetic field will cause broad peaks.

    • Solution: Carefully shim the spectrometer before acquiring data.

Problem: I see more peaks than expected.

  • Possible Cause 1: Solvent Impurities. NMR solvents can contain residual water (HDO) or other impurities. For example, acetone is a common contaminant from cleaning NMR tubes.[5]

    • Solution: Check the typical chemical shifts for common laboratory solvents. Use high-quality deuterated solvents.

  • Possible Cause 2: Presence of Anhydrous Polymorphs. Your this compound sample may have partially dehydrated, resulting in a mixture of the monohydrate and one or more anhydrous forms.[6] The β-anhydrous form, for instance, can show additional ¹³C resonances.[6][10]

    • Solution: Use techniques like PXRD or thermal analysis (DSC/TGA) to confirm the hydration state of your sample.

  • Possible Cause 3: Contaminants in the Sample. The sample itself may not be pure.

    • Solution: Verify sample purity using another analytical method, such as HPLC or mass spectrometry.

Problem: The integration of my methyl peaks is not 3:3:3.

  • Possible Cause 1: Incomplete Relaxation. If the relaxation delay (d1) in the acquisition parameters is too short, carbons or protons that relax slowly will have diminished signal intensity, leading to inaccurate integration.

    • Solution: Increase the relaxation delay time (e.g., to 5 times the longest T₁ value) to ensure full relaxation between scans.

  • Possible Cause 2: Overlapping Peaks. A broad solvent or impurity peak may be overlapping with one of the methyl signals.

    • Solution: Try a different solvent to shift the peaks away from the interfering signal.[5]

Experimental Protocols

Methodology 1: Solution-State ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and tune/match the probe.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, relaxation delay of 1-2 seconds, 8-16 scans).

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Methodology 2: Solid-State ¹³C CP/MAS NMR Spectroscopy

  • Sample Preparation: Tightly pack approximately 50-100 mg of crystalline this compound into a zirconia rotor (e.g., 4 mm).

  • Acquisition:

    • Insert the rotor into the solid-state NMR probe.

    • Set the magic angle spinning (MAS) rate (e.g., 5-15 kHz). The rate should be chosen to move spinning sidebands away from peaks of interest.

    • Set up a Cross-Polarization (CP) experiment. This involves optimizing the contact time to ensure efficient magnetization transfer from ¹H to ¹³C.

    • Acquire the ¹³C CP/MAS spectrum. A high-power proton decoupling sequence is used during acquisition to remove ¹H-¹³C dipolar couplings.

  • Processing: Apply Fourier transform with an appropriate line broadening factor, followed by phase and baseline correction. Reference the spectrum externally using a standard like adamantane or glycine.

Visual Guides

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Caffeine Monohydrate (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock transfer->insert shim 5. Tune, Match & Shim insert->shim acquire 6. Acquire Spectrum shim->acquire process 7. Fourier Transform, Phase & Baseline Correction acquire->process reference 8. Reference Spectrum process->reference analyze 9. Analyze Peaks & Integrate reference->analyze

Caption: Workflow for Solution-State NMR Analysis.

troubleshooting start Unexpected Peaks Observed q_solvent Are peaks sharp & in common solvent regions? start->q_solvent a_solvent Likely Solvent Impurity or Residual Solvent q_solvent->a_solvent Yes q_broad Are peaks broad or part of a complex multiplet? q_solvent->q_broad No a_impurity Potential Sample Contaminant (Check with HPLC/MS) q_broad->a_impurity Yes a_polymorph Possible Mixture of Hydrate and Anhydrous Forms (Check with PXRD/DSC) q_broad->a_polymorph No, resembles another caffeine spectrum

Caption: Decision tree for troubleshooting extra peaks.

factors cluster_sample Sample Properties cluster_exp Experimental Conditions center Observed NMR Spectrum conc Concentration (Aggregation) conc->center hydrate Hydration State (Polymorphism) hydrate->center purity Purity purity->center solvent Solvent Choice solvent->center temp Temperature temp->center ph pH (in D₂O) ph->center

Caption: Factors influencing caffeine NMR spectra.

References

Technical Support Center: Quantification of Caffeine Monohydrate in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of caffeine monohydrate in complex biological matrices such as plasma, saliva, and urine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Question: I am seeing low recovery of caffeine from my plasma samples after protein precipitation. What could be the cause and how can I improve it?

Answer: Low recovery of caffeine following protein precipitation is a common issue that can stem from several factors. Here are some potential causes and troubleshooting steps:

  • Incomplete Protein Precipitation: The type and volume of the organic solvent are critical. Acetonitrile is commonly used for efficient protein removal.[1][2] Ensure you are using a sufficient volume of cold acetonitrile (e.g., a 1:3 or 1:4 ratio of plasma to acetonitrile) to ensure complete protein precipitation. Inadequate vortexing or incubation time can also lead to incomplete precipitation.

  • Analyte Co-precipitation: Caffeine may become entrapped within the precipitated protein pellet. To mitigate this, ensure thorough vortexing after adding the precipitant and consider a second extraction of the pellet.

  • Precipitant Choice: While acetonitrile is effective, other solvents like methanol can also be used.[3] However, the efficiency of precipitation and potential for matrix effects may differ. It might be beneficial to compare the recovery with different solvents.

  • Sample pH: The pH of the sample can influence the solubility and stability of caffeine. While generally stable, extreme pH values should be avoided during sample preparation unless specified by the protocol.

Question: My chromatograms from urine samples are showing significant interfering peaks. How can I clean up my samples more effectively?

Answer: Urine is a complex matrix containing numerous endogenous compounds that can interfere with caffeine analysis.[4] If you are observing interfering peaks, consider the following sample cleanup strategies:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples like urine.[4][5] It allows for the selective retention of caffeine on a solid sorbent while interfering compounds are washed away. The choice of sorbent (e.g., C18) and the optimization of washing and elution steps are crucial for good recovery and sample purity.

  • Liquid-Liquid Extraction (LLE): LLE using a non-polar organic solvent like a chloroform/isopropanol mixture can effectively extract caffeine from the aqueous urine matrix, leaving many polar interfering compounds behind.[6] Optimization of the solvent system and pH of the aqueous phase can enhance extraction efficiency.

  • pH Adjustment: Acidifying the urine sample can sometimes improve the efficiency of subsequent extraction steps by altering the ionization state of interfering compounds.[4]

Chromatography & Detection

Question: I am experiencing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis of caffeine in plasma. What are the best practices to mitigate this?

Answer: Matrix effects are a major challenge in LC-MS/MS analysis of biological samples, leading to inaccurate quantification.[3][7] Here are key strategies to address this issue:

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as ¹³C₃-caffeine, co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data analysis.[3]

  • Matrix-Matched Calibration Curves: Preparing calibration standards in the same biological matrix (e.g., caffeine-free plasma) as your samples can help to mimic the matrix effects observed in the unknown samples, leading to more accurate quantification.[3] However, obtaining a truly analyte-free matrix can be challenging.[3][8]

  • Sample Dilution: Diluting the sample with the mobile phase or a suitable solvent can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, this may compromise the sensitivity of the assay if caffeine concentrations are low.

  • Improved Sample Cleanup: As mentioned previously, more rigorous sample preparation techniques like SPE can remove a larger portion of the interfering matrix components.

  • Chromatographic Separation: Optimizing the chromatographic method to achieve baseline separation of caffeine from co-eluting matrix components can significantly reduce ion suppression.

Question: My caffeine peak is showing poor resolution or tailing in my HPLC-UV analysis. What are the likely causes and solutions?

Answer: Poor peak shape in HPLC can be attributed to several factors related to the column, mobile phase, or sample.

  • Column Degradation: The performance of HPLC columns can deteriorate over time. Check the column's efficiency and backpressure. If they are outside the manufacturer's specifications, consider replacing the column.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of caffeine and its interaction with the stationary phase. Ensure the mobile phase is properly buffered and at the optimal pH for your column and analyte.

  • Contamination: Contaminants from the sample or system can accumulate on the column, leading to poor peak shape. Flushing the column with a strong solvent may help.

  • Sample Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing. Try injecting a more dilute sample.

  • Inappropriate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer in the mobile phase is critical for achieving good separation and peak shape.[9] Re-evaluate and optimize your mobile phase composition.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of caffeine in various biological matrices using different analytical techniques.

Table 1: HPLC-UV Method Performance

Biological MatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Saliva0.3 - 50-0.3≥95[1][2]
Plasma/Saliva---~70[2]
Various Dietary Samples1 - 100.51.596.5[9]
Human Plasma0.1 - 40--96.5 - 106.2 (Accuracy)[8]

Table 2: LC-MS/MS Method Performance

Biological MatrixLinearity Range (ng/mL)LOD (µmol/L)LOQ (ng/mL)Recovery (%)Reference
Human Plasma4.1 - 3000-4.197.7 - 109 (Accuracy)[10]
Human Urine-0.05 - 0.1-~100[11]
Human Plasma---73 - 79[3]

Experimental Protocols

Protocol 1: Caffeine Extraction from Saliva for HPLC-UV Analysis

This protocol is based on a protein precipitation method.[1]

  • Sample Collection: Collect saliva samples and store them frozen until analysis.

  • Aliquoting: Thaw the saliva sample and vortex to ensure homogeneity. Pipette 50 µL of saliva into a clean microcentrifuge tube.

  • Dilution: Add 50 µL of Milli-Q water to the saliva sample.

  • Protein Precipitation: Add 900 µL of cold acetonitrile to the tube.

  • Vortexing: Vortex the mixture at 2000 rpm for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 19,100 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 975 µL of the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 42°C.

  • Reconstitution: Reconstitute the dried residue in 50 µL of water.

  • Final Vortexing and Centrifugation: Vortex the reconstituted sample at 2000 rpm for 3 minutes, followed by centrifugation at 19,100 x g for 10 minutes at 4°C.

  • Analysis: Transfer the final supernatant to an HPLC vial for injection.

Protocol 2: Caffeine Extraction from Plasma for LC-MS/MS Analysis

This protocol utilizes protein precipitation with an internal standard.[10]

  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes, centrifuge to separate plasma, and store frozen.

  • Aliquoting: Thaw the plasma sample and pipette 30 µL into a microcentrifuge tube.

  • Precipitation and Internal Standard Addition: Add 100 µL of a methanol solution containing the internal standard (e.g., 600 ng/mL CAF-d9) and 125 mM formic acid. The formic acid helps to improve the purity of the supernatant.[10]

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.

Visualizations

Experimental_Workflow_Saliva cluster_prep Sample Preparation cluster_analysis Analysis Saliva 50 µL Saliva Sample Water Add 50 µL Water Saliva->Water Acetonitrile Add 900 µL Acetonitrile Water->Acetonitrile Vortex1 Vortex (3 min) Acetonitrile->Vortex1 Centrifuge1 Centrifuge (10 min) Vortex1->Centrifuge1 Supernatant1 Transfer Supernatant Centrifuge1->Supernatant1 Evaporate Evaporate to Dryness Supernatant1->Evaporate Reconstitute Reconstitute in 50 µL Water Evaporate->Reconstitute Vortex2 Vortex (3 min) Reconstitute->Vortex2 Centrifuge2 Centrifuge (10 min) Vortex2->Centrifuge2 Final_Supernatant Transfer to HPLC Vial Centrifuge2->Final_Supernatant HPLC HPLC-UV Analysis Final_Supernatant->HPLC

Caption: Workflow for caffeine extraction from saliva.

Troubleshooting_Matrix_Effects cluster_solutions Potential Solutions Problem Problem: Significant Matrix Effects (Ion Suppression/Enhancement) SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Problem->SIL_IS Most Effective Matrix_Matched Use Matrix-Matched Calibration Curve Problem->Matrix_Matched Dilution Dilute Sample Problem->Dilution Cleanup Improve Sample Cleanup (e.g., SPE) Problem->Cleanup Chroma Optimize Chromatographic Separation Problem->Chroma

Caption: Troubleshooting guide for matrix effects.

References

Validation & Comparative

A Comparative Guide to Purity Validation of Caffeine Monohydrate: DSC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the quality control of active pharmaceutical ingredients (APIs) such as caffeine monohydrate. While High-Performance Liquid Chromatography (HPLC) is a widely accepted method for purity assessment, Differential Scanning Calorimetry (DSC) offers a valuable orthogonal technique based on the thermodynamic properties of the material. This guide provides an objective comparison of DSC with alternative methods for the purity validation of this compound, supported by experimental data and detailed protocols.

Principle of Purity Determination by DSC

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline substance, the presence of impurities broadens the melting endotherm and lowers the melting point. This phenomenon, known as melting point depression, is quantitatively described by the van't Hoff equation. By analyzing the shape of the melting peak, the mole fraction of impurities can be determined. This method is absolute and does not require a reference standard of the impurity.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for purity validation depends on the specific requirements of the analysis, including the nature of the impurities and the desired level of precision. Below is a comparison of DSC with HPLC, a commonly used chromatographic method.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Principle Based on the thermodynamics of melting point depression.Based on the differential partitioning of components between a mobile and stationary phase.
Impurity Detection Detects total mole fraction of soluble impurities.Detects and quantifies individual impurities that have a chromophore.
Reference Standard Not required for the impurity.Requires reference standards for each impurity for accurate quantification.
Analysis Time Relatively fast (typically 30-60 minutes per sample).Can be more time-consuming, especially with complex samples and long gradient runs.
Sample Throughput Lower compared to modern HPLC systems with autosamplers.High, with the capability for automated analysis of many samples.
Strengths - Absolute method - Good for detecting eutectic impurities - Complements chromatographic methods- High sensitivity and specificity - Can identify and quantify unknown impurities with appropriate detectors (e.g., MS) - Well-established and widely used
Limitations - Not suitable for amorphous materials or substances that decompose on melting - Assumes impurities are soluble in the melt and insoluble in the solid- May not detect impurities that do not have a chromophore or are not eluted from the column - Method development can be complex
Typical Purity Result Mole %Area % or Weight %

Experimental Data: A Case Study

Experimental Protocol: Purity Determination of this compound by DSC

This protocol is based on the general principles of purity determination by DSC and the known thermal properties of this compound.

1. Instrumentation and Materials:

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

  • Aluminum or hermetically sealed sample pans and lids.

  • Microbalance with a readability of at least 0.01 mg.

  • This compound sample (1-3 mg).

  • High-purity indium standard for temperature and enthalpy calibration.

2. Instrument Calibration:

  • Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the instrument manufacturer's instructions.

3. Sample Preparation:

  • Accurately weigh 1-3 mg of the this compound sample into a sample pan.

  • Hermetically seal the pan to prevent the loss of water during the initial heating phase.

4. DSC Analysis:

  • Place the sealed sample pan in the DSC cell. An empty, sealed pan should be used as a reference.

  • Equilibrate the sample at a temperature well below the expected dehydration and melting events (e.g., 25°C).

  • Heat the sample at a constant rate, typically 1-2°C/min, to a temperature beyond the final melting point (e.g., 250°C). A slow heating rate is crucial for achieving the necessary resolution of the melting peak.

  • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

5. Data Analysis:

  • The DSC thermogram of this compound will typically show two endothermic events:

    • A broad endotherm at lower temperatures corresponding to the dehydration of the monohydrate.

    • A sharp endotherm at a higher temperature corresponding to the melting of the anhydrous caffeine.

  • The purity calculation is performed on the melting endotherm of the anhydrous form.

  • Use the instrument's software to perform the purity analysis based on the van't Hoff equation. This involves integrating the area of the melting peak as a function of temperature.

Logical Workflow for Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound, incorporating both DSC and an orthogonal method like HPLC.

Workflow for this compound Purity Validation cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 HPLC Analysis (Orthogonal Method) cluster_3 Final Assessment Sample This compound Sample DSC_Setup Instrument Calibration (Indium Standard) Sample->DSC_Setup HPLC_Setup Method Development & Validation Sample->HPLC_Setup DSC_Run DSC Measurement (1-2°C/min heating rate) DSC_Setup->DSC_Run DSC_Data Data Analysis (van't Hoff Equation) DSC_Run->DSC_Data DSC_Result Purity (Mole %) DSC_Data->DSC_Result Comparison Compare Results DSC_Result->Comparison HPLC_Run Chromatographic Separation HPLC_Setup->HPLC_Run HPLC_Data Peak Integration & Quantification HPLC_Run->HPLC_Data HPLC_Result Purity (Area %) HPLC_Data->HPLC_Result HPLC_Result->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for Purity Validation.

Signaling Pathway of Impurity Detection by DSC

The following diagram illustrates the conceptual pathway of how impurities are detected and quantified using DSC based on the principles of melting point depression.

Conceptual Pathway of DSC Purity Analysis cluster_0 Initial State cluster_1 Heating Process cluster_2 Melting Behavior cluster_3 DSC Signal & Analysis Pure_Solid Pure Crystalline Solid Heating Apply Heat (Constant Rate) Pure_Solid->Heating Impure_Solid Crystalline Solid with Impurities Impure_Solid->Heating Sharp_Melt Sharp Melting Point Heating->Sharp_Melt Ideal Broad_Melt Broadened Melting Range (Melting Point Depression) Heating->Broad_Melt Real Sharp_Peak Sharp, Symmetrical Endotherm Sharp_Melt->Sharp_Peak Broad_Peak Broad, Asymmetrical Endotherm Broad_Melt->Broad_Peak Analysis van't Hoff Equation Application Broad_Peak->Analysis Purity_Result Impurity Mole Fraction Calculated Analysis->Purity_Result

Caption: DSC Purity Analysis Pathway.

Conclusion

Differential Scanning Calorimetry is a powerful and efficient thermo-analytical technique for the purity determination of highly crystalline substances like this compound. As an absolute method, it provides a valuable orthogonal approach to the more commonly used HPLC. While HPLC excels at separating and quantifying individual impurities, DSC provides a measure of the total soluble impurity content. For comprehensive purity profiling and validation of pharmaceutical reference standards, a combination of both DSC and a chromatographic technique is recommended to ensure the highest level of quality assurance.

References

A Comparative Study of Caffeine Monohydrate and Anhydrous Caffeine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between caffeine monohydrate and anhydrous caffeine is a critical decision that can influence experimental outcomes and product formulation. This guide provides an objective comparison of their chemical and physical properties, stability, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

Executive Summary

This compound and anhydrous caffeine are two forms of the same stimulant molecule, differing primarily in the presence of a water molecule in the crystal structure of the monohydrate. Anhydrous caffeine, being devoid of water, is a more concentrated form of caffeine by weight.[1][2] This fundamental difference impacts their physical properties, stability, and potentially their rate of absorption. While both forms are effective as central nervous system stimulants, their suitability for specific research applications can vary. Anhydrous caffeine is often favored for applications requiring precise dosing and rapid absorption, whereas this compound's properties may be advantageous in other contexts.[3][4]

Physicochemical Properties: A Tabulated Comparison

The selection of a specific form of caffeine for research is often dictated by its physical and chemical characteristics. The following table summarizes the key physicochemical properties of this compound and anhydrous caffeine, compiled from various scientific sources.

PropertyThis compoundAnhydrous CaffeineReferences
Molecular Formula C₈H₁₀N₄O₂·H₂OC₈H₁₀N₄O₂[5]
Molecular Weight 212.21 g/mol 194.19 g/mol [5]
Appearance White, soft crystals or powderWhite crystals or powder[2][6]
Water Content Approximately 8.5%< 0.5%[5]
Solubility in Water (25°C) ~2 g/100 mL~2 g/100 mL
Solubility in Water (80°C) ~18 g/100 mL~18 g/100 mL
Solubility in Water (100°C) ~67 g/100 mL~67 g/100 mL
Melting Point Dehydrates before melting235-238 °C[7]
Stability Can effloresce (lose water) in dry air to convert to the anhydrous form.More stable in dry conditions.[5]

Stability Profile

The stability of the chosen caffeine form is paramount for ensuring the accuracy and reproducibility of research findings.

This compound: This form contains water within its crystal lattice. Under ambient conditions, it can lose this water and convert to the anhydrous β-phase.[5] This transformation is influenced by factors such as humidity and temperature. The hydration enthalpy of this compound is relatively low (31.2 kJ mol⁻¹), indicating a weaker bond of the water molecule within the crystal structure compared to other hydrated compounds like theophylline monohydrate.[5]

Anhydrous Caffeine: As the name suggests, this form is devoid of water. It exists in two polymorphic forms, a stable β-phase at room temperature and a metastable α-phase at higher temperatures.[5] Anhydrous caffeine is generally more stable in formulations where the presence of water could lead to degradation of other components or affect the final product's physical characteristics.[2] Studies have shown that the degradation of caffeine is more favorable in a neutral pH environment.[8]

Pharmacokinetic Properties: A Focus on Absorption

The primary difference in the pharmacokinetic profiles of this compound and anhydrous caffeine lies in their absorption rates.

Anhydrous Caffeine is absorbed more rapidly by the body compared to the naturally occurring hydrated caffeine found in beverages like coffee and tea.[3] This is attributed to its concentrated nature, lacking the water and other plant components that can modulate absorption.[3] Clinical studies on anhydrous caffeine have shown that it is rapidly and completely absorbed, with peak plasma concentrations reached within 15 to 120 minutes of oral ingestion.[9] The mean half-life in healthy adults is approximately 5 to 6 hours.[10] One study administering single oral doses of 70 mg, 200 mg, and 300 mg of anhydrous caffeine demonstrated dose-dependent pharmacokinetics, suggesting that metabolism can become saturated at higher doses.[11][12]

While direct comparative pharmacokinetic studies between the monohydrate and anhydrous forms are limited, the faster absorption of the anhydrous form makes it a preferred choice for applications requiring a rapid onset of action, such as in performance-enhancing supplements.[1]

Experimental Protocols

To aid researchers in their comparative analysis, detailed methodologies for key experiments are provided below.

Determination of Solubility

This protocol outlines a gravimetric method to determine the solubility of both caffeine forms in various solvents at different temperatures.[13]

Materials:

  • This compound and anhydrous caffeine standards

  • Selected solvents (e.g., water, ethanol, chloroform)

  • Thermostatic water bath

  • Analytical balance

  • Glass vials with stoppers

  • Magnetic stirrer

  • Oven

Procedure:

  • Add an excess amount of the caffeine standard to a known mass of the solvent in a glass vial.

  • Place the vial in a thermostatic water bath set to the desired temperature and stir the mixture continuously.

  • Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known mass of the supernatant (the saturated solution) and transfer it to a pre-weighed vial.

  • Evaporate the solvent in an oven at an appropriate temperature until a constant weight of the dissolved caffeine is obtained.

  • Calculate the solubility as the mass of dissolved caffeine per 100 g of solvent.

  • Repeat the experiment at different temperatures to determine the temperature-dependent solubility profile.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the accurate quantification of caffeine.[14][15][16][17]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • HPLC-grade methanol

  • HPLC-grade water

  • Caffeine standard (monohydrate or anhydrous)

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 26°C

  • Detection Wavelength: 272 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the caffeine standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh the sample containing caffeine and dissolve it in a known volume of the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the caffeine peak in the chromatograms based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of caffeine in the sample by interpolating its peak area on the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Comparative Analysis cluster_prep Sample Preparation cluster_analysis Physicochemical & Pharmacokinetic Analysis cluster_data Data Interpretation start Start prep_mono Caffeine Monohydrate start->prep_mono prep_anhydrous Anhydrous Caffeine start->prep_anhydrous solubility Solubility Determination prep_mono->solubility stability Stability Testing (pH, RH) prep_mono->stability hplc HPLC Quantification prep_mono->hplc pk_study Pharmacokinetic Study prep_mono->pk_study prep_anhydrous->solubility prep_anhydrous->stability prep_anhydrous->hplc prep_anhydrous->pk_study data_table Comparative Data Table solubility->data_table stability->data_table hplc->data_table pk_study->data_table protocols Experimental Protocols data_table->protocols report Final Comparison Guide protocols->report G Caffeine's Antagonism of Adenosine Receptors cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space caffeine Caffeine receptor Adenosine Receptor (A1, A2A, etc.) caffeine->receptor Antagonist (Blocks) adenosine Adenosine adenosine->receptor Agonist (Activates) g_protein G-Protein receptor->g_protein Activates/Inhibits ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A camp->pka downstream Downstream Cellular Effects (e.g., increased neuronal activity) pka->downstream

References

A Comparative Analysis of Caffeine Monohydrate and Theophylline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of caffeine monohydrate and theophylline, two closely related methylxanthine compounds with significant biological activities. By examining their performance in key biological assays, this document aims to equip researchers, scientists, and drug development professionals with the objective data needed to make informed decisions in their work.

Overview of Biological Activities

Caffeine and theophylline share a core mechanism of action, primarily acting as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes.[1] These actions lead to a wide range of physiological effects, including central nervous system stimulation, bronchodilation, and anti-inflammatory responses.[1][2] While structurally similar, subtle differences in their chemical makeup result in distinct pharmacological profiles, influencing their therapeutic applications and research utility.

Quantitative Comparison of Biological Activities

The following tables summarize the key quantitative data from various in vitro assays, providing a direct comparison of the potency of caffeine and theophylline.

Table 1: Adenosine Receptor Binding Affinity
CompoundReceptor SubtypeBinding Affinity (K_i) in µM
Caffeine A1~20 - 40
A2A~20 - 40
Theophylline A1~10 - 15
A2A~10 - 15

K_i (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher binding affinity.

Theophylline generally exhibits a higher binding affinity for both A1 and A2A adenosine receptors compared to caffeine, suggesting it is a more potent adenosine receptor antagonist.[3]

Table 2: Phosphodiesterase Inhibition
CompoundEnzymeInhibition (IC_50) in µM
Caffeine Phosphodiesterase (non-selective)>100 - 500
Theophylline Phosphodiesterase (non-selective)50 - 100

IC_50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Theophylline is a more potent inhibitor of phosphodiesterase enzymes than caffeine.[3] However, it's important to note that for both compounds, the concentrations required for significant PDE inhibition are generally higher than those required for adenosine receptor antagonism.[3]

Table 3: Anti-Inflammatory Activity
CompoundAssayEffectConcentration
Caffeine LPS-stimulated TNF-α production in human whole bloodSuppressionSignificant at 100 µM
Theophylline LPS-stimulated TNF-α release from human blood monocytesDose-dependent reductionSignificant at 50 µM and 100 µM
LPS-stimulated IL-6 and IL-8 production in human lung fibroblastsInhibition5 µg/mL (~27.7 µM)

Both caffeine and theophylline have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4][5][6] Theophylline appears to exert these effects at concentrations that are within its therapeutic range.[5][6]

Signaling Pathways

The primary signaling pathway affected by both caffeine and theophylline is the cyclic adenosine monophosphate (cAMP) pathway. Their dual action as adenosine receptor antagonists and phosphodiesterase inhibitors leads to an increase in intracellular cAMP levels.

cluster_membrane Cell Membrane cluster_compounds Methylxanthines Adenosine Adenosine AR Adenosine Receptor Adenosine->AR Activates AC Adenylyl Cyclase AR->AC Inhibits (via Gi) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase cAMP->PDE Hydrolyzes PKA Protein Kinase A cAMP->PKA Activates Caffeine Caffeine Caffeine->AR Antagonizes Caffeine->PDE Inhibits Theophylline Theophylline Theophylline->AR Antagonizes Theophylline->PDE Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., anti-inflammatory genes) CREB->Gene_Transcription Regulates

Figure 1. Simplified signaling pathway of caffeine and theophylline.

Experimental Protocols

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of caffeine and theophylline for adenosine A1 and A2A receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in the target adenosine receptor subtype (e.g., HEK293 cells transfected with the human A1 or A2A receptor).

  • Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

  • Competition Binding: Perform the incubation in the presence of varying concentrations of the unlabeled competitor (caffeine or theophylline).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC_50 value is determined from this curve, and the K_i value is calculated using the Cheng-Prusoff equation.

Start Start Membrane_Prep Prepare Cell Membranes with Adenosine Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Competitor (Caffeine/Theophylline) Membrane_Prep->Incubation Filtration Separate Bound and Unbound Ligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Figure 2. Workflow for Adenosine Receptor Binding Assay.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory effect (IC_50) of caffeine and theophylline on PDE activity.

Methodology:

  • Enzyme Reaction: Prepare a reaction mixture containing a purified PDE enzyme, a cyclic nucleotide substrate (cAMP or cGMP), and varying concentrations of the inhibitor (caffeine or theophylline).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for enzymatic activity.

  • Termination: Stop the reaction, often by heat inactivation or the addition of a stop reagent.

  • Product Quantification: Measure the amount of the product (5'-AMP or 5'-GMP) formed. This can be done using various methods, including radioimmunoassays, enzyme-linked immunosorbent assays (ELISA), or chromatographic techniques.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC_50 value.

Start Start Reaction_Setup Set up Reaction with PDE, Substrate, and Inhibitor (Caffeine/Theophylline) Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Stop Reaction Incubation->Termination Quantification Quantify Product Formation Termination->Quantification Analysis Calculate IC50 Quantification->Analysis End End Analysis->End

Figure 3. Workflow for Phosphodiesterase Activity Assay.

Anti-Inflammatory Assay (Cytokine Release)

Objective: To assess the ability of caffeine and theophylline to inhibit the release of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Culture appropriate immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

  • Pre-treatment: Pre-incubate the cells with varying concentrations of caffeine or theophylline for a defined period.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the cytokine concentration against the logarithm of the drug concentration to determine the inhibitory effect.

Start Start Cell_Culture Culture Immune Cells Start->Cell_Culture Pre-treatment Pre-treat with Caffeine/ Theophylline Cell_Culture->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection ELISA Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA Analysis Analyze Inhibitory Effect ELISA->Analysis End End Analysis->End

Figure 4. Workflow for Anti-Inflammatory Assay.

Conclusion

This comparative analysis demonstrates that while caffeine and theophylline share fundamental mechanisms of action, they exhibit distinct potencies in various biological assays. Theophylline generally displays higher affinity for adenosine receptors and is a more potent inhibitor of phosphodiesterases. Both compounds possess anti-inflammatory properties, with theophylline showing significant effects at clinically relevant concentrations. The choice between these two methylxanthines for research or therapeutic development will depend on the specific application and the desired pharmacological profile. This guide provides the foundational data and methodologies to support such decisions.

References

A Comparative Guide to Mass Spectrometry Calibration Standards: Caffeine Monohydrate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in mass spectrometric analysis, the choice of a calibration standard is a critical decision. This guide provides an objective comparison of caffeine monohydrate with other commonly used calibrants, supported by a summary of their performance characteristics and detailed experimental protocols.

The reliability of data generated by mass spectrometry is fundamentally dependent on accurate calibration.[1][2][3] An ideal calibration standard should be readily available, stable, and provide a predictable and consistent signal across a wide mass-to-charge (m/z) range. While caffeine is a frequently used calibrant, particularly in liquid chromatography-mass spectrometry (LC-MS), a variety of other standards are also employed, each with its own set of advantages and disadvantages.[4] This guide will delve into a comparison of this compound with three common alternatives: sodium cesium iodide (NaCsI), polyethylene glycol (PEG), and peptide/protein standards.

Performance Comparison of Calibration Standards

The selection of an appropriate calibration standard is contingent on the specific requirements of the mass spectrometer and the nature of the analysis. The following table summarizes the key performance characteristics of this compound and its alternatives.

FeatureThis compoundSodium Cesium Iodide (NaCsI)Polyethylene Glycol (PEG)Peptide/Protein Standards
Primary Use LC-MS, particularly for lower mass rangesLC-MS, high mass range calibrationLC-MS, MALDI-MSLC-MS, MALDI-MS, particularly in proteomics
m/z Range Low (m/z 195.0876 for [M+H]⁺)Wide, up to >10,000 Da[5]Broad, with repeating unitsWide and specific to the standards used
Ion Series Single prominent ionCluster ions with regular spacing[5]Polymeric series with regular spacingMultiple charge states for proteins
Advantages - Readily available and inexpensive[4]- High purity and stability[4]- Well-defined peak- Wide mass range coverage[5]- Monoisotopic peaks- Provides a series of peaks with known mass differences- Good for checking resolution- High mass accuracy and precision for biomolecules- Can be used as internal standards[6]
Disadvantages - Limited to a single low m/z value- Potential for interference from sample matrix[4]- Not suitable for high mass calibration- Can cause sample suppression- May persist in the ion source[7]- Large spacing between clusters[7]- Can contaminate the MS system (memory effects)[8]- Polydispersity can complicate spectra- More expensive- Can be complex to prepare and handle- Susceptible to degradation
Typical Mass Accuracy High for its specific m/zGood, but can be affected by space charge effectsGood, dependent on polymer distributionExcellent, especially with internal calibration
Precision (%RSD) Generally low, but dependent on instrument and methodCan be affected by ion suppressionGenerally goodExcellent, especially with isotopically labeled standards

Experimental Protocols

Detailed and consistent experimental protocols are paramount for achieving reproducible and accurate calibrations. The following sections outline the general procedures for using each of the discussed calibration standards.

This compound Calibration Standard Preparation

Caffeine is often used for routine performance checks and as a lock mass for lower m/z ranges.

Materials:

  • This compound (high purity)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to a final concentration appropriate for your instrument's sensitivity (e.g., 1-10 µg/mL). A small amount of formic acid (e.g., 0.1%) can be added to the final solution to promote protonation.

  • Infusion: Infuse the working solution directly into the mass spectrometer at a constant flow rate using a syringe pump.

  • Calibration: Acquire the mass spectrum and use the known m/z of the protonated caffeine molecule ([M+H]⁺ = 195.0876) to calibrate the instrument in the low mass range.

Sodium Cesium Iodide (NaCsI) Calibration

NaCsI is a salt that forms cluster ions, providing a series of peaks across a wide m/z range, making it suitable for calibrating over a broad mass scale.[5]

Materials:

  • Cesium iodide (CsI)

  • Sodium iodide (NaI) (optional, for mixed clusters)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Solution Preparation: Prepare a solution of CsI (and optionally NaI) in a mixture of isopropanol and water (e.g., 50:50 v/v). A typical concentration is in the range of 2-20 mg/mL.

  • Infusion: Introduce the solution into the mass spectrometer via direct infusion.

  • Calibration: Acquire the mass spectrum, which will show a series of cluster ions of the form [(CsI)nCs]⁺. Use the known m/z values of these clusters to perform a multi-point calibration across the desired mass range.

Polyethylene Glycol (PEG) Calibration

PEG is a polymer that produces a series of peaks with a characteristic repeating unit mass, useful for checking mass accuracy and resolution across a defined m/z range.

Materials:

  • Polyethylene glycol (of a specific average molecular weight, e.g., PEG 600, PEG 1000)

  • Methanol or acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Sodium acetate or trifluoroacetic acid (optional, as a cationizing agent)

Procedure:

  • Solution Preparation: Dissolve the PEG standard in a suitable solvent mixture (e.g., 50:50 methanol:water) to a concentration of approximately 0.1-1 mg/mL. The addition of a cationizing agent like sodium acetate can enhance the formation of sodiated adducts.

  • Infusion: Infuse the PEG solution directly into the mass spectrometer.

  • Calibration: The resulting mass spectrum will display a distribution of polymer chains, each differing by the mass of the ethylene glycol monomer (44.0262 Da). Use these regularly spaced peaks to calibrate the instrument.

Peptide/Protein Standards Calibration

Peptide and protein standards are essential for calibrating instruments used in proteomics and other biological applications, providing high mass accuracy for biomolecules.

Materials:

  • Commercially available peptide or protein calibration mix

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or trifluoroacetic acid (TFA)

Procedure:

  • Reconstitution: Reconstitute the lyophilized peptide or protein mix according to the manufacturer's instructions, typically using a solution of acetonitrile and water with a small percentage of formic acid or TFA.

  • Infusion or LC-MS Analysis: The standard can be either directly infused into the mass spectrometer or injected onto an LC column to mimic analytical conditions.

  • Calibration: The mass spectrum will contain peaks corresponding to the different peptides or charge states of the proteins in the mixture. Use the known monoisotopic or average masses of these components to perform the calibration.

Visualizing Experimental Workflows

To further clarify the calibration processes, the following diagrams illustrate the typical workflows for external and internal calibration using these standards.

External_Calibration_Workflow cluster_prep Standard Preparation cluster_ms Mass Spectrometry Standard Select Calibration Standard (e.g., Caffeine, NaCsI, PEG) Solution Prepare Standard Solution Standard->Solution Infusion Direct Infusion Solution->Infusion Introduce into MS Acquisition Acquire Mass Spectrum Infusion->Acquisition Calibration Perform Instrument Calibration Acquisition->Calibration Analysis_Ready Ready for Sample Analysis Calibration->Analysis_Ready Calibrated Instrument

Figure 1. Workflow for External Mass Spectrometry Calibration.

Internal_Calibration_Workflow cluster_prep Sample & Standard Preparation cluster_ms LC-MS Analysis cluster_data Data Processing Sample Prepare Analytical Sample Spiking Spike Standard into Sample Sample->Spiking Standard Select Internal Standard (e.g., Isotopically Labeled Peptide) Standard->Spiking Injection Inject Spiked Sample Spiking->Injection Separation LC Separation Injection->Separation Acquisition Acquire Mass Spectrum Separation->Acquisition Correction Mass Correction using Internal Standard Acquisition->Correction Quantification Analyte Quantification Correction->Quantification Final_Result Final Quantitative Result Quantification->Final_Result Accurate Result

Figure 2. Workflow for Internal Mass Spectrometry Calibration.

Conclusion

The choice of a mass spectrometry calibration standard is a critical step that directly impacts the quality of analytical data. This compound serves as a convenient and cost-effective standard for routine performance checks and low-mass calibration.[4] However, for applications requiring a wide mass range calibration or the analysis of biomolecules, alternatives such as sodium cesium iodide, polyethylene glycol, or peptide and protein standards are more appropriate.[5][8] Understanding the advantages and limitations of each standard, along with the implementation of rigorous experimental protocols, will enable researchers to select the most suitable calibrant for their specific needs, ultimately leading to more accurate and reliable mass spectrometric measurements.

References

A Comparative Guide to Caffeine Monohydrate Assay: HPLC vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and quality control, accurate and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. Caffeine monohydrate, a widely used stimulant, is no exception. Two of the most common analytical techniques employed for its assay are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

Methodology Overview

Both HPLC and UV-Vis spectrophotometry are well-established methods for quantitative analysis, yet they operate on different principles. UV-Vis spectrophotometry is a simpler, faster technique that measures the absorbance of light by the analyte at a specific wavelength.[1][2] In contrast, HPLC is a powerful separation technique that first separates the analyte from other components in a mixture before quantification, offering higher specificity.[3][4][5]

The choice between these methods is often dictated by factors such as the complexity of the sample matrix, the required level of specificity, and available resources.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are typical experimental protocols for the assay of this compound using both HPLC and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Protocol

The following protocol is a representative example of a reversed-phase HPLC method for this compound quantification:

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation.[3][6][7]

  • Mobile Phase: A mixture of water and an organic solvent, such as methanol or acetonitrile, is typically used.[3][7][8] A common composition is a 50:50 (v/v) mixture of water and methanol.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[3][6]

  • Detection Wavelength: Caffeine exhibits strong UV absorbance around 272-275 nm, which is the preferred wavelength for detection.[3][7][8]

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. A series of dilutions are then made to create calibration standards.

  • Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase. It is then filtered through a 0.45 µm filter before injection into the HPLC system.

UV-Vis Spectrophotometry Protocol

A typical protocol for the quantification of this compound by UV-Vis spectrophotometry is as follows:

  • Instrumentation: A double beam UV-Vis spectrophotometer is utilized for absorbance measurements.[1]

  • Solvent: Deionized water is a common and suitable solvent for dissolving this compound.[1]

  • Wavelength of Maximum Absorbance (λmax): The absorbance of caffeine solutions is measured at its λmax, which is typically around 273 nm.[1][9]

  • Standard Preparation: A stock solution of this compound is prepared in deionized water. Calibration standards of varying concentrations are prepared by diluting the stock solution.

  • Sample Preparation: An accurately weighed amount of the this compound sample is dissolved in a known volume of deionized water to achieve a concentration within the calibration range.

  • Measurement: The absorbance of the sample solution is measured at the λmax against a solvent blank. The concentration is then determined from the calibration curve.

Performance Comparison

The performance of an analytical method is evaluated based on several validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[10][11][12][13] The following table summarizes a comparison of typical performance data for HPLC and UV-Vis spectrophotometry in the assay of caffeine.

Validation Parameter HPLC UV-Vis Spectrophotometry References
Specificity High (Separates caffeine from excipients and impurities)Low (Prone to interference from other UV-absorbing compounds)[14][15]
Linearity (R²) > 0.999> 0.998[3][16]
Accuracy (% Recovery) 98.78% - 101.28%99.29% - 100.19%[3][16]
Precision (% RSD) < 1%< 2%[3][16]
Limit of Detection (LOD) ~0.01 - 0.07 mg/L~0.85 mg/L[1][6][8]
Limit of Quantitation (LOQ) ~0.03 - 0.2 mg/L~1.52 mg/L[1][8]

Key Observations:

  • Specificity: HPLC demonstrates superior specificity due to its ability to separate caffeine from potential interfering substances. This is a significant advantage when analyzing complex formulations. UV-Vis spectrophotometry is more susceptible to interference from other compounds that absorb at the same wavelength.[14][15]

  • Sensitivity: HPLC methods generally offer lower limits of detection (LOD) and quantitation (LOQ), making them more suitable for detecting trace amounts of caffeine.[1][6][8]

  • Precision and Accuracy: Both methods provide excellent precision and accuracy, with HPLC often showing slightly better performance with a lower relative standard deviation (%RSD).[3][16]

  • Linearity: Both techniques exhibit good linearity over a range of concentrations, as indicated by the high coefficient of determination (R²).[3][16]

Experimental Workflows

The logical flow of the experimental procedures for both methods can be visualized to better understand the steps involved.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Mobile Phase Preparation B Standard & Sample Preparation A->B C Filtration B->C D HPLC System (Pump, Injector, Column) C->D E UV Detection (at ~273 nm) D->E F Data Acquisition (Chromatogram) E->F G Peak Area Integration F->G H Concentration Calculation G->H

Caption: Workflow for Caffeine Assay by HPLC.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Solvent (Deionized Water) B Standard & Sample Preparation A->B C UV-Vis Spectrophotometer B->C D Absorbance Measurement (at ~273 nm) C->D E Data Recording D->E F Calibration Curve Plotting E->F G Concentration Determination F->G

Caption: Workflow for Caffeine Assay by UV-Vis.

Conclusion

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantitative assay of this compound.

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that is well-suited for routine analysis of pure caffeine samples or simple formulations where interfering substances are not present.[9]

HPLC , on the other hand, is a more powerful and specific method.[4] Its ability to separate caffeine from other components makes it the method of choice for complex sample matrices, such as pharmaceutical dosage forms containing multiple active ingredients or excipients.[17] The higher sensitivity of HPLC also makes it ideal for the determination of low concentrations of caffeine.

Ultimately, the selection between these two methods should be based on a thorough consideration of the specific analytical requirements, including the nature of the sample, the need for specificity, and the available instrumentation and resources. For regulatory submissions and in-depth quality control, the specificity and robustness of HPLC are generally preferred.

References

A Comparative In Vitro Analysis of Caffeine Monohydrate and Other Methylxanthines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of caffeine monohydrate and other common methylxanthines, namely theophylline and theobromine. The information presented is supported by experimental data from peer-reviewed literature, with a focus on their primary mechanisms of action: adenosine receptor antagonism, phosphodiesterase inhibition, and modulation of intracellular calcium levels. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of related research.

Core Mechanisms of Action: A Tabular Comparison

The primary pharmacological effects of methylxanthines in vitro are attributed to their interaction with key cellular components. The following tables summarize the quantitative data on their relative potencies.

Adenosine Receptor Antagonism

Methylxanthines are competitive antagonists of adenosine receptors, primarily the A1 and A2A subtypes. This action is largely responsible for their stimulant effects. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are common measures of antagonist potency, with lower values indicating greater potency.

MethylxanthineReceptor SubtypeKi / IC50 (µM)Species/TissueReference
Caffeine A190 - 110Rat brain membranes[1]
A2A (high affinity)80Rat striatal membranes[1]
A2A (low affinity)120Rat striatal slices[1]
Theophylline A120 - 30Rat brain membranes[1]
A2A (high affinity)20Rat striatal membranes[1]
A2A (low affinity)60Rat striatal slices[1]
Theobromine A1210 - 280Rat brain membranes[1]
A2A (high affinity)> 1000Rat striatal membranes[1]
A2A (low affinity)> 1000Rat striatal slices[1]

Note: this compound is expected to exhibit similar antagonist properties as caffeine, as the biological activity resides in the caffeine molecule.

Phosphodiesterase (PDE) Inhibition

By inhibiting phosphodiesterases, methylxanthines prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an accumulation of these second messengers.[2] This effect, however, generally requires higher concentrations than those needed for adenosine receptor antagonism.[3]

MethylxanthinePDE Isozyme(s)IC50 (µM)CommentsReference
Caffeine Non-selective~500Generally a weak inhibitor[4]
Theophylline Non-selective~200More potent than caffeine[4]
Theobromine PDE4D-Shown to inhibit PDE4D in adipose tissue[5]
Effects on Intracellular Calcium ([Ca2+]i)

Methylxanthines can induce the release of calcium from intracellular stores, such as the sarcoplasmic reticulum. This effect is often observed at higher, millimolar concentrations.[3]

MethylxanthineEffect on [Ca2+]iConcentrationCell TypeReference
Caffeine Transient increase10 mMRat ventricular myocytes[6]
Theophylline Transient increaseLower concentrations less effective than caffeineRat ventricular myocytes[6]
Theobromine Rate of entry similar to theophylline-Rat ventricular myocytes[6]

A study on rat liver mitochondria showed the following concentrations for 50% inhibition of calcium uptake: Theobromine (4 mM), Theophylline (12 mM), and Caffeine (45 mM).[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by methylxanthines and a typical workflow for an adenosine receptor binding assay.

Methylxanthine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Activates Methylxanthines Methylxanthines Methylxanthines->Adenosine_Receptor Blocks PDE Phosphodiesterase (PDE) Methylxanthines->PDE Inhibits G_Protein G Protein Adenosine_Receptor->G_Protein Activates/Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase cAMP->PDE Degraded by AMP AMP PDE->AMP Adenosine_Receptor_Binding_Assay prep Membrane Preparation (Cells expressing adenosine receptors) incubation Incubation (Allow binding to reach equilibrium) prep->incubation radioligand Radiolabeled Ligand (e.g., [3H]DPCPX for A1) radioligand->incubation competitor Unlabeled Competitor (Caffeine, Theophylline, etc.) competitor->incubation filtration Rapid Filtration (Separate bound from free ligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Determine Ki or IC50 values) scintillation->analysis Methylxanthine_Potency_Comparison cluster_potency Relative Potency as Adenosine Receptor Antagonist cluster_effect General In Vitro Effects Theophylline Theophylline (High) Caffeine Caffeine (Moderate) AR_Antagonism Adenosine Receptor Antagonism Theophylline->AR_Antagonism PDE_Inhibition Phosphodiesterase Inhibition Theophylline->PDE_Inhibition Ca_Release Intracellular Ca2+ Release Theophylline->Ca_Release Theobromine Theobromine (Low) Caffeine->AR_Antagonism Caffeine->PDE_Inhibition Caffeine->Ca_Release Theobromine->AR_Antagonism Theobromine->PDE_Inhibition

References

A Comparative Performance Verification of Caffeine Monohydrate as a Certified Reference material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of caffeine monohydrate and its primary alternative, anhydrous caffeine, for use as certified reference materials (CRMs) in analytical research and quality control. The information presented is based on pharmacopeial standards and scientific studies to assist in the selection of the most appropriate CRM for specific applications.

Executive Summary

Caffeine can exist in two common solid forms: anhydrous and monohydrate. Both are utilized as CRMs, with the choice depending on the specific analytical requirements and environmental conditions of the laboratory. The primary distinction lies in the presence of a single water molecule in the crystal structure of the monohydrate form. This seemingly minor difference has implications for the material's handling, stability, and gravimetric accuracy. While anhydrous caffeine is more potent by weight, this compound can be more stable under humid conditions.

Performance Comparison: this compound vs. Anhydrous Caffeine

The performance characteristics of this compound and anhydrous caffeine as CRMs are primarily defined by pharmacopeial standards. The following tables summarize the key specifications from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).

Table 1: General and Physicochemical Properties

PropertyThis compoundAnhydrous CaffeineKey Considerations
Chemical Formula C₈H₁₀N₄O₂·H₂O[1][2]C₈H₁₀N₄O₂[1][3]The presence of water in the monohydrate affects its molecular weight and the calculation of caffeine concentration.
Molecular Weight 212.21 g/mol [1][2][3]194.19 g/mol [1][3]Accurate molecular weight is critical for preparing standard solutions of known concentrations.
Appearance White or almost white, crystalline powder or silky crystals.[2]White, soft crystals or powder.Both forms are visually similar.
Solubility Sparingly soluble in water, freely soluble in boiling water.[2]Sparingly soluble in water.Solubility should be considered when preparing stock and working solutions.

Table 2: Analytical Specifications and Performance Data

ParameterThis compoundAnhydrous CaffeineSignificance for CRM Performance
Purity (on dried/anhydrous basis) ≥ 98.5% and ≤ 101.5% (EP)[2]≥ 98.5% and ≤ 101.0% (USP)[1][3]High purity is a fundamental requirement for a CRM to ensure accurate calibration.
Water Content (Loss on Drying) 5.0% to 9.0% (EP)[2]≤ 0.5% (USP)[3]This is the most significant differentiator. The water content of the monohydrate must be accurately known and accounted for.
Residue on Ignition ≤ 0.1%[3]≤ 0.1%[3]Indicates the level of inorganic impurities.
Heavy Metals ≤ 20 ppm (EP)[2]≤ 0.001% (USP)[3]Ensures the material is free from significant metallic contamination.
Stability More stable at high relative humidity.[3]Prone to converting to the hydrate form at high relative humidity.[3]The choice of CRM may depend on the environmental conditions of the laboratory to ensure stability.

Experimental Protocols

The verification of a caffeine CRM, whether monohydrate or anhydrous, involves a series of standardized tests to confirm its identity, purity, and stability.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This is a primary method for assessing the purity of caffeine CRMs.

  • Mobile Phase: A mixture of water, acetonitrile, and tetrahydrofuran, with the pH adjusted to 4.5 with glacial acetic acid.[4]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 15 cm, 5 µm).[5]

  • Detector: UV detector at 275 nm.[4]

  • Procedure: A solution of the caffeine CRM is prepared in the mobile phase. The sample is injected into the HPLC system, and the peak area of caffeine is compared to the total area of all peaks to determine purity. The system suitability is verified using a resolution solution containing caffeine and theophylline.[4]

Water Content Determination by Karl Fischer Titration

This method is crucial for accurately determining the water content, especially for this compound.

  • Apparatus: An automatic Karl Fischer titrator.

  • Reagent: Karl Fischer reagent with a known titer.

  • Procedure: A known mass of the caffeine CRM is dissolved in a suitable solvent (e.g., methanol) and titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically. The water content is calculated based on the volume of titrant consumed.

Homogeneity and Stability Studies

These studies are essential to ensure that the CRM is uniform and that its properties do not change over time.

  • Homogeneity: Samples are taken from different units of the CRM batch and analyzed using a validated method (e.g., HPLC). The results are statistically evaluated to ensure between-unit and within-unit homogeneity.[5]

  • Stability: The CRM is stored under specified conditions (e.g., different temperatures and humidity levels) for a defined period. The purity and other relevant parameters are tested at regular intervals to assess for any degradation.[5]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the performance verification process for a caffeine CRM.

experimental_workflow cluster_receipt CRM Receipt and Initial Checks cluster_testing Analytical Performance Verification cluster_stability Stability and Homogeneity Assessment cluster_certification Certification and Release receipt Receipt of Caffeine CRM Candidate visual_inspection Visual Inspection receipt->visual_inspection documentation Documentation Review visual_inspection->documentation identity Identity Confirmation (e.g., IR) documentation->identity purity Purity Assay (HPLC) identity->purity water Water Content (Karl Fischer) purity->water impurities Impurity Profiling water->impurities homogeneity Homogeneity Testing impurities->homogeneity stability Stability Study homogeneity->stability data_review Data Review and Statistical Analysis stability->data_review certification Certification data_review->certification release Release as CRM certification->release

Caption: Workflow for the performance verification of a caffeine CRM.

hplc_purity_workflow prep Prepare Mobile Phase and Standard Solutions system_suitability System Suitability Test (with Theophylline) prep->system_suitability sample_prep Prepare Caffeine CRM Sample Solution system_suitability->sample_prep hplc_analysis Inject Samples into HPLC sample_prep->hplc_analysis data_acquisition Acquire Chromatographic Data hplc_analysis->data_acquisition calculation Calculate Purity data_acquisition->calculation

Caption: Experimental workflow for HPLC purity determination.

Conclusion

Both this compound and anhydrous caffeine are suitable for use as certified reference materials. The choice between them should be based on a careful consideration of the specific application and the environmental conditions of the laboratory.

  • This compound CRM is preferable in environments with high humidity where the stability of the anhydrous form may be a concern. However, its water content must be accurately determined and accounted for in all calculations.

  • Anhydrous Caffeine CRM is more potent on a weight basis and is suitable for most applications, provided it is stored in a dry environment to prevent moisture absorption.

Ultimately, adherence to the storage and handling instructions provided with the CRM is paramount to ensure its integrity and the accuracy of analytical results.

References

A Guide to Inter-Laboratory Comparison of Caffeine Monohydrate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of caffeine monohydrate, a widely consumed psychoactive substance and a common ingredient in pharmaceutical formulations. The selection of an appropriate analytical method is critical for ensuring product quality, safety, and efficacy. This document summarizes the performance of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS) based on published experimental data, offering a resource for inter-laboratory comparison and method validation.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for caffeine quantification can be evaluated based on several key parameters. High-Performance Liquid Chromatography (HPLC) is a preferred method due to its high sensitivity, selectivity, and applicability to complex matrices.[1][2] Ultraviolet-Visible (UV-Vis) spectrophotometry offers a rapid and cost-effective alternative, particularly for simpler matrices with minimal interference.[1][3] Liquid Chromatography-Mass Spectrometry (LC-MS) provides excellent specificity and the capability to detect caffeine at trace concentrations in highly complex matrices.[1]

The following table summarizes the quantitative performance of these methods based on data from various studies.

ParameterHPLCUV-Vis SpectrophotometryLC-MS
Linearity Range 0.122 - 125 µg/mL[4], 1.0 - 20.0 µg/mL[5], 2 - 10 µg/mL[6][7], 20 - 100 ppm3 - 18 mg·L⁻¹[8], 5 - 25 µg/mL[3]0.050 - 10 µg/mL[9]
Correlation Coefficient (R²) > 0.999[10], > 0.9987[5], 0.9998[7], 0.9928[6]-0.9988[9]
Limit of Detection (LOD) 0.01 mg/L[4], 10 ng/mL[5], 0.5 µg/mL[7]0.85 mg·L⁻¹[8]-
Limit of Quantification (LOQ) 30 ng/mL[5], 1.5 µg/mL[7]1.52 mg·L⁻¹[8]20 ppb[11]
Recovery (%) 98.78 - 101.28%[10], 96.2 - 98.1%[5], > 97%[6], > 90%[7]-80.61 - 86.54%[9]
Precision (%RSD) < 1%[10]< 0.05%[8]0.32 - 1.66%[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are summaries of typical experimental protocols for the quantification of this compound using HPLC, UV-Vis Spectrophotometry, and LC-MS.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a widely used technique for its accuracy and reliability in determining caffeine concentrations.[2]

Sample Preparation:

  • Accurately weigh 100 mg of caffeine powder and transfer it to a 100-mL measuring flask.[4]

  • Add 50.0 mL of de-ionized water and sonicate to dissolve the drug.[4]

  • Make up the volume to 100 mL with de-ionized water to obtain a stock solution of 1000 µg/mL.[4]

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., 0.122-125 µg/mL).[4]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 5µm, 250 mm x 4.6 mm).[2][4]

  • Mobile Phase: A mixture of water, methanol, and acetonitrile in various ratios (e.g., 84:1:15 v/v/v or 55:45 water:methanol).[2][4] The mobile phase should be filtered and degassed.[4]

  • Flow Rate: Typically 1.0 mL/min.[2][4]

  • Detection: UV detector set at a wavelength between 254 nm and 275 nm.[2][4][6]

  • Injection Volume: 10 µl.[2]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method for caffeine analysis, suitable for less complex samples.

Sample Preparation:

  • Weigh 0.0100 g of anhydrous caffeine and dissolve it in a 100 mL volumetric flask with ultra-pure water to create a stock solution.[8]

  • Prepare working standard solutions with concentrations ranging from 3 to 18 mg·L⁻¹ by diluting the stock solution.[8]

  • For beverage samples, a solid phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[12]

Spectrophotometric Measurement:

  • Instrument: Double beam UV/VIS spectrophotometer.[8]

  • Wavelength of Maximum Absorbance (λmax): Caffeine exhibits maximum absorbance around 273-276 nm.[8][12] It is crucial to determine the experimental λmax using a standard solution.[13]

  • Blank: Deionized water is typically used as the blank.[8]

  • Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations. The concentration of the unknown sample is then determined from its absorbance using the linear regression equation of the calibration curve.[8][13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for trace-level analysis in complex matrices.

Sample Preparation:

  • For beverage samples, degassing is often required, followed by pH adjustment and filtration through a 0.22-μm syringe filter before injection.[14]

  • For biological samples like dried blood spots, extraction with a mixture of methanol and acetonitrile is performed.[9]

  • Stock solutions are prepared by dissolving a known amount of caffeine standard in a suitable solvent mixture (e.g., methanol-water).[14]

LC-MS Conditions:

  • Column: C18 column (e.g., 150x4.6mm, 3µm).[9]

  • Mobile Phase: A common mobile phase is a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[9]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[9]

  • Mass Spectrometry Detection: The mass spectrometer is operated in single reaction monitoring (SRM) mode, monitoring the transition of the parent ion to a specific product ion (e.g., m/z 195→137.91 for caffeine).[9]

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison, or proficiency test, is a crucial component of a laboratory's quality assurance program to ensure the reliability and comparability of results.[15] It involves multiple laboratories analyzing the same homogenous sample to evaluate their performance.[15][16]

Inter_Laboratory_Comparison_Workflow A Preparation of Homogenous This compound Sample B Distribution of Samples to Participating Laboratories A->B C Analysis of Samples by Each Laboratory using Pre-defined or In-house Methods B->C D Submission of Results to Coordinating Body C->D E Statistical Analysis of Submitted Data D->E F Performance Evaluation (e.g., Z-scores) E->F G Issuance of Proficiency Test Report F->G H Implementation of Corrective Actions by Laboratories (if necessary) F->H Outlying Results

References

A Structural and Physicochemical Comparison of Caffeine Monohydrate and its Co-crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeine, a widely consumed psychoactive substance, exists in various solid forms, including as a monohydrate and in numerous co-crystals. The arrangement of molecules in these crystalline structures dictates their physicochemical properties, such as solubility, stability, and dissolution rate, which are critical parameters in pharmaceutical development. This guide provides an objective comparison of the structural features and performance of caffeine monohydrate against a selection of its co-crystals, supported by experimental data and detailed methodologies.

Structural Insights: The Role of Hydrogen Bonding

The crystal structure of this compound is characterized by the presence of water molecules that play a crucial role in the hydrogen bonding network, linking caffeine molecules together. In contrast, caffeine co-crystals are formed by incorporating a second molecule, known as a co-former, into the crystal lattice. This co-former disrupts the hydrogen bonding pattern observed in the monohydrate and establishes new, often more complex, non-covalent interactions. These interactions, typically hydrogen bonds, are the primary drivers for the altered physicochemical properties of the co-crystals.

For instance, co-crystals of caffeine with carboxylic acids often exhibit strong hydrogen bonds between the carboxylic acid group of the co-former and the imidazole nitrogen of the caffeine molecule.[1] The specific geometry and strength of these bonds, along with other interactions like π-π stacking, define the overall crystal packing and, consequently, the material's properties.[1][2]

Comparative Physicochemical Properties

The formation of co-crystals can significantly modify the physicochemical properties of caffeine. These changes are highly dependent on the chosen co-former. Below is a summary of key performance indicators for this compound and a selection of its co-crystals.

Data Presentation
PropertyThis compoundCaffeine-Oxalic Acid Co-crystalCaffeine-Citric Acid Co-crystalCaffeine-Xinafoic Acid Co-crystal
Melting Point (°C) ~235-238[3]Varies with stoichiometry~160.8[3]Varies
Aqueous Solubility 20 g/L (at room temp)[4]Generally increased[5]Enhanced compared to caffeine[3]Reduced by ~80%[6]
Dissolution Rate BaselineIncreased[7]Enhanced[3]Reduced by up to 30% in the first 20 min[6]
Stability Stable under normal conditionsCan be more stable than caffeine[2]Stability is a key research focus[3]Varies

Experimental Protocols

The characterization of this compound and its co-crystals relies on a suite of analytical techniques to probe their solid-state properties.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and assess purity.

Methodology:

  • A small amount of the sample powder is gently packed into a sample holder, ensuring a flat and even surface.

  • The holder is placed in the diffractometer.

  • The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) at various angles (2θ).

  • The detector measures the intensity of the diffracted X-rays at each angle.

  • The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline structure. For co-crystals, the appearance of new diffraction peaks not present in the patterns of the starting materials confirms their formation.[8][9]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and heat of fusion.

Methodology:

  • A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

  • The sample pan and an empty reference pan are placed in the DSC furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • A thermogram is generated, plotting heat flow against temperature. Endothermic events, such as melting, appear as peaks, from which the onset temperature and enthalpy of fusion can be determined.[10][11][12]

Thermogravimetric Analysis (TGA)

Objective: To assess thermal stability and solvent/water content.

Methodology:

  • A small, accurately weighed sample is placed in a TGA sample pan.

  • The pan is heated in a furnace at a constant rate under a controlled atmosphere.

  • The weight of the sample is continuously monitored as a function of temperature.

  • A TGA curve is produced, showing weight loss versus temperature. This can indicate the loss of water in a hydrate or the decomposition of the material.[11]

Aqueous Solubility Determination

Objective: To measure the equilibrium solubility of the compound.

Methodology:

  • An excess amount of the solid (this compound or co-crystal) is added to a known volume of aqueous buffer (e.g., phosphate buffer at a specific pH).

  • The suspension is stirred or agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved caffeine in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

Visualizations

Crystalline Structure Comparison

cluster_caffeine_monohydrate This compound cluster_caffeine_cocrystal Caffeine Co-crystal Caffeine1 Caffeine Water H₂O Caffeine1->Water H-Bond Caffeine2 Caffeine Water->Caffeine2 H-Bond Caffeine3 Caffeine Coformer Co-former Caffeine3->Coformer H-Bond Caffeine4 Caffeine Coformer->Caffeine4 H-Bond

Caption: Hydrogen bonding in this compound vs. a co-crystal.

Experimental Workflow for Co-crystal Characterization

Start Sample Preparation (e.g., Grinding, Slurry) PXRD Powder X-ray Diffraction (PXRD) - Phase Identification - Purity Check Start->PXRD DSC Differential Scanning Calorimetry (DSC) - Melting Point - Enthalpy of Fusion Start->DSC TGA Thermogravimetric Analysis (TGA) - Thermal Stability - Solvate/Hydrate Stoichiometry Start->TGA Solubility Aqueous Solubility Study - Equilibrium Solubility PXRD->Solubility DSC->Solubility TGA->Solubility Dissolution Dissolution Rate Study - Intrinsic Dissolution Rate Solubility->Dissolution Analysis Data Analysis & Comparison Dissolution->Analysis

Caption: Workflow for physicochemical characterization.

References

A Comparative Analysis of Synthetic vs. Naturally Derived Caffeine Monohydrate for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the chemical equivalence, bioavailability, and physiological effects of synthetic and naturally derived caffeine monohydrate, supported by experimental data.

This guide provides a comprehensive comparison of synthetic and naturally derived this compound for researchers, scientists, and drug development professionals. By examining their chemical properties, pharmacokinetic profiles, and physiological actions, this document aims to equip decision-makers with the evidence needed to select the appropriate caffeine source for their specific research and development needs.

Chemical Equivalence: Beyond the Molecular Formula

While both synthetic and naturally derived caffeine share the identical molecular formula (C₈H₁₀N₄O₂), subtle but significant differences exist at the chemical level.[1][2] Naturally sourced caffeine is typically a crystalline 4/5 hydrate, meaning it incorporates water molecules into its crystal structure.[1] In contrast, synthetic caffeine is produced as an anhydrous molecule, devoid of water.[1]

A key analytical technique to distinguish between the two sources is radioisotope analysis.[1] The isotopic signature of carbon atoms in naturally derived caffeine differs from that in synthetic caffeine, which is typically synthesized from urea and chloroacetic acid.[2][3] This distinction arises from the different carbon sources and synthetic pathways involved in their formation.[1] Specifically, natural caffeine from C3 plants exhibits δ¹³C values between -25 and -32‰, while synthetic caffeine has more negative values, ranging from -33 to -38‰.[4][5]

Bioavailability and Pharmacokinetics: A Tale of Two Spikes?

The rate of absorption and subsequent metabolic profile of caffeine can be influenced by its source. Some evidence suggests that synthetic caffeine is absorbed more rapidly by the digestive system, leading to a quicker spike in plasma concentration, which may be followed by a more pronounced "crash".[1][3][6] Conversely, natural caffeine is often purported to have a more gradual release, resulting in a more sustained effect.[6][7]

However, robust clinical studies present a more nuanced picture. A prospective, randomized, double-blind, two-period crossover pharmacokinetic trial directly comparing a botanically sourced caffeine from green coffee bean extract with a synthetic USP control found no statistically significant difference in key pharmacokinetic parameters.[8][9] The study revealed that the maximum concentration (Cmax) and the area under the curve from 0 to 4 hours (AUC₀₋₄ h) of serum caffeine were statistically equivalent between the natural extract and the synthetic control.[8][9]

Similarly, another double-blind crossover clinical trial comparing caffeine from a green coffee extract and a guayusa leaf extract to a synthetic control found that the pharmacokinetic absorption profiles were bioequivalent.[10] These findings suggest that, at least in these controlled settings, the source of caffeine did not significantly impact its overall bioavailability.[10]

Table 1: Comparative Pharmacokinetic Parameters of Natural vs. Synthetic Caffeine

ParameterNatural Caffeine (Green Coffee Bean Extract)Synthetic Caffeine (USP Control)Statistical SignificanceReference
tmax (hours) 0.750.63Not Statistically Different[8][9]
Cmax (µg/mL) 1.91 ± 0.8762.09 ± 1.49Statistically Equivalent[8]
AUC₀₋₄ h (µg·h/mL) 6.35 ± 3.346.99 ± 5.45Statistically Equivalent[8]
Geometric Mean Ratio (GMR) of Cmax 97.77%98.33%Not Statistically Different[8]
Geometric Mean Ratio (GMR) of AUC₀₋₄ h 97.77%98.33%Not Statistically Different[8]

Physiological Effects: A Complex Interplay

Caffeine's well-known stimulant effects are primarily mediated through two key signaling pathways in the central nervous system. Understanding these mechanisms is crucial for assessing any potential differences in the physiological responses to synthetic versus natural caffeine.

The principal mechanism of action is the blockade of adenosine receptors, specifically the A₁ and A₂ₐ subtypes.[3] Adenosine is a neuromodulator that promotes drowsiness; by antagonizing its receptors, caffeine promotes wakefulness and alertness.[11] A secondary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes.[2][6] PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can enhance neuronal excitability and other cellular responses.[2]

While the core mechanisms are the same regardless of the caffeine source, the presence of other bioactive compounds in natural extracts could potentially modulate the overall physiological effect. For instance, natural sources of caffeine often contain polyphenols and other compounds that may have their own biological activities.[3] However, a clinical trial comparing a green coffee extract, a guayusa leaf extract, and a synthetic control found no statistically significant changes in blood pressure or heart rate between the natural sources and the synthetic control.[10] Interestingly, the guayusa leaf extract was associated with a lower increase in epinephrine compared to both the green coffee extract and synthetic caffeine, suggesting that the accompanying compounds in natural sources might have subtle modulatory effects.[10][12]

Experimental Protocols

Determination of Caffeine Concentration by High-Performance Liquid Chromatography (HPLC)

A common method for quantifying caffeine in various matrices involves reverse-phase HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is used.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water and methanol (e.g., 80:20 v/v) is typically employed.[13]

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and an aliquot (e.g., 20 µL) is injected into the HPLC system.[9][13]

  • Detection: Caffeine is detected by its UV absorbance at approximately 272-275 nm.[9]

  • Quantification: A calibration curve is generated using a series of caffeine standards of known concentrations. The concentration of caffeine in the unknown sample is then determined by comparing its peak area to the calibration curve.[13]

Pharmacokinetic Study Protocol

A typical pharmacokinetic study to compare different caffeine formulations would involve a randomized, double-blind, crossover design.

  • Subjects: A cohort of healthy adult volunteers.

  • Study Design: Participants receive a standardized dose of each caffeine product (e.g., natural and synthetic) in a randomized order, with a washout period between each administration.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after caffeine administration (e.g., 0, 15, 30, 45, 60, 90, 120, 180, and 240 minutes).

  • Analysis: Plasma or serum is separated from the blood samples, and the concentration of caffeine is determined using a validated analytical method such as HPLC-MS/MS.

  • Pharmacokinetic Parameters: Key parameters such as Cmax, tmax, and AUC are calculated from the plasma concentration-time data for each subject and formulation. Statistical analysis is then performed to determine if there are any significant differences between the formulations.

Visualizing the Mechanisms and Workflows

caffeine_adenosine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1_Receptor A1 Receptor Adenosine->A1_Receptor Binds to Alertness Alertness A2A_Receptor A2A Receptor Drowsiness Drowsiness A2A_Receptor->Drowsiness Promotes Adenosine_Post Adenosine Adenosine_Post->A2A_Receptor Binds to Caffeine Caffeine Caffeine->A1_Receptor Blocks Caffeine->A2A_Receptor Blocks Caffeine->Alertness Promotes

Caption: Caffeine's primary mechanism of action: Adenosine receptor antagonism.

caffeine_pde_pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes to Cellular_Response Cellular Response (e.g., Increased Neuronal Excitability) PKA->Cellular_Response Phosphorylates targets leading to Caffeine Caffeine Caffeine->PDE Inhibits

Caption: Caffeine's secondary mechanism: Phosphodiesterase (PDE) inhibition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Caffeine Sample (Natural or Synthetic) Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (~273 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Peak_Area Measure Peak Area Chromatogram->Peak_Area Calibration Compare to Calibration Curve Peak_Area->Calibration Concentration Determine Concentration Calibration->Concentration

Caption: A generalized experimental workflow for the quantification of caffeine.

Conclusion

References

Safety Operating Guide

Proper Disposal of Caffeine Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of caffeine monohydrate, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, gloves, and a lab coat. In the event of a spill, avoid generating dust by gently sweeping up the solid material and placing it into a designated waste container.[1][2] The area of the spill should then be thoroughly cleaned.[3] It is crucial to prevent this compound from entering drains, sewers, or waterways.[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires careful segregation, containerization, and coordination with your institution's Environmental Health and Safety (EHS) department.

  • Waste Segregation : Do not mix this compound waste with non-hazardous laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5] It should be treated as a chemical waste product.

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[5]

    • The container must be in good condition with a secure, screw-top cap to prevent accidental spills.[5]

    • Ensure the container is properly sealed when not in use and stored in a designated satellite accumulation area, such as a fume hood or a secondary containment bin.[5][6]

  • Labeling :

    • The waste container must be clearly labeled as "Hazardous Waste."[5]

    • The label should include the full chemical name: "this compound," the concentration and quantity of the waste, the associated hazards (e.g., "Harmful if Swallowed"), the date the waste was first added to the container, and the name of the principal investigator or lab manager.[5][7]

  • Disposal Request :

    • Once the waste container is full or the experiments involving this compound are complete, arrange for disposal through your institution's EHS department.[5]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.[5]

  • Professional Disposal :

    • This compound waste should be disposed of by a licensed professional waste disposal service.[1][8]

    • A common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][8][9]

    • Empty containers that held this compound should be disposed of as unused product.[1][8][9]

Key Disposal Parameters

ParameterGuidelineCitation
Waste Classification Hazardous Waste[1][5]
Disposal Method Incineration by a licensed facility[1][8][9]
Drain Disposal Prohibited[2][4][8]
Household Garbage Prohibited[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated spill Spill Occurs start->spill routine_waste Routine Experimental Waste start->routine_waste spill->routine_waste No cleanup Clean up spill following safety protocols (avoid dust, use PPE) spill->cleanup Yes segregate Segregate waste from other streams routine_waste->segregate cleanup->segregate containerize Place in a labeled, sealed, and compatible waste container segregate->containerize storage Store in a designated satellite accumulation area containerize->storage request_pickup Request waste pickup from a licensed disposal service storage->request_pickup end Proper Disposal Complete request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Caffeine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for laboratory professionals on the safe handling and disposal of caffeine monohydrate, ensuring a secure research environment.

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This compound, a common compound in various research applications, requires specific handling procedures to minimize exposure and ensure personnel safety. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational plans, and disposal protocols.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling this compound, particularly in its powdered form, due to the risk of inhalation and skin contact. The following table summarizes the recommended PPE based on the potential for exposure.

Exposure Level Scenario Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Low Handling small quantities in a well-ventilated area with minimal dust generation.Safety glasses with side shields.[1]Nitrile, chloroprene, or butyl rubber gloves (minimum 0.4mm thickness).[2]Not generally required if ventilation is adequate.Standard laboratory coat.
Moderate Weighing, mixing, or other procedures that may generate dust.Tight-fitting safety goggles.[3]Chemical-resistant gloves (as above). Regularly inspect for tears or degradation.An N95 (US) or P2/FFP2 (EU) dust mask or particulate respirator.[1][2]Laboratory coat.
High Large-scale handling, potential for significant aerosolization, or in poorly ventilated areas.Face shield in addition to tight-fitting safety goggles.Double-gloving with chemical-resistant gloves.A powered air-purifying respirator (PAPR) with a particulate filter may be necessary based on risk assessment.Chemical-resistant apron or overalls in addition to a laboratory coat.

Note: Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using, as recommendations may vary slightly between manufacturers. It is also crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

Operational Plan for Safe Handling

A systematic approach to handling this compound will significantly reduce the risk of exposure. The following workflow outlines the key steps for selecting and using appropriate PPE.

PPE_Workflow PPE Selection Workflow for this compound Handling cluster_assessment 1. Risk Assessment cluster_ppe_selection 2. PPE Selection cluster_procedure 3. Handling Procedure cluster_disposal 4. Disposal Start Assess the Task: - Quantity of this compound - Potential for dust generation - Ventilation conditions EyeProtection Select Eye/Face Protection Start->EyeProtection Low to High Risk HandProtection Select Hand Protection Start->HandProtection All Scenarios RespiratoryProtection Select Respiratory Protection Start->RespiratoryProtection Moderate to High Risk ProtectiveClothing Select Protective Clothing Start->ProtectiveClothing All Scenarios DonPPE Don all selected PPE correctly. EyeProtection->DonPPE HandProtection->DonPPE RespiratoryProtection->DonPPE ProtectiveClothing->DonPPE HandleChemical Perform the handling task in a designated area. DonPPE->HandleChemical DoffPPE Doff PPE carefully to avoid contamination. HandleChemical->DoffPPE DisposeWaste Dispose of contaminated PPE and chemical waste according to protocol. DoffPPE->DisposeWaste

PPE Selection Workflow for this compound Handling

Step-by-Step Handling Procedures:

  • Preparation:

    • Designate a specific area for handling this compound, preferably with good ventilation or a local exhaust system.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill cleanup materials accessible.

  • Donning PPE:

    • Put on a lab coat and any additional protective clothing.

    • Don respiratory protection, ensuring a proper fit.

    • Put on eye and face protection.

    • Wash and dry hands before putting on gloves.

  • Handling:

    • Handle this compound with care to minimize dust generation.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.[3]

  • Doffing PPE:

    • Remove gloves first, using a technique that avoids touching the outer surface with bare hands.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove respiratory protection.

    • Wash hands thoroughly with soap and water after handling.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste:

    • Unused or waste this compound should be disposed of as chemical waste through a licensed professional waste disposal service.[4]

    • Do not dispose of this compound down the drain or in the regular trash.

  • Contaminated Materials:

    • Disposable PPE, such as gloves and dust masks, that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.

    • Reusable PPE, such as lab coats and safety glasses, should be decontaminated according to your institution's procedures before reuse. If decontamination is not possible, they should be disposed of as chemical waste.

By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caffeine monohydrate
Reactant of Route 2
Reactant of Route 2
Caffeine monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.